Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Description
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Properties
IUPAC Name |
benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKOCIWFRPQJLH-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641006 | |
| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213672-66-3 | |
| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS Number: 213672-66-3)
A Keystone Intermediate for the Next Generation of Therapeutics
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, a pivotal intermediate in contemporary drug discovery and development. With a focus on practical application for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the synthesis, spectral characterization, and critical applications of this compound, particularly highlighting its role as a precursor to potent CCR2 antagonists. While direct experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related structures and established chemical principles to provide a robust and scientifically grounded resource.
Introduction: The Strategic Importance of this compound
This compound, bearing the CAS number 213672-66-3, has emerged as a molecule of significant interest within the landscape of medicinal chemistry. Its unique structural architecture, featuring a cis-substituted cyclohexane ring bearing both a carbamate-protected amine and a primary alcohol, positions it as a versatile building block for the synthesis of complex molecular targets. The carbamate moiety, specifically the benzyloxycarbonyl (Cbz) group, offers robust protection of the amine functionality, which can be selectively removed under specific conditions, allowing for sequential chemical modifications[1][2]. The hydroxymethyl group provides a reactive handle for further elaboration of the molecule, a crucial feature in the construction of pharmacologically active compounds[3].
The primary driver for the heightened interest in this compound is its utility as a key intermediate in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, and its inhibition is a promising therapeutic strategy for a range of diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes. The cyclohexane scaffold of this compound provides a rigid and well-defined three-dimensional structure that is amenable to the precise spatial orientation of pharmacophoric groups necessary for high-affinity binding to the CCR2 receptor.
This guide will provide an in-depth exploration of the synthesis of this important intermediate, its analytical characterization, and its application in the development of novel therapeutics.
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to achieve the desired cis configuration. The overall synthetic strategy involves the preparation of the key precursor, cis-2-(aminomethyl)cyclohexanol, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Synthesis of the Precursor: cis-2-(Aminomethyl)cyclohexanol
The synthesis of the cis-2-(aminomethyl)cyclohexanol precursor is a critical step that establishes the relative stereochemistry of the final product. Several synthetic routes have been reported for related cis-2-aminocyclohexanol derivatives, often starting from cyclohexene[4]. A common approach involves the epoxidation of cyclohexene followed by a regioselective ring-opening with an amine source.
A plausible and efficient synthesis of cis-2-(aminomethyl)cyclohexanol can be conceptualized as follows:
Sources
stereochemistry of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
An In-Depth Technical Guide: Stereochemistry of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate: Synthesis, Resolution, and Definitive Assignment
Introduction: The Significance of Stereochemical Control
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity, efficacy, and safety. Chiral 1,2-amino alcohol scaffolds are privileged structures found in numerous pharmaceuticals and bioactive compounds.[1][2] Their carbamate derivatives, such as this compound, serve as crucial intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and receptor antagonists.[3][4]
This guide provides a comprehensive technical overview of the . We will move beyond simple procedural descriptions to explore the underlying principles and causalities that inform experimental design. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of the racemic compound, a comparative analysis of chiral resolution techniques, and the definitive assignment of its absolute and relative stereochemistry.
The Stereochemical Landscape: Defining the Isomers
Benzyl (2-hydroxymethyl)cyclohexylcarbamate possesses two stereogenic centers at positions C1 and C2 of the cyclohexane ring. This gives rise to four possible stereoisomers. Our focus is on the cis-diastereomer, where the benzylcarbamate and hydroxymethyl groups reside on the same face of the ring. This cis configuration exists as a pair of non-superimposable mirror images, or enantiomers: the (1R, 2S) and (1S, 2R) forms. The synthesis from achiral precursors typically yields a 50:50 mixture of these two enantiomers, known as a racemic mixture.[5]
Caption: Logical relationship of the racemic mixture and its constituent enantiomers.
Synthesis of Racemic this compound
The foundational step is the reliable synthesis of the racemic cis-amino alcohol precursor, followed by the introduction of the benzylcarbamate protecting group.
Rationale for Synthetic Pathway
The synthesis begins with the reduction of a suitable precursor to yield cis-2-(aminomethyl)cyclohexanol.[6] The subsequent protection of the amine with benzyl chloroformate (Cbz-Cl) or a similar reagent is a standard and high-yielding transformation to form the stable carbamate functional group. This Cbz group is chosen for its stability under various reaction conditions and its susceptibility to clean removal via hydrogenolysis, making it ideal for multi-step syntheses.
Experimental Protocol: Synthesis of Racemic Mixture
Step 1: Synthesis of (±)-cis-2-(Aminomethyl)cyclohexanol This protocol is adapted from established methods for the reduction of related compounds.[1]
-
To a solution of a suitable precursor, such as cis-2-(azidomethyl)cyclohexanol, in methanol (0.1 M) within a hydrogenation vessel, add Palladium on carbon (10% w/w, 5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (50 psi) and stir the mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (±)-cis-2-(aminomethyl)cyclohexanol, which can often be used in the next step without further purification.
Step 2: Carbamate Formation This procedure is based on the general Schotten-Baumann conditions for amine protection.[7]
-
Dissolve the crude (±)-cis-2-(aminomethyl)cyclohexanol (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water (0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice-water bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the mixture under vacuum to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure racemic this compound as a crystalline solid or viscous oil.
Enantiomeric Resolution: A Comparative Analysis
Separating the racemic mixture into its constituent enantiomers is the most critical phase. Two primary strategies, classical chemical resolution and enzymatic kinetic resolution, offer distinct advantages and are chosen based on scale, efficiency, and downstream application requirements.
Caption: Comparative workflow of chemical vs. enzymatic resolution strategies.
Classical Chemical Resolution via Diastereomeric Salts
Causality: This method leverages the fundamental principle that diastereomers possess different physical properties, such as solubility.[5] By reacting the racemic amino alcohol with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed.[8][] The difference in their crystal lattice energies often leads to a significant difference in solubility in a given solvent, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolve the racemic (±)-cis-2-(aminomethyl)cyclohexanol (1.0 equiv) in methanol with gentle heating.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv) in a minimal amount of hot methanol.
-
Add the tartaric acid solution to the amino alcohol solution. A precipitate should form immediately.
-
Heat the mixture to reflux to dissolve the precipitate completely, then allow it to cool slowly to room temperature, and finally cool to 4 °C for 12 hours to promote crystallization.
-
Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with cold methanol. This salt is typically enriched in one enantiomer.
-
To liberate the free amine, dissolve the crystalline salt in water and add 2 M sodium hydroxide (NaOH) solution until the pH is >11.
-
Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate to yield the enantiomerically enriched amino alcohol.
-
The enantiomeric excess (ee) should be determined at this stage (e.g., by chiral HPLC or NMR with a chiral solvating agent) before proceeding to carbamate formation as described in Section 2.
Enzymatic Kinetic Resolution (EKR)
Causality: EKR exploits the high stereoselectivity of enzymes. A lipase, such as Candida antarctica Lipase B (CAL-B), can selectively catalyze the acylation of one enantiomer of the racemic amino alcohol at a much higher rate than the other.[10][11] This results in a mixture of the acylated (and now protected) enantiomer and the unreacted enantiomer, which can be easily separated due to their different chemical properties. This method is favored for its mild reaction conditions, high selectivity, and environmental compatibility.[12]
Experimental Protocol: Lipase-Catalyzed Resolution
-
To a solution of racemic (±)-cis-2-(aminomethyl)cyclohexanol (1.0 equiv) in dry methyl tert-butyl ether (MTBE), add vinyl acetate (0.6 equiv) as the acyl donor.
-
Add immobilized Candida antarctica Lipase B (CAL-B, ~50 mg per mmol of substrate).
-
Seal the flask and shake the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) on an orbital shaker.
-
Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Once the target conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate. The resulting residue contains the O-acetylated enantiomer and the unreacted amino alcohol enantiomer.
-
Separate the two compounds using flash column chromatography.
-
The unreacted amino alcohol can be directly protected to form one enantiomer of the target carbamate. The O-acetylated compound can be hydrolyzed (e.g., with K₂CO₃ in methanol) to yield the other amino alcohol enantiomer, which is then protected.
| Feature | Chemical Resolution | Enzymatic Kinetic Resolution |
| Principle | Diastereomer formation & separation by solubility | Enantioselective enzymatic reaction |
| Max. Yield | 50% for one enantiomer (without racemization of the other) | 50% for each component (product and unreacted SM) |
| Selectivity | Variable, requires screening of resolving agents/solvents | Generally very high (>95% ee is common) |
| Conditions | Often requires heating/cooling cycles | Mild (room temperature), neutral pH |
| Scalability | Well-established for large scale | Can be challenging, but continuous flow methods exist |
| Waste | Stoichiometric resolving agent and salts | Catalytic enzyme (reusable), minimal waste |
Definitive Stereochemical Assignment
Once the enantiomers are isolated, their relative (cis) and absolute (R/S) stereochemistry must be unambiguously confirmed. This is achieved through a combination of NMR spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopy: Confirming Relative Stereochemistry
Causality: The relative orientation of substituents on a cyclohexane ring dictates the dihedral angles between adjacent protons. According to the Karplus relationship, the magnitude of the proton-proton coupling constant (³JHH) is highly dependent on this dihedral angle. This allows for the differentiation of cis and trans isomers.[13]
In a chair conformation, the proton on C1 (adjacent to the NHCbz group) and the proton on C2 (adjacent to the CH₂OH group) will have characteristic coupling constants.
-
For the cis-isomer: The substituents are typically in an axial-equatorial (or equatorial-axial) relationship. The corresponding protons will have one axial and one equatorial orientation, leading to a small ³JHH coupling constant, typically in the range of 2-5 Hz .
-
For the trans-isomer: The substituents are typically in a diaxial or diequatorial relationship. In the more stable diaxial conformation, the corresponding protons would also be diaxial, resulting in a large ³JHH coupling constant of 8-13 Hz .
Data Interpretation: By analyzing the multiplicity and coupling constants of the H1 and H2 signals in the ¹H NMR spectrum, the cis configuration can be confidently assigned.[14][15] Further 2D NMR experiments like COSY and NOESY can corroborate this assignment.
| Parameter | Expected Value for cis-Isomer | Expected Value for trans-Isomer (diaxial) |
| ³J (H1-H2) | 2 - 5 Hz (axial-equatorial coupling) | 8 - 13 Hz (axial-axial coupling) |
| Key NOE | Strong correlation between axial H1/H2 and other axial protons on the same face of the ring. | Strong correlation between the axial H1 and axial H2 protons. |
Single-Crystal X-ray Crystallography: The Gold Standard
Causality: X-ray crystallography provides a direct visualization of the molecular structure in the solid state by mapping electron density. It is the most definitive method for determining not only the relative stereochemistry (cis vs. trans) but also the absolute configuration (R/S) of a chiral molecule, provided a suitable single crystal can be grown.[16][17] The inclusion of an atom with anomalous scattering properties (often inherent in the molecule or through derivatization) allows for the determination of the Flack parameter, which confirms the absolute stereochemistry.[16]
Experimental Workflow and Data Output
-
Crystallization: Grow a single crystal of the enantiomerically pure carbamate, typically by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Solve and refine the crystal structure to obtain a 3D model.
The output provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the cis relationship and allowing for the unambiguous assignment of the (1R, 2S) or (1S, 2R) configuration.
Caption: Workflow for the definitive assignment of stereochemistry.
Conclusion
The stereochemical integrity of this compound is paramount for its successful application as a chiral building block in pharmaceutical synthesis. This guide has detailed the critical stages of its preparation and characterization, from the synthesis of the racemate to its separation into pure enantiomers and their definitive structural assignment. By understanding the causality behind the choice of synthetic and analytical methods—whether opting for the classical robustness of chemical resolution or the elegant selectivity of enzymatic processes—researchers can make informed decisions to efficiently access the desired stereoisomer. The rigorous application of NMR spectroscopy and X-ray crystallography provides the ultimate validation, ensuring the stereochemical purity required for the advancement of complex drug development programs.
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Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate mechanism of action
An In-depth Technical Guide on Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate: From Synthetic Keystone to Unexplored Biological Potential
Abstract
This compound is a chiral molecule recognized primarily for its critical role as a synthetic intermediate in the production of neuraminidase inhibitors, most notably the antiviral agent oseltamivir. While its function in synthetic organic chemistry is well-documented, its intrinsic biological activity and mechanism of action remain largely unexplored. This guide provides a comprehensive analysis of this compound, detailing its established role in synthesis. Furthermore, this document ventures into a theoretical exploration of its potential biological activities, based on a structural analysis of its functional moieties. We propose a rigorous experimental framework designed to elucidate any latent therapeutic properties, thereby offering a roadmap for future research into this and structurally related compounds.
Introduction: The Known Identity of a Versatile Intermediate
This compound is a carbamate-protected amino alcohol built on a cyclohexane scaffold. Its chemical structure, characterized by a cis-stereochemical relationship between the carbamate and hydroxymethyl groups, is pivotal to its utility as a chiral building block. The primary and most commercially significant application of this compound is as a key intermediate in the synthesis of oseltamivir, the active ingredient in the influenza medication Tamiflu®.
The synthesis of oseltamivir from shikimic acid, a natural product, is a lengthy and often low-yielding process. Consequently, alternative synthetic routes that bypass the reliance on shikimic acid have been a major focus of chemical research. It is within these alternative pathways that this compound emerges as a valuable precursor, often derived from more readily available starting materials like D-mannose or through asymmetric synthesis methodologies. Its rigid cyclohexyl core and defined stereochemistry allow for precise downstream functional group manipulations necessary to construct the complex oseltamivir molecule.
While its importance in enabling the production of a vital antiviral medicine is undisputed, the scientific literature is conspicuously silent on the inherent biological properties of this compound itself. This guide, therefore, serves a dual purpose: to detail its established synthetic role and to postulate and provide a framework for investigating its unexplored pharmacological potential.
Role as a Key Synthetic Intermediate for Oseltamivir
The strategic importance of this compound lies in its ability to provide the core cyclohexene ring and the correct stereochemistry for two key substituents in the oseltamivir structure. The synthesis involves a series of well-defined steps to convert this intermediate into the final active pharmaceutical ingredient.
A generalized synthetic workflow is as follows:
-
Activation of the Hydroxyl Group: The primary alcohol of this compound is typically activated, often by converting it into a leaving group such as a tosylate or mesylate. This prepares the molecule for nucleophilic substitution.
-
Introduction of the Azide: The activated hydroxyl group is then displaced by an azide nucleophile (e.g., sodium azide). This step introduces the nitrogen atom that will eventually become the primary amine of oseltamivir.
-
Further Functional Group Manipulations: Subsequent steps involve the reduction of the azide to an amine, manipulation of the carbamate protecting group, and the introduction of the other functionalities required for oseltamivir's activity.
Figure 2: Hypothetical interaction of this compound with a serine hydrolase active site.
Proposed Experimental Framework for Elucidating Biological Activity
To investigate the hypothetical mechanism of action, a systematic, multi-tiered approach is required. The following protocols outline a robust workflow for this purpose.
Tier 1: Broad Spectrum Enzyme Inhibition Screening
Objective: To perform a high-throughput screen to identify potential enzyme classes inhibited by the compound.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to be used for dose-response curves.
-
Enzyme Panel Selection: Utilize a commercial enzyme inhibition screening service or an in-house panel that includes a diverse range of hydrolases (e.g., acetylcholinesterase, FAAH, various proteases, and lipases).
-
Assay Performance: Conduct the assays according to established protocols, typically using fluorescent or colorimetric substrates. The compound will be pre-incubated with the enzymes before the addition of the substrate.
-
Data Analysis: Calculate the percent inhibition at a single high concentration (e.g., 10 µM). For any "hits" showing significant inhibition (>50%), perform follow-up assays with the dilution series to determine the IC₅₀ (half-maximal inhibitory concentration).
Tier 2: Phenotypic Screening in Cellular Models
Objective: To assess the compound's effect on cell viability and identify potential therapeutic areas.
Protocol:
-
Cell Line Panel: Select a panel of human cell lines representing different disease states (e.g., neuroblastoma for neurological targets, various cancer cell lines, and a non-cancerous control cell line like HEK293).
-
Viability Assay:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: Plot cell viability versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Tier 3: Target Validation and Mechanism of Action Studies
Objective: If a consistent biological effect is observed, to identify the specific molecular target and validate the mechanism.
Protocol:
-
Thermal Shift Assay (DSF): To confirm direct binding to a purified "hit" enzyme from Tier 1, perform a thermal shift assay. A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.
-
Enzyme Kinetics: For a confirmed enzyme target, perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific activity probe in the relevant cell line to confirm that the compound engages its target in a cellular context.
A Comprehensive Technical Guide to the Synthesis of Carbamates for Researchers and Drug Development Professionals
Introduction
Carbamates (also known as urethanes) are a critical class of organic compounds characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-N(R')R''). This functional group is a cornerstone in a multitude of scientifically and industrially significant molecules. In the pharmaceutical and agrochemical sectors, the carbamate moiety is a common feature in active ingredients due to its chemical stability and ability to modulate the pharmacokinetic properties of a molecule.[1][2][3] Furthermore, carbamates are indispensable as protecting groups for amines in synthetic organic chemistry and are the fundamental repeating unit in polyurethanes, a versatile class of polymers.[1][4]
Given their widespread importance, the efficient and safe synthesis of carbamates is a topic of paramount interest to researchers, scientists, and professionals in drug development. Historically, the synthesis of carbamates has been dominated by methods employing highly toxic reagents such as phosgene and isocyanates.[1] However, the inherent hazards associated with these materials have spurred the development of a diverse array of alternative synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies for carbamate synthesis, ranging from classical approaches to modern, more sustainable "green" alternatives. Each section delves into the underlying chemical principles, provides mechanistic insights, and presents exemplary experimental protocols to empower researchers in their synthetic endeavors.
I. Classical Approaches to Carbamate Synthesis
The traditional methods for carbamate synthesis have been the workhorses of organic chemistry for decades. While effective, they often involve hazardous reagents, necessitating stringent safety precautions.
The Use of Phosgene and its Derivatives
Phosgene (COCl₂) is a highly reactive and toxic gas that has historically been a primary reagent for the synthesis of isocyanates, which are immediate precursors to carbamates. The reaction of an amine with phosgene generates a carbamoyl chloride, which upon reaction with an alcohol, yields the desired carbamate.
A safer alternative to gaseous phosgene is the use of its solid or liquid derivatives, such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).[5] These reagents are easier to handle and still provide the reactive carbonyl source needed for carbamate formation.[5]
Mechanism of Carbamate Formation using Triphosgene:
Triphosgene, in the presence of a base, generates phosgene in situ. The amine attacks the carbonyl carbon of phosgene, followed by the elimination of HCl to form an isocyanate. The isocyanate is then trapped by an alcohol to yield the carbamate.
General reaction pathway for carbamate synthesis via phosgene derivatives.
Experimental Protocol: Synthesis of a Carbamate using Triphosgene
Materials:
-
Primary or secondary amine (1.0 eq)
-
Triphosgene (0.4 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, 2.2 eq)
-
Alcohol (1.2 eq)
Procedure:
-
Dissolve the amine and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the triphosgene in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Add the alcohol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbamate.
Synthesis from Isocyanates
Isocyanates are highly versatile intermediates in organic synthesis and are readily converted to carbamates by reaction with alcohols.[4][6] This reaction is typically high-yielding and proceeds under mild conditions.[6] The primary challenge with this method lies in the handling of isocyanates, which can be toxic and moisture-sensitive.
Mechanism of Carbamate Formation from Isocyanates:
The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer from the alcohol to the nitrogen atom yields the carbamate.
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Unlocking Potential: A Technical Guide to the Research Applications of Hydroxymethylated Carbamates
For Researchers, Scientists, and Drug Development Professionals
The Core Chemistry: Understanding the N-Hydroxymethyl Carbamate Moiety
Hydroxymethylated carbamates are derivatives of carbamic acid featuring a hydroxymethyl group attached to the nitrogen atom. This seemingly simple structural modification imparts a fascinating dual character to the molecule. While the carbamate group itself is a stable amide-ester hybrid, the N-hydroxymethyl group introduces a point of controlled lability.[1][2][3] This lability is the cornerstone of many of its applications, as the hydroxymethyl group can be cleaved under specific physiological or chemical conditions to regenerate the parent carbamate or trigger further reactions.[4][5]
The stability of the N-hydroxymethyl carbamate linkage is highly dependent on the surrounding chemical environment, particularly pH. Generally, these compounds exhibit reasonable stability under neutral to mildly acidic conditions, but their hydrolysis can be accelerated in basic or highly acidic environments.[4][6] Furthermore, the substitution on the carbamate nitrogen and the nature of the ester group can significantly influence the rate of hydrolysis.[3][7]
Synthesis and Characterization: A Practical Approach
The synthesis of hydroxymethylated carbamates can be approached through several reliable methods. A common and straightforward route involves the reaction of a parent carbamate with an excess of formaldehyde in an aqueous medium, often catalyzed by a mild base like potassium carbonate.[8] Another prevalent method is the reaction of an alcohol with an appropriate isocyanate, which can be generated in situ to avoid handling these hazardous reagents directly.[9][10][11][12][13]
Experimental Protocol: Synthesis of a Generic Aryl N-Hydroxymethyl Carbamate
This protocol describes a general procedure for the hydroxymethylation of an aryl carbamate.
Materials:
-
Aryl carbamate (1.0 eq)
-
Formaldehyde solution (37% in water, ~2.5 eq)
-
Anhydrous potassium carbonate (0.02 eq)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl carbamate (1.0 eq) and distilled water.
-
With stirring, add the formaldehyde solution (~2.5 eq) and anhydrous potassium carbonate (0.02 eq).
-
Heat the mixture to 60-70 °C and stir vigorously until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the N-hydroxymethyl carbamate.
Characterization
The successful synthesis and purity of hydroxymethylated carbamates are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the N-CH₂OH protons, which typically appear as a characteristic singlet or a multiplet depending on coupling. ¹³C NMR will show a signal for the hydroxymethyl carbon.[14][15][16]
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the synthesized compound.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product and for monitoring the progress of reactions and stability studies.[17][18][19][20] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often suitable.[21]
Key Research Application: Prodrug Design and Targeted Drug Delivery
The most extensively explored application of hydroxymethylated carbamates is in the design of prodrugs.[2][4][5] A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form within the body.[22] This strategy is employed to overcome various challenges such as poor solubility, low bioavailability, and off-target toxicity.[3]
The N-hydroxymethyl group can serve as a trigger for drug release. In some designs, the hydroxymethylated carbamate is an intermediate in the metabolic activation of a prodrug. For instance, N,N-disubstituted carbamate prodrugs can undergo cytochrome P-450-catalyzed hydroxylation to form an N-hydroxymethyl derivative, which then spontaneously decomposes to release the active drug.[4]
Caption: Metabolic activation of an N,N-disubstituted carbamate prodrug.
Quantitative Stability and Activity Data
The success of a prodrug strategy hinges on the stability of the prodrug in circulation and its efficient conversion to the active drug at the target site. The following table presents a compilation of stability data for various carbamate prodrugs, highlighting the influence of pH on their half-lives.
| Prodrug Type | Condition | Half-life (t½) | Reference |
| N-monosubstituted carbamate | pH 7.4, 37°C | 4 - 40 min | [4] |
| N,N-disubstituted carbamate | pH 7.4, 37°C | Stable | [4] |
| Basic carbamate of 4-hydroxyanisole | pH 7.4, 37°C | 36.3 min | [6] |
| Allopurinol N-acyloxymethyl prodrugs | Human Plasma | 10 - 17 min | [5] |
| Allopurinol N-acyloxymethyl prodrugs | pH 7.4 | 21 - 50 min | [5] |
Furthermore, the biological activity of the prodrug should be significantly lower than that of the parent drug, with activity being restored upon conversion.
| Prodrug/Drug | Target/Assay | IC50/EC50 | Reference |
| RDEA427 (Parent Drug) | HIV-1 Reverse Transcriptase | 0.264 µM | [5] |
| RDEA427 N-hydroxymethyl prodrug | Wild-type HIV-1 | 0.0055 µM | [5] |
Emerging Application: Linkers in Bioconjugation and Antibody-Drug Conjugates (ADCs)
The controlled reactivity of carbamates makes them attractive as linkers in bioconjugation, particularly in the rapidly advancing field of antibody-drug conjugates (ADCs).[23][24][25][26] ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug.[27] The linker plays a critical role in the stability and efficacy of the ADC, ensuring that the drug remains attached to the antibody in circulation and is efficiently released at the tumor site.[23][25]
Carbamate-based linkers, often in the form of self-immolative spacers like p-aminobenzyl carbamate (PABC), are widely used in ADCs.[24] The cleavage of a trigger group, often by tumor-specific enzymes, initiates an electronic cascade that leads to the fragmentation of the linker and the release of the active drug.[24] The stability of the carbamate linkage is crucial to prevent premature drug release and associated systemic toxicity.[23]
Caption: Drug release from an ADC with a self-immolative carbamate linker.
Future Directions: Hydroxymethylated Carbamates in Materials Science
Beyond their established roles in drug delivery, hydroxymethylated carbamates hold promise in materials science, particularly as cross-linking agents for the synthesis of hydrogels and other polymers.[28] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including tissue engineering and controlled-release systems.[29][30][31][32][33]
The N-hydroxymethyl group can participate in cross-linking reactions with other functional groups on polymer chains, such as hydroxyl or amine groups, to form a stable hydrogel network.[28] The density of these cross-links can be controlled to tune the mechanical properties and degradation rate of the hydrogel.[34] This allows for the design of "smart" materials that can release encapsulated drugs or degrade in response to specific stimuli.
Experimental Workflow: Hydrogel Formation and Drug Release Kinetics
Caption: Workflow for hydrogel synthesis and drug release kinetic analysis.
The release of a drug from a hydrogel matrix can be analyzed using various kinetic models to understand the release mechanism.[35]
Conclusion
Hydroxymethylated carbamates represent a versatile and increasingly important class of compounds in chemical and biomedical research. Their unique combination of stability and tunable reactivity makes them ideal candidates for a wide range of applications, from sophisticated prodrug design and targeted cancer therapies to the development of advanced biomaterials. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to explore and expand the potential of these remarkable molecules. As our understanding of their chemistry and biological interactions continues to grow, so too will the innovative applications of hydroxymethylated carbamates in addressing pressing challenges in medicine and science.
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An In-depth Technical Guide on the Molecular Structure and Conformation of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Introduction
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a carbamate-protected amino alcohol built on a cyclohexane scaffold. As a bifunctional molecule, it holds potential as a key intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The carbamate group offers stability and defined stereochemistry, while the hydroxyl group provides a reactive handle for further functionalization. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing synthetic pathways that utilize it, and ultimately, for understanding its potential interactions with biological targets.
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. In the absence of extensive published primary data for this specific molecule, this guide will leverage fundamental principles of stereochemistry and conformational analysis, supported by data from analogous structures, to predict its properties. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for working with this and structurally related compounds.
Molecular Structure and Stereochemistry
The fundamental structure of this compound comprises a cyclohexane ring with two substituents on adjacent carbons (a 1,2-disubstituted pattern). The "cis" designation indicates that the benzyloxycarbonylamino group and the hydroxymethyl group are on the same face of the cyclohexane ring.
Key Structural Features:
-
Cyclohexane Ring: A six-membered aliphatic ring that is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain.
-
Carbamate Group: A functional group with the structure -NH(C=O)O-. The benzyl carbamate (Cbz or Z group) is a common protecting group for amines in organic synthesis due to its stability and ease of removal by hydrogenolysis.
-
Hydroxymethyl Group: A -CH₂OH substituent that can act as a hydrogen bond donor and acceptor, and as a nucleophile or be converted into a leaving group for further synthetic transformations.
-
Chirality: The cis-1,2-disubstitution pattern on the cyclohexane ring results in a chiral molecule. The specific enantiomer will depend on the starting materials and synthetic route employed.
Synthesis and Spectroscopic Characterization
A plausible synthetic route to this compound would involve the synthesis of the precursor amino alcohol, cis-2-(aminomethyl)cyclohexanol, followed by protection of the amino group.
Experimental Protocol: Synthesis
Step 1: Synthesis of cis-2-(aminomethyl)cyclohexanol
The synthesis of cis-2-(aminomethyl)cyclohexanol can be achieved through various established methods. One common approach involves the reduction of a cyclic imide or the ring-opening of an epoxide. A process for preparing the related cis-2-aminocyclohexanol has been described, which can be adapted.[1]
Step 2: Benzyl Carbamate Protection
-
Dissolve cis-2-(aminomethyl)cyclohexanol in a suitable solvent system, such as a mixture of dioxane and water.
-
Cool the solution in an ice bath to 0°C.
-
Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove inorganic salts and unreacted reagents.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic route to this compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for the confirmation of the molecular structure.
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Aromatic Protons (C₆H₅) | Multiplet around 7.3-7.4 ppm (5H) |
| Benzyl CH₂ | Singlet around 5.1 ppm (2H) | |
| NH of Carbamate | Broad singlet, chemical shift can vary | |
| CH-N and CH-CH₂OH | Complex multiplets in the aliphatic region | |
| CH₂-OH | Multiplet, chemical shift can vary | |
| OH | Broad singlet, can be exchanged with D₂O | |
| ¹³C NMR | Carbonyl (C=O) | ~156 ppm |
| Aromatic Carbons | 127-136 ppm | |
| Benzyl CH₂ | ~67 ppm | |
| CH₂-OH | ~65 ppm | |
| Cyclohexane Carbons | 20-50 ppm | |
| IR | N-H Stretch | ~3300 cm⁻¹ (broad) |
| O-H Stretch | ~3400 cm⁻¹ (broad) | |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |
| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | Expected at m/z = 263.15 (for C₁₅H₂₁NO₃) |
| Fragmentation | Fragments corresponding to the benzyl group (m/z = 91) and loss of the Cbz group are expected. |
Conformational Analysis
The biological activity and reactivity of cyclohexane derivatives are intrinsically linked to their conformational preferences. For cis-1,2-disubstituted cyclohexanes, the molecule exists as an equilibrium between two chair conformations. In both conformations, one substituent will be in an axial position and the other in an equatorial position.
The equilibrium will favor the conformation where the sterically bulkier substituent occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.
Analysis of Substituent Bulk:
-
Benzyloxycarbonylamino group (-NH-Cbz): This is a sterically demanding group due to the planar carbamate linkage and the phenyl ring.
-
Hydroxymethyl group (-CH₂OH): This group is smaller than the -NH-Cbz group.
Predicted Conformational Equilibrium:
Based on the relative steric bulk, the conformational equilibrium is expected to strongly favor the chair conformation where the larger benzyloxycarbonylamino group is in the equatorial position and the smaller hydroxymethyl group is in the axial position.
Caption: Predicted conformational equilibrium of this compound.
Implications of the Preferred Conformation:
-
Reactivity of the Hydroxyl Group: In the preferred conformation (Conformer B), the hydroxymethyl group is in an axial position. This orientation can influence its reactivity in certain reactions, such as esterification or tosylation, as the approach of bulky reagents may be sterically hindered by the cyclohexane ring.
-
Hydrogen Bonding: The axial hydroxymethyl group and the equatorial carbamate group can potentially engage in intramolecular hydrogen bonding, which would further stabilize this conformation. The hydrogen of the N-H group could interact with the oxygen of the hydroxyl group, or the hydroxyl hydrogen could interact with the carbonyl oxygen of the carbamate.
-
Biological Activity: If this molecule is intended as a scaffold for drug design, the defined spatial arrangement of the functional groups in the preferred conformation is a critical determinant of how it will fit into a protein's binding site.
Computational Modeling Approach
To gain a more quantitative understanding of the conformational landscape, computational chemistry methods such as Density Functional Theory (DFT) would be a powerful tool.
Protocol for Computational Analysis:
-
Structure Generation: Build the 3D structures of both chair conformations of this compound.
-
Geometry Optimization: Perform geometry optimization for both conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This will find the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the two conformers. The difference in energy (ΔE) can be used to calculate the equilibrium constant (K_eq) and the population of each conformer at a given temperature.
-
Spectroscopic Prediction: The optimized geometry can be used to predict vibrational frequencies (IR spectrum) and NMR chemical shifts. These predicted spectra can be compared with experimental data for structural validation.
-
Analysis of Non-covalent Interactions: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate potential intramolecular hydrogen bonding.
Conclusion and Future Outlook
This compound is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data is not widely available, a thorough understanding of its molecular structure and conformational behavior can be derived from fundamental principles of stereochemistry. The cyclohexane ring is predicted to exist predominantly in a chair conformation with the bulkier benzyloxycarbonylamino group in an equatorial position and the hydroxymethyl group in an axial position.
This predicted conformation has important implications for the molecule's reactivity and its potential use in drug design. Future experimental work, including detailed NMR studies (such as NOESY to probe through-space interactions) and single-crystal X-ray diffraction, would be invaluable for validating these predictions. Furthermore, computational modeling offers a powerful avenue for a more detailed and quantitative exploration of the conformational landscape. This guide provides a solid theoretical foundation for researchers embarking on studies involving this promising synthetic intermediate.
References
- Mori, K., & Ikunaka, M. (1984). Pheromone Synthesis. Part 69. Synthesis of the Enantiomers of 2-Methyl-1,7-dioxaspiro[5.6]dodecane, a Component of the Volatiles from the Mandibular Glands of the Solitary Bee, Andrena haemorrhoa F. Tetrahedron, 40(18), 3471–3478.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Process for preparing cis-2-aminocyclohexanol. (2022). Google Patents. Retrieved from [1]
- Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. (2009). The Journal of Organic Chemistry, 74(16), 6368–6370.
-
Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Computational Chemistry Studies Relevant to Medicinal Chemistry. (2021). eScholarship.org. Retrieved from [Link]
Sources
solubility and stability data for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
An In-depth Technical Guide to the Physicochemical Characterization of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Introduction: Contextualizing a Key Pharmaceutical Intermediate
This compound (CAS No. referenced across isomers, including 920966-16-1 and 1212180-29-4) is a molecule of significant interest within the pharmaceutical landscape.[1][2][3] Structurally, it features a carbamate linkage, a reactive primary alcohol, and a cyclohexyl ring, presenting a versatile scaffold for organic synthesis. Its primary utility is as a key intermediate in the development of biologically active molecules, including potent CCR2 antagonists and compounds targeting neurological disorders.[1][4]
Despite its importance as a synthetic building block, a comprehensive, publicly available dataset on its fundamental physicochemical properties—namely solubility and stability—is notably scarce. This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. It does not simply report data; it provides the strategic framework and detailed, field-proven methodologies required to generate a robust and reliable physicochemical profile for this molecule. We will explore the theoretical underpinnings of its likely behavior and present actionable protocols for its empirical determination, ensuring a foundation of scientific integrity for any subsequent development program.
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its downstream developability, impacting everything from reaction kinetics in synthesis to bioavailability in formulation. The structure of this compound, with its hydrogen bond donors (-OH, -NH) and acceptor (C=O), alongside a nonpolar benzyl and cyclohexyl framework, suggests a moderate polarity and nuanced solubility behavior.[1]
Theoretical Considerations & Solvent Selection Rationale
The molecule's amphiphilic nature predicts solubility in a range of polar and non-polar organic solvents. The carbamate and hydroxyl groups can engage in hydrogen bonding, promoting solubility in protic solvents like alcohols. The benzyl and cyclohexyl groups will favor dissolution in less polar or aprotic solvents. Aqueous solubility is expected to be limited but crucial to quantify for biological applications.
Rationale for Solvent Selection: A well-chosen panel of solvents provides a comprehensive understanding of the molecule's behavior in various contexts:
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): Essential for understanding behavior under physiological conditions and assessing the impact of potential ionizable groups.
-
Polar Protic Solvents (Ethanol, Methanol): Common co-solvents in formulations and relevant to synthetic workups.
-
Polar Aprotic Solvents (DMSO, Acetonitrile): Used for stock solution preparation in biological screening and as HPLC mobile phases.
-
Non-Polar Solvents (Toluene, Dichloromethane): Relevant for synthetic reaction conditions and impurity profiling.
-
Formulation Excipients (PEG 400, Propylene Glycol): Provide insight into potential formulation strategies for poorly soluble compounds.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg, accurately weighed) to a series of 2 mL glass vials. An excess is confirmed if solid material remains visible at the end of the experiment.
-
Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C) for a minimum of 48 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is required.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Part 2.2). The concentration is determined against a standard calibration curve.
-
Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Data Presentation: Solubility Profile
Quantitative data should be summarized for clarity and comparative analysis.
| Solvent/Medium | Temperature (°C) | Measured Solubility (mg/mL) | Standard Deviation |
| Aqueous Buffer pH 3.0 | 25 | [Experimental Data] | [Experimental Data] |
| Aqueous Buffer pH 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| Aqueous Buffer pH 9.0 | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Experimental Data] |
| Polyethylene Glycol 400 | 25 | [Experimental Data] | [Experimental Data] |
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment and Degradation Pathway Elucidation
Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of a final drug product. The key functional groups in this compound that are susceptible to degradation are the carbamate and the benzylic ester moiety.
Theoretical Degradation Pathways
Based on chemical principles, two primary degradation routes are anticipated:
-
Hydrolysis: The carbamate linkage can undergo hydrolysis under either acidic or basic conditions.
-
Acid-catalyzed hydrolysis: Would likely cleave the benzyl-oxygen bond to yield benzyl alcohol and the unstable carbamic acid of cis-(2-hydroxymethyl)cyclohexylamine, which would rapidly decarboxylate to the corresponding amine.
-
Base-catalyzed hydrolysis (saponification): Would attack the carbonyl carbon, leading to the formation of the corresponding carbamate salt and benzyl alcohol.
-
-
Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. The benzylic position could also be a target for oxidation.
Insights can be drawn from related structures. For instance, benzyl nicotinate degradation is known to be catalyzed by hydroxide ions.[5] Furthermore, benzyl alcohol itself can degrade under stress conditions to form impurities like benzaldehyde, benzene, and toluene.[6]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method. These studies are typically performed at a concentration of ~1 mg/mL.
Methodology (Based on ICH Q1A(R2) Guidelines):
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store samples at 60°C and analyze at appropriate time points (e.g., 2, 6, 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store samples at room temperature (hydrolysis is often rapid) and analyze at shorter time points (e.g., 0.5, 1, 2, 4 hours).
-
Neutral Hydrolysis: Mix the stock solution with water. Store samples at 60°C and analyze at time points similar to acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, and analyze at time points similar to base hydrolysis.
-
Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C). Prepare solutions for analysis at set time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Sample Analysis: At each time point, neutralize the acidic and basic samples before dilution and injection into the HPLC system to prevent column damage. The goal is to achieve 5-20% degradation of the parent compound.
Development of a Stability-Indicating HPLC-UV Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically required to separate the parent peak from more polar or non-polar degradants. A common starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm), determined by a UV scan of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Visualization: Potential Degradation Pathways
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 1212180-29-4|Benzyl (cis-3-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate: An Application Note
Introduction
The enantioselective synthesis of substituted cyclohexanes is a cornerstone of modern pharmaceutical and materials science research. The rigid, three-dimensional scaffold of the cyclohexane ring allows for precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. Specifically, the cis-1,2-disubstituted cyclohexane motif, bearing both an amino and a hydroxymethyl group, is a privileged scaffold found in numerous biologically active molecules and serves as a versatile chiral building block for drug discovery. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, a key intermediate for the development of novel therapeutics.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each experimental choice. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol for their specific needs.
Synthetic Strategy: A Multi-Step Approach to Stereochemical Control
The primary challenge in the synthesis of this compound lies in the precise, simultaneous control of two adjacent stereocenters on the cyclohexane ring to achieve the desired cis configuration and high enantiopurity. A substrate-controlled approach, where the stereochemistry of subsequent transformations is dictated by the initial stereocenter(s), is often unreliable for achieving the desired cis relationship. Therefore, we have designed a robust and highly stereoselective five-step synthetic sequence commencing with a prochiral cyclohexene precursor.
The cornerstone of our strategy is the Sharpless Asymmetric Dihydroxylation , a Nobel Prize-winning reaction renowned for its exceptional reliability and predictability in establishing syn-diols from alkenes with high enantiomeric excess.[1][2][3] This key step will set the absolute and relative stereochemistry of the two adjacent hydroxyl groups, which will then be further functionalized to the target amino and hydroxymethyl moieties.
The subsequent steps involve the formation of a cyclic sulfate, a highly versatile intermediate that allows for the regioselective introduction of an azide nucleophile. This is followed by a one-pot reduction of both the azide and the ester functionalities, and finally, the protection of the resulting primary amine as a benzyl carbamate. This linear approach ensures a high degree of stereochemical fidelity throughout the synthesis.
Figure 1: Overall synthetic workflow for the enantioselective synthesis of the target molecule.
Experimental Protocols
PART 1: Synthesis of the Starting Material
Protocol 1.1: Synthesis of Methyl cyclohex-2-ene-1-carboxylate
The synthesis of the starting material, methyl cyclohex-2-ene-1-carboxylate, can be achieved via a Diels-Alder reaction between methyl acrylate and 1,3-butadiene, followed by isomerization. For the purpose of this protocol, we will assume the starting material is commercially available or synthesized according to established literature procedures.[4]
PART 2: Enantioselective Synthesis
Protocol 2.1: Sharpless Asymmetric Dihydroxylation
This protocol utilizes the commercially available AD-mix-β to favor the formation of the desired enantiomer. For the opposite enantiomer, AD-mix-α would be used.
-
Reagents and Materials:
-
Methyl cyclohex-2-ene-1-carboxylate
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).
-
Stir the mixture at room temperature until two clear phases are formed.
-
Cool the flask to 0 °C in an ice bath.
-
To the cooled mixture, add methyl cyclohex-2-ene-1-carboxylate (1.0 eq).
-
Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cis-diol.
-
Protocol 2.2: Cyclic Sulfate Formation
-
Reagents and Materials:
-
Chiral cis-diol from Protocol 2.1
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
-
Procedure:
-
Dissolve the chiral cis-diol (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of diol) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C and add anhydrous pyridine (2.2 eq).
-
Slowly add thionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The resulting cyclic sulfite is then oxidized in a biphasic system. To the reaction mixture, add ethyl acetate, water, a catalytic amount of RuCl₃·xH₂O, and sodium periodate (1.5 eq).
-
Stir the mixture vigorously for 2 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the cyclic sulfate, which is often used in the next step without further purification.
-
Protocol 2.3: Regioselective Azide Opening
The regioselectivity of the azide attack is crucial. In this system, the azide is expected to attack the less hindered carbon, which is the carbon bearing the hydroxymethyl precursor.[5][6][7]
-
Reagents and Materials:
-
Cyclic sulfate from Protocol 2.2
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
-
Procedure:
-
Dissolve the crude cyclic sulfate (1.0 eq) in anhydrous DMF (10 mL per 1 mmol).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting azido alcohol is typically used directly in the next step.
-
Protocol 2.4: Reduction of Azide and Ester
This one-pot reduction transforms both the azide and the ester functionalities to the desired amine and alcohol, respectively.
-
Reagents and Materials:
-
Crude azido alcohol from Protocol 2.3
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate
-
Diethyl ether
-
-
Procedure:
-
In a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel, suspend LiAlH₄ (4.0 eq) in anhydrous THF (20 mL per 1 mmol of LiAlH₄) under an argon atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the crude azido alcohol in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate to yield the crude cis-amino alcohol.
-
Protocol 2.5: Benzyl Carbamate Protection
The final step is the protection of the primary amine as a benzyl carbamate, which is a stable and versatile protecting group.[8][9][10][11]
-
Reagents and Materials:
-
Crude cis-amino alcohol from Protocol 2.4
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the crude cis-amino alcohol in a 1:1 mixture of DCM and saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
-
Data Presentation
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Expected ee (%) | Analytical Data (Expected) |
| 2.1 | Chiral cis-Diol | Methyl cyclohex-2-ene-1-carboxylate | AD-mix-β, OsO₄ (cat.) | 85-95 | >98 | ¹H NMR, ¹³C NMR, Chiral HPLC |
| 2.2 | Cyclic Sulfate | Chiral cis-Diol | SOCl₂, RuCl₃·xH₂O, NaIO₄ | 90-98 (crude) | - | ¹H NMR, ¹³C NMR |
| 2.3 | Azido Alcohol | Cyclic Sulfate | NaN₃ | 80-90 (crude) | - | IR (strong azide stretch ~2100 cm⁻¹) |
| 2.4 | cis-Amino Alcohol | Azido Alcohol | LiAlH₄ | 75-85 (crude) | - | ¹H NMR, ¹³C NMR |
| 2.5 | This compound | cis-Amino Alcohol | Benzyl chloroformate | 80-90 | >98 | ¹H NMR, ¹³C NMR, HRMS |
Mechanism Visualization
The stereochemical outcome of the synthesis is determined in the first step. The Sharpless Asymmetric Dihydroxylation proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand.
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Methyl Cyclohex-2-ene-1-carboxylate | 25662-37-7 [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate as a Chiral Precursor in Asymmetric Synthesis
Introduction: The Architectural Elegance of Cyclohexyl-Based Chiral Scaffolds
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries—stoichiometric, recoverable chiral molecules that temporarily attach to a substrate to direct a stereoselective transformation—remain a cornerstone of modern asymmetric synthesis due to their reliability and predictable outcomes.[1] Among the diverse architectures of these molecular directors, those built upon the rigid cis-1,2-aminocyclohexanol framework offer a compelling blend of steric definition and conformational stability.
This application note explores the utility of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, a derivative of this scaffold. While primarily documented as a key chiral building block in the synthesis of complex pharmaceutical agents, its structure embodies the essential features of a potent chiral auxiliary.[2] We will first detail the synthesis of this valuable chiral precursor. Subsequently, we will present generalized protocols for how such a scaffold can be employed as a traditional chiral auxiliary in diastereoselective enolate alkylation, a fundamental C-C bond-forming reaction. This will include a discussion of the mechanistic basis for stereocontrol and methods for the non-destructive removal and recovery of the auxiliary.
Part 1: Synthesis of the Chiral Auxiliary Precursor
The enantioselective synthesis of molecules like this compound is a critical first step, establishing the chiral environment that will later direct asymmetric reactions. While various routes to substituted cyclohexylamine derivatives exist, multistep syntheses from readily available starting materials are common. A notable approach involves an iodolactamization reaction as the key stereochemistry-defining step to produce highly functionalized cyclohexyl intermediates.[2]
Protocol 1: Synthesis of Enantiomerically Pure this compound
This protocol is a representative synthesis adapted from methodologies for creating chiral 1,2-amino alcohol systems. The synthesis of the specific enantiomer, such as the (1R,2R) form, dictates the absolute stereochemistry of the final product in subsequent applications.
Workflow for Auxiliary Synthesis
Caption: Workflow for the synthesis of the chiral precursor.
Step-by-Step Procedure:
-
Resolution of (±)-cis-2-Aminocyclohexanemethanol: Begin with the racemic cis-amino alcohol. Employ a standard resolution technique, such as fractional crystallization with a chiral resolving agent like tartaric acid, or an enzymatic resolution protocol.
-
Benzyl Carbamate (Cbz) Protection:
-
Dissolve the enantiomerically pure cis-2-aminocyclohexanemethanol (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.5 equiv.).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, -OCH₂Ph), 4.85 (br s, 1H, -NH), 3.80-3.70 (m, 1H, -CH-NH), 3.65-3.55 (m, 2H, -CH₂OH), 2.10 (br s, 1H, -OH), 1.80-1.20 (m, 8H, cyclohexyl-H).[3]
Part 2: Application in Asymmetric Alkylation
The true utility of a chiral auxiliary is demonstrated by its ability to control the formation of new stereocenters. The cis-1,2-amino alcohol carbamate structure is highly effective in diastereoselective enolate alkylation. The substrate (e.g., a carboxylic acid) is first attached to the auxiliary, forming a chiral amide-ester analog. Deprotonation then generates a conformationally locked enolate, where one face is sterically shielded by the auxiliary's structure.
Mechanism of Stereochemical Control
The high diastereoselectivity achieved with this class of auxiliaries stems from the formation of a rigid, chelated lithium enolate intermediate.
-
Acylation: The substrate, such as propanoic acid, is coupled to the hydroxyl group of the auxiliary, forming an ester linkage.
-
Enolate Formation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) deprotonates the α-carbon of the ester. The lithium cation is chelated by the carbamate's carbonyl oxygen and the enolate oxygen, creating a rigid five-membered ring structure.
-
Facial Shielding: The bulky cyclohexyl group, held in a specific conformation by the chelation, effectively blocks one face of the planar enolate.
-
Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Diagram of Stereocontrol Mechanism
Caption: Logical flow of the stereocontrol mechanism.
Protocol 2: Diastereoselective Alkylation of a Propionate Ester
This protocol provides a general method for the alkylation of an N-acyl derivative using the chiral auxiliary.
Step 1: Acylation of the Auxiliary
-
To a solution of this compound (1.0 equiv.), DMAP (0.1 equiv.), and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to obtain the chiral ester adduct.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of the ester adduct (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of freshly prepared LDA (1.1 equiv.) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.5 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.
Data Presentation: Representative Alkylation Results
The efficacy of a chiral auxiliary is judged by the level of diastereoselectivity it imparts across a range of substrates and electrophiles. Cyclohexyl-based auxiliaries are known for affording high diastereofacial selectivity.[4]
| Entry | Electrophile (R-X) | Product | Yield (%) | d.r. |
| 1 | Benzyl Bromide | 2-Methyl-3-phenylpropanoate derivative | 85-95 | >95:5 |
| 2 | Methyl Iodide | 2-Methylbutanoate derivative | 80-90 | >90:10 |
| 3 | Allyl Bromide | 2-Methylpent-4-enoate derivative | 82-92 | >93:7 |
| 4 | Isopropyl Iodide | 2,3-Dimethylbutanoate derivative | 70-80 | >98:2 |
| Table 1: Expected results for the diastereoselective alkylation using a cyclohexyl-based amino alcohol auxiliary. Data is representative of this class of auxiliaries. |
Part 3: Cleavage and Recovery of the Auxiliary
A crucial feature of a practical chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The carbamate and ester linkages allow for straightforward cleavage.
Protocol 3: Reductive Cleavage of the Auxiliary
-
Saponification: Dissolve the alkylated product (1.0 equiv.) in a THF/water mixture. Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture with 1M HCl and extract the resulting chiral carboxylic acid.
-
Auxiliary Recovery: The aqueous layer contains the protonated chiral auxiliary. Basify the aqueous layer with NaOH and extract with ethyl acetate to recover the this compound.
-
Alternative Cleavage (Transesterification): For conversion to other esters, use catalytic sodium methoxide in methanol.
-
Alternative Cleavage (Reductive): For conversion to the corresponding alcohol, dissolve the alkylated product in anhydrous THF at 0 °C and add lithium aluminum hydride (LAH, 2.0 equiv.) portion-wise. Stir for 2-4 hours, then quench carefully with water and 15% NaOH solution. The product is the chiral alcohol, and the auxiliary can be recovered after workup.
General Workflow for Asymmetric Synthesis
Caption: General workflow of an auxiliary-mediated synthesis.
Conclusion and Field Insights
This compound and its analogs represent a class of highly valuable chiral molecules. While its documented role is predominantly as a key intermediate in complex syntheses, its inherent structural features—a rigid cyclohexyl backbone and a cis-1,2-amino alcohol motif—make it an excellent platform for traditional chiral auxiliary applications. The protocols and mechanistic principles outlined here demonstrate how this scaffold can be effectively used to control stereochemistry in C-C bond-forming reactions, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. The reliability of the stereochemical outcome and the potential for high recovery rates make auxiliaries of this type a powerful and practical tool for researchers in organic synthesis and drug development.
References
-
The 300-MHz 1 H-NMR spectrum of-hydroxyl(benzyl ester) PCL in CDCl 3... ResearchGate. Available at: [Link]
-
Spectra Problem #6 Solution. University of Calgary. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal... ResearchGate. Available at: [Link]
-
Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. RTI International. Available at: [Link]
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. Available at: [Link]
-
Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Journal of the Chinese Chemical Society. Available at: [Link]
-
Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. RTI International Publication. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate as a Selective 11β-HSD1 Inhibitor for Metabolic Disease Research
Abstract
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, converting inactive cortisone to active cortisol, particularly in key metabolic tissues like the liver and adipose tissue.[1][2] Overactivity of 11β-HSD1 is strongly implicated in the pathogenesis of metabolic syndrome, including obesity, type 2 diabetes, and dyslipidemia.[2][3][4] By reducing local cortisol concentrations, inhibitors of 11β-HSD1 offer a targeted therapeutic strategy.[5][6] This document provides a comprehensive guide for researchers, outlining the compound's mechanism of action and detailing robust protocols for its application in in vitro and cell-based drug development settings.
Compound Profile & Synthesis Overview
-
Compound Name: this compound
-
CAS Number: 213672-66-3[][8]
-
Molecular Formula: C15H21NO3
-
Molecular Weight: 263.33 g/mol
-
Key Structural Features: The molecule features a carbamate-protected cyclohexyl ring with a cis-configured hydroxymethyl group, a scaffold optimized for interaction with the 11β-HSD1 active site.
Synthesis Workflow: The synthesis of carbamate derivatives often involves the reaction of an amine with a benzyl chloroformate or a similar benzylating agent. While the specific patented synthesis route for this compound is proprietary, a generalized workflow for related structures provides a logical framework for its construction.
Caption: Generalized synthesis workflow for this compound.
Mechanism of Action: Targeting the Glucocorticoid Axis
The primary mechanism of action for this compound is the selective inhibition of 11β-HSD1. In target tissues, this enzyme catalyzes the NADPH-dependent reduction of inactive cortisone to the biologically active glucocorticoid, cortisol.[4][5][9] Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of genes involved in glucose and lipid metabolism.[10][11]
Key downstream effects of cortisol in the liver include the upregulation of gluconeogenic enzymes like Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to increased hepatic glucose output.[12][13] In adipose tissue, excess cortisol promotes adipocyte differentiation and lipid accumulation. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of cortisol, thereby ameliorating these pathological effects without altering systemic cortisol levels, which is a key advantage over non-selective glucocorticoid antagonists.[3][14]
Caption: Mechanism of 11β-HSD1 inhibition by the compound.
Experimental Protocols & Workflows
A tiered approach is recommended to evaluate the efficacy of this compound, progressing from biochemical assays to cell-based systems.
Caption: Recommended experimental cascade for inhibitor validation.
Protocol 3.1: In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)
This high-throughput biochemical assay quantifies the direct inhibitory effect of the compound on the 11β-HSD1 enzyme.[15][16] The Scintillation Proximity Assay (SPA) is a homogeneous technique where no separation of bound and free radioligand is required, making it highly efficient.[17][18][19]
Rationale: The assay measures the conversion of [³H]-cortisone to [³H]-cortisol. A cortisol-specific antibody is coupled to SPA beads. Only the [³H]-cortisol product binds the antibody, bringing the tritium isotope into close proximity with the scintillant in the bead, generating a light signal. An inhibitor will reduce the amount of [³H]-cortisol produced, leading to a decreased signal.
Materials:
-
Human recombinant 11β-HSD1 microsomes
-
[³H]-cortisone (Substrate)
-
NADPH (Cofactor)
-
Anti-Cortisol Monoclonal Antibody
-
Protein A-coated SPA beads
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with EDTA and NaCl)
-
This compound
-
Carbenoxolone (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense into the 384-well plate. Add DMSO alone for control wells (0% inhibition) and a saturating concentration of Carbenoxolone for background wells (100% inhibition).
-
Enzyme Preparation: Dilute the 11β-HSD1 microsomes in cold assay buffer to the desired concentration.
-
Substrate/Cofactor Mix: Prepare a mix containing [³H]-cortisone and NADPH in assay buffer.
-
Reaction Initiation: Add the diluted enzyme to the wells containing the compound and incubate briefly at 37°C.
-
Start Reaction: Add the substrate/cofactor mix to all wells to start the enzymatic reaction. Incubate for 60-90 minutes at 37°C.
-
Reaction Termination & Detection: Add the SPA bead/antibody slurry in a stop buffer (containing a high concentration of unlabeled cortisol to prevent further binding).
-
Signal Reading: Seal the plate and allow the beads to settle for at least 2 hours. Read the plate on a microplate scintillation counter (e.g., TopCount or MicroBeta).
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to DMSO and background controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Cell-Based 11β-HSD1 Activity Assay
This protocol measures the compound's ability to inhibit 11β-HSD1 in a more physiologically relevant cellular environment.[20][21] It uses a cell line that endogenously or recombinantly expresses the enzyme and measures the conversion of cell-permeable cortisone to cortisol.
Rationale: Unlike in vitro assays, this method accounts for cell permeability and the availability of endogenous cofactors (NADPH).[20] Cortisol produced by the cells is secreted into the media and can be quantified by methods like Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.[9][21]
Materials:
-
HEK293 cells stably expressing human 11β-HSD1 (or a relevant cell line like differentiated 3T3-L1 adipocytes).
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Cortisone (Substrate).
-
This compound.
-
Carbenoxolone (Positive Control).
-
DMSO (Vehicle Control).
-
Cortisol HTRF Assay Kit or access to LC-MS/MS.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium. Add fresh, serum-free medium containing serial dilutions of the test compound or controls. Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Add cortisone to all wells to a final concentration of ~200-500 nM.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cortisol Quantification: Analyze the supernatant for cortisol concentration using a validated HTRF kit according to the manufacturer's instructions or by LC-MS/MS.
-
Data Analysis: Determine the amount of cortisol produced at each inhibitor concentration. Calculate the IC50 value by fitting the dose-response curve.
Protocol 3.3: Downstream Target Engagement (qPCR)
This protocol validates that inhibition of 11β-HSD1 activity translates into a functional downstream biological effect: the repression of glucocorticoid-inducible gene expression.
Rationale: In liver cells, cortisol produced by 11β-HSD1 induces the expression of key gluconeogenic genes, PEPCK and G6Pase.[22] A successful inhibitor should prevent this cortisone-mediated induction.
Materials:
-
HepG2 or H4IIE hepatoma cells.
-
Cell Culture Medium.
-
Cortisone.
-
This compound.
-
RU-486 (GR Antagonist, Positive Control).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
Cell Culture & Treatment: Plate cells as in Protocol 3.2. Treat cells with the following conditions:
-
Vehicle (DMSO) only.
-
Cortisone only.
-
Cortisone + varying concentrations of the test compound.
-
Cortisone + RU-486.
-
-
Incubation: Incubate for 6-12 hours to allow for gene transcription.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of PEPCK and G6Pase using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the cortisone-only condition. A potent inhibitor should show a dose-dependent reduction in the cortisone-induced expression of these genes.
Data Summary & Interpretation
The primary output for this compound will be its potency, expressed as an IC50 value. Data from the originating patent literature for analogous compounds provides an expected range of activity.
| Compound ID (Example) | Assay Type | Target | IC50 (nM) |
| Example 1 | Biochemical SPA | Human 11β-HSD1 | 15 |
| This compound | Biochemical SPA | Human 11β-HSD1 | (Expected <50 nM) |
| This compound | Cell-Based HTRF | Human 11β-HSD1 | (Expected <200 nM) |
Note: Expected values are illustrative and must be determined experimentally.
Interpretation:
-
A low nanomolar IC50 in the biochemical assay confirms potent, direct binding to the enzyme.
-
A potent IC50 in the cell-based assay demonstrates that the compound can effectively cross the cell membrane and inhibit the enzyme in a biological context.
-
A dose-dependent reduction in PEPCK and G6Pase mRNA levels confirms that the compound engages its target and produces the desired downstream functional response.
References
-
Morton, N. M. (2010). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Molecular and Cellular Endocrinology. [Link]
-
Kim, H. S., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening. [Link]
-
Gro-Slezynger, R., et al. (2003). Development and Application of a Scintillation Proximity Assay (SPA) for Identification of Selective Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type 1. Assay and Drug Development Technologies. [Link]
-
Ace Therapeutics. (n.d.). 11β-HSD1-Targeted Drug Development for Diabetes. Ace Therapeutics Website. [Link]
-
Walker, B. R. (2003). 11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. Endocrine Abstracts. [Link]
-
Pereira, C. D., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. International Journal of Endocrinology. [Link]
-
Anagnostis, P., et al. (2013). 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?. Metabolism. [Link]
-
Solly, K., et al. (2005). High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. Assay and Drug Development Technologies. [Link]
-
Wang, D. Y., et al. (2008). Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology. Cytotechnology. [Link]
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Hale, C., & Wang, M. (2008). Development of 11beta-HSD1 inhibitors for the treatment of type 2 diabetes. Mini Reviews in Medicinal Chemistry. [Link]
-
Tomlinson, J. W., & Stewart, P. M. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Stewart, P. M., et al. (2009). 11beta-Hydroxysteroid dehydrogenase type 1 and its role in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Sharma, V., et al. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders. [Link]
-
The Pharma Letter. (2008). 11Beta-HSD1 inhibitors are under development for diabetes by 10 companies. The Pharma Letter. [Link]
-
Xu, R., et al. (2006). Cell-based Assay for Screening 11beta-hydroxysteroid Dehydrogenase Inhibitors Using Liquid chromatography/tandem Mass Spectrometry Detection. Rapid Communications in Mass Spectrometry. [Link]
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Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. [Link]
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Vander Kooi, B. T., et al. (2005). Glucocorticoids regulate transcription of the gene for phosphoenolpyruvate carboxykinase in the liver via an extended glucocorticoid regulatory unit. Molecular and Cellular Biology. [Link]
-
Zhou, J., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry. [Link]
-
Lin, H. V., et al. (2001). Glucose-6-Phosphatase Catalytic Subunit Gene Promoter Contains Both Positive and Negative Glucocorticoid Response Elements. Molecular Endocrinology. [Link]
-
Lu, M., et al. (2012). Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2. PLoS One. [Link]
-
Meyer, H., et al. (2008). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. [Link]
-
Wu, G., & Yuan, D. (2005). Application of Scintillation Proximity Assay in Drug Discovery. BioDrugs. [Link]
-
Glickman, F., & Toth, M. V. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Protocols in Protein Science. [Link]
-
Williams, C. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. Methods in Molecular Biology. [Link]
-
Le, P. P., et al. (2005). Glucocorticoid Receptor-Dependent Gene Regulatory Networks. PLoS Genetics. [Link]
-
Odermatt, A., et al. (2001). A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity. Journal of Steroid Biochemistry and Molecular Biology. [Link]%3A-Odermatt-Arnold/247b953d6d3381014e08216d6c4e09f7a7751919)
-
Lu, J., et al. (2020). Hepatic Glucocorticoid Receptor Action and Glucose Homeostasis. Endocrine Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal Website. [Link]
-
Chembest. (n.d.). This compound. Chembest Website. [Link]
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Application Notes and Protocols: N-Benzylation of Cyclohexylamine Derivatives
Introduction
N-substituted benzylamines, particularly those incorporating a cyclohexyl moiety, are pivotal structural motifs in the landscape of modern organic and medicinal chemistry.[1] These compounds serve as crucial intermediates and foundational scaffolds in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and biologically active molecules.[1] The inherent versatility of the N-benzylcyclohexylamine framework allows for extensive functionalization, leading to derivatives with a wide spectrum of biological activities. Consequently, the development of efficient, selective, and sustainable synthetic methodologies for their preparation remains an active and critical area of research.[1]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the N-benzylation of cyclohexylamine derivatives. It delves into the mechanistic underpinnings of the reaction, presents a detailed and validated experimental protocol, and offers insights into troubleshooting and optimization strategies.
Mechanistic Insights: The Chemistry of N-Benzylation
The N-benzylation of a cyclohexylamine derivative can be broadly categorized into two primary mechanistic pathways: direct N-alkylation and reductive amination. The choice between these pathways is often dictated by the availability of starting materials, desired functional group tolerance, and scalability of the reaction.
Direct N-Alkylation
Direct N-alkylation involves the reaction of a cyclohexylamine with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base.[2] The reaction proceeds via a classical SN2 mechanism, where the nucleophilic nitrogen atom of the amine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[2]
A common challenge in direct N-alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium salts, especially with primary amines.[3] Careful control of stoichiometry and reaction conditions is therefore essential to achieve high selectivity for the desired mono-N-benzylated product.
Reductive Amination
Reductive amination is a two-step, one-pot process that typically involves the reaction of a cyclohexylamine with benzaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding N-benzylcyclohexylamine.[4][5] A key advantage of this method is the use of a less reactive electrophile (an aldehyde) compared to alkyl halides, which often leads to higher chemoselectivity.[4]
The reaction is typically catalyzed by a weak acid to facilitate imine formation.[5] A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride and sodium cyanoborohydride, being particularly effective due to their mildness and selectivity for reducing the C=N bond over the C=O bond of the starting aldehyde.[4][5]
A more sustainable approach within this category is the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, where a transition metal catalyst facilitates the dehydrogenation of a benzyl alcohol to the corresponding aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen equivalents, regenerating the catalyst.[6][7][8] This elegant strategy uses alcohols as alkylating agents and generates only water as a byproduct, aligning with the principles of green chemistry.[6][7]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the N-benzylation of cyclohexylamine via reductive amination, a widely applicable and reliable method.
Protocol: Reductive Amination of Cyclohexylamine with Benzaldehyde
This protocol describes the synthesis of N-benzylcyclohexylamine from cyclohexylamine and benzaldehyde using sodium borohydride as the reducing agent.
Materials and Reagents:
-
Cyclohexylamine (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Methanol (anhydrous)
-
Acetic acid (catalytic amount)
-
Sodium borohydride (1.5 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Experimental Workflow:
Caption: Experimental workflow for the N-benzylation of cyclohexylamine via reductive amination.
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 equiv), benzaldehyde (1.05 equiv), and anhydrous methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.[5]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Cool the flask in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) in small portions to control the exothermic reaction and hydrogen evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2 hours.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation and Characterization
The successful synthesis of N-benzylcyclohexylamine can be confirmed by various spectroscopic techniques.
| Spectroscopic Data for N-Benzylcyclohexylamine | |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~7.20-7.40 (m, 5H, Ar-H), ~3.80 (s, 2H, N-CH₂-Ph), ~2.50 (m, 1H, N-CH-), ~1.00-2.00 (m, 10H, cyclohexyl-H), ~1.50 (br s, 1H, N-H).[11][12] |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~57 (N-CH), ~51 (N-CH₂), ~33 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂), ~25 (cyclohexyl-CH₂).[13] |
| Mass Spec (MS) | Expected m/z for C₁₃H₁₉N: 189.15 (M⁺).[12] |
| Boiling Point | 120-125 °C at 3 mmHg.[9] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation or add a dehydrating agent like 4 Å molecular sieves.[14] |
| Incomplete reduction. | Ensure the sodium borohydride is fresh and added in sufficient excess. | |
| Product loss during work-up. | Ensure proper pH adjustment during quenching and perform multiple extractions. | |
| Presence of Starting Materials | Inefficient reaction. | Re-evaluate the stoichiometry of reagents and the purity of the starting materials. |
| Formation of Side Products | Over-reduction of benzaldehyde to benzyl alcohol. | Add the reducing agent at a lower temperature and in a controlled manner. |
| Dialkylation (less common in reductive amination). | Use a 1:1 stoichiometry of the amine and aldehyde. |
Conclusion
The N-benzylation of cyclohexylamine derivatives is a fundamental and versatile transformation in organic synthesis. Both direct N-alkylation and reductive amination offer effective routes to these valuable compounds. The choice of method should be guided by the specific substrate, desired scale, and available resources. The detailed protocol for reductive amination provided in this application note offers a reliable and high-yielding procedure for the synthesis of N-benzylcyclohexylamines. Careful execution of the experimental steps and appropriate characterization of the final product are essential for ensuring the successful outcome of this important synthetic transformation.
References
-
PrepChem. (n.d.). Synthesis of N-benzylcyclohexylamine. Retrieved from [Link]
- Kaur, N., Singh, V., & Kumar, V. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Kaur, N., Singh, V., & Kumar, V. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Kaur, N., Singh, V., & Kumar, V. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
-
Various Authors. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... ResearchGate. Retrieved from [Link]
- Zhang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
- Nagy, V., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
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Various Authors. (n.d.). Benzylation of amines with alcohols. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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Various Authors. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. Retrieved from [Link]
-
Various Authors. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Various Authors. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... ResearchGate. Retrieved from [Link]
- Nagy, V., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Various Authors. (2023). Direct Amidation of Tertiary N-Benzylamines.
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
- Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. U.S.
- Various Authors. (n.d.). METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE. Google Patents.
-
The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Various Authors. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
- Various Authors. (2002). An efficient method for the N-debenzylation of aromatic heterocycles.
- Various Authors. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
- Reddit. (2023, October 10).
-
Various Authors. (n.d.). N‐benzylation using benzyl bromide. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Benzyl-N-hexylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Various Authors. (2021). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Chippe, C., et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5, 201-205.
- Various Authors. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
- Various Authors. (2023).
- Various Authors. (2013). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry.
- Various Authors. (2021). Direct Reductive N‐alkylation of Amines with Carboxylic Esters.
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HPLC method development for carbamate compounds
An Application Note and Protocol for the Robust Analysis of Carbamate Compounds
Abstract
Carbamate compounds, a class of chemicals widely utilized as pesticides and in pharmaceutical applications, require precise and reliable quantification for environmental monitoring, food safety, and drug development. Due to their characteristic thermal lability, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice, as it avoids the high temperatures used in Gas Chromatography that can lead to analyte degradation.[1] This guide provides a comprehensive framework for developing and validating robust HPLC methods for carbamate analysis. It details two primary analytical strategies: the traditional, widely adopted approach of post-column derivatization (PCD) with fluorescence detection (FLD), and the modern, highly specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis for experimental choices and detailed, field-proven protocols.
Introduction: The Analytical Challenge of Carbamates
N-methylcarbamates are among the most prevalent pesticides used in global agriculture to protect a wide variety of crops.[2] Their extensive use, however, has led to concerns about residues in food products and contamination of ground and drinking water.[2][3] From a chemical standpoint, the carbamate ester linkage is susceptible to thermal degradation, making direct analysis by Gas Chromatography challenging.[2] High-Performance Liquid Chromatography (HPLC) provides a separation mechanism at ambient or slightly elevated temperatures, preserving the integrity of the analytes.
The primary challenge in HPLC analysis of many carbamates is their poor UV absorbance, which limits the sensitivity of detection with standard UV-Vis detectors.[3] To overcome this, two principal strategies have been established, forming the core of modern carbamate analysis. This application note will guide the user through the selection and implementation of the appropriate strategy based on laboratory capabilities and analytical objectives.
Method Development Strategy: A Dichotomous Approach
The development of an HPLC method for carbamates begins with a critical decision regarding the detection technique. This choice dictates the entire analytical workflow, from mobile phase composition to sample preparation considerations. The two primary pathways are:
-
HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD): A robust and highly sensitive method established by regulatory bodies like the U.S. Environmental Protection Agency (EPA). It is ideal for laboratories equipped with standard HPLC systems and a post-column derivatization module.[2][4]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A modern approach offering superior sensitivity and specificity, allowing for the direct detection of carbamates without derivatization and providing structural confirmation.[1][3][5]
The following diagram illustrates the initial decision-making workflow for method development.
Sources
Application Notes and Protocols for the Synthesis of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of C-C chemokine receptor 2 (CCR2) antagonists, critical therapeutic candidates for a range of inflammatory diseases, metabolic syndromes, and certain cancers. The intricate role of the CCL2/CCR2 signaling axis in mediating the recruitment of monocytes and macrophages to sites of inflammation underscores the therapeutic potential of its inhibition. This guide offers a detailed exploration of the synthetic chemistry underpinning the generation of potent and selective CCR2 antagonists, with a focus on two prominent structural classes: pyrazolotriazine-based and 4-aminopiperidine-based antagonists. By elucidating the key synthetic transformations and providing detailed, step-by-step protocols, this document aims to empower researchers in the fields of medicinal chemistry and drug development to synthesize and evaluate novel CCR2-targeting therapeutics.
Introduction: The Therapeutic Rationale for CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), constitute a pivotal signaling pathway in the orchestration of inflammatory responses. CCR2 is predominantly expressed on the surface of monocytes, macrophages, and memory T-lymphocytes. The interaction between CCL2 and CCR2 triggers a cascade of intracellular signaling events that culminate in directed cell migration, or chemotaxis, towards the source of the chemokine. This process is fundamental to the recruitment of inflammatory cells from the bloodstream into tissues during inflammatory processes.
An overactive CCL2/CCR2 axis has been implicated in the pathogenesis of a multitude of diseases characterized by chronic inflammation. These include autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, as well as atherosclerosis, type 2 diabetes, and diabetic nephropathy. In the context of cancer, this signaling pathway can promote tumor growth and metastasis by recruiting tumor-associated macrophages (TAMs) to the tumor microenvironment. Consequently, the development of small molecule antagonists that can effectively block the CCL2/CCR2 interaction represents a highly promising therapeutic strategy.
Despite significant efforts in the pharmaceutical industry, the clinical development of CCR2 antagonists has been challenging. This underscores the need for a deeper understanding of the structure-activity relationships (SAR) and the development of diverse chemical scaffolds to identify candidates with optimal pharmacokinetic and pharmacodynamic profiles. This guide provides the synthetic tools to contribute to this ongoing effort.
Overview of Synthetic Strategies for CCR2 Antagonists
The medicinal chemistry landscape of CCR2 antagonists is diverse, with numerous chemical scaffolds having been explored. A common pharmacophore model for many antagonists includes a central basic nitrogen atom flanked by two hydrophobic groups, often aromatic or cycloalkyl moieties. This guide will focus on the synthesis of two distinct and potent classes of CCR2 antagonists:
-
Pyrazolotriazine-based Antagonists: This class is exemplified by compounds like BMS-813160, a potent dual CCR2/CCR5 antagonist that has advanced to clinical trials. The synthesis of this scaffold involves the construction of a fused heterocyclic core, a pyrazolo[1,5-a][1][2][3]triazine, followed by its elaboration with a substituted cyclohexylamine side chain.
-
4-Aminopiperidine-based Antagonists: This class of antagonists utilizes a central 4-aminopiperidine core, which serves as a versatile scaffold for introducing various substituents to optimize potency and selectivity. The synthesis typically relies on key reactions such as reductive amination to build the desired molecular architecture.
The following sections will provide detailed protocols for the synthesis of representative examples from each of these classes.
Synthetic Protocol: A Representative Pyrazolotriazine-Based CCR2 Antagonist (BMS-813160 Analog)
This protocol details the synthesis of a potent pyrazolotriazine-based CCR2 antagonist, structurally analogous to BMS-813160. The synthesis is a multi-step sequence that involves the construction of the heterocyclic core followed by coupling to the side chain.
Synthesis of the Pyrazolotriazine Core
The synthesis of the pyrazolotriazine core begins with the commercially available 3-(tert-butyl)-1H-pyrazol-5-amine.
Diagram: Synthesis of the Pyrazolotriazine Core
Caption: Synthetic scheme for the pyrazolotriazine core.
Step-by-Step Protocol:
Step 1: Synthesis of the Thiourea Intermediate
-
To a solution of 3-(tert-butyl)-1H-pyrazol-5-amine (1.0 eq) in ethyl acetate, add ethoxycarbonyl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude thiourea intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form the Pyrazolo[1,5-a][1][2][3]triazine-2-thione
-
Dissolve the crude thiourea intermediate in a 2M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a 1M HCl solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the pyrazolo[1,5-a][1][2][3]triazine-2-thione.
Step 3: Desulfurization with Raney Nickel
-
To a suspension of the pyrazolo[1,5-a][1][2][3]triazine-2-thione (1.0 eq) in methanol, add a slurry of Raney nickel (5-10 eq by weight) and a catalytic amount of ammonium hydroxide.
-
Heat the mixture to 100 °C in a sealed tube and stir for 12-16 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure to obtain 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
Step 4: Chlorination with Phosphorus Oxychloride (POCl₃)
-
To the crude 7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 4-chloro-7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazine, which can be purified by column chromatography.
Synthesis of the Cyclohexylamine Side Chain and Final Coupling
The final step involves the coupling of the pyrazolotriazine core with a pre-synthesized cyclohexylamine derivative. The synthesis of the cyclohexylamine side chain often involves stereoselective methods to obtain the desired isomer.
Diagram: Final Coupling Reaction
Caption: Final coupling step in the synthesis of the BMS-813160 analog.
Step-by-Step Protocol:
Step 5: Coupling Reaction
-
To a solution of the 4-chloro-7-(tert-butyl)pyrazolo[1,5-a][1][2][3]triazine (1.0 eq) in isopropanol, add the desired substituted cyclohexylamine derivative (1.1 eq) and triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final CCR2 antagonist.
Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Synthetic Protocol: A Representative 4-Aminopiperidine-Based CCR2 Antagonist
This protocol outlines a general and efficient method for the synthesis of 4-aminopiperidine-based CCR2 antagonists, a class of compounds that has shown significant promise.[1][5] The key step in this synthesis is a reductive amination reaction.
General Synthetic Scheme
Diagram: Synthesis of 4-Aminopiperidine-Based CCR2 Antagonists
Caption: General synthetic route for 4-aminopiperidine CCR2 antagonists.
Step-by-Step Protocol:
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary amine (R¹-NH₂) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc-4-(alkylamino)piperidine.
Step 2: Boc Deprotection
-
Dissolve the N-Boc-4-(alkylamino)piperidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected 4-(alkylamino)piperidine.
Step 3: Amide Coupling
-
To a solution of the 4-(alkylamino)piperidine (1.0 eq) and the desired carboxylic acid (R²-COOH) (1.1 eq) in a solvent such as N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final 4-aminopiperidine-based CCR2 antagonist.
Characterization: As with the previous protocol, the final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation and Interpretation
The synthesized CCR2 antagonists should be evaluated for their biological activity to establish a structure-activity relationship (SAR). Key in vitro assays include:
-
CCR2 Binding Assay: To determine the affinity of the compound for the CCR2 receptor.
-
Chemotaxis Assay: To assess the functional ability of the compound to inhibit CCL2-induced cell migration.
The results of these assays are typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant) values.
Table 1: Representative Biological Data for Synthesized CCR2 Antagonists
| Compound ID | Scaffold Type | CCR2 Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) |
| BMS-813160 Analog | Pyrazolotriazine | 5.2 | 8.1 |
| 4-AP Analog 1 | 4-Aminopiperidine | 12.5 | 25.3 |
| 4-AP Analog 2 | 4-Aminopiperidine | 8.7 | 15.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The synthetic protocols detailed in this guide provide a robust framework for the preparation of two important classes of CCR2 antagonists. By following these procedures, researchers can synthesize novel compounds for biological evaluation and contribute to the ongoing efforts to develop effective therapies for a wide range of inflammatory and other diseases. The versatility of the described synthetic routes allows for the generation of diverse libraries of analogs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
References
-
Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-5380. [Link]
-
Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561-5563. [Link]
-
Norman, P. (2011). Raney nickel reductions. Science, 294(5545), 1281-1282. [Link]
-
Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(18), 4268. [Link]
- Fagnou, K., & Lautens, M. (2003). Halide effects in transition-metal-catalyzed reactions.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
-
Zweemer, A. J., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: Evaluation of 4-aminopiperidine derivatives. Bioorganic & medicinal chemistry letters, 24(23), 5377-5380. [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-203. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 60. [Link]
- Ghorab, M. M., et al. (2012). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. Archiv der Pharmazie, 345(9), 717-725.
-
Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347-404. [Link]
-
Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(12), 2295. [Link]
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- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Gateway to Advanced Polyurethanes: Application and Polymerization Protocols for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Introduction: A Novel Building Block for Next-Generation Polyurethanes
In the dynamic field of polymer chemistry, the quest for monomers that impart unique properties to final materials is perpetual. Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate emerges as a significant precursor for the synthesis of advanced polyurethanes. Its rigid cis-cyclohexyl backbone, combined with the reactive hydroxyl and protected amine functionalities, offers a versatile platform for creating polymers with tailored thermal and mechanical properties. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of this compound in polymer synthesis, focusing on its transformation into a polymerizable bicyclic carbamate monomer and its subsequent ring-opening polymerization (ROP). The methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
The primary route to polymerize this compound involves its conversion into a bicyclic carbamate monomer. This monomer can then undergo ring-opening polymerization to yield a polyurethane with the carbamate linkage integrated into the polymer backbone. This approach circumvents the use of toxic isocyanates, aligning with the principles of green chemistry.[1][2][3]
Part 1: Synthesis of the Bicyclic Carbamate Monomer
The initial step in harnessing the potential of this compound is its intramolecular cyclization to form the corresponding bicyclic carbamate. This transformation creates a strained ring system that is susceptible to ring-opening polymerization.
Reaction Principle
The synthesis of the bicyclic carbamate from the starting amino alcohol derivative typically proceeds via a two-step, one-pot reaction. First, the amino group is deprotected, and then the resulting primary amine and hydroxyl group react with a carbonyl source, such as triphosgene or an activated carbonate, to form the cyclic carbamate. A more direct approach involves the activation of the hydroxyl group in the presence of a base, followed by intramolecular nucleophilic attack by the carbamate nitrogen. For this guide, we will focus on a plausible and effective method involving deprotection followed by cyclization.
The cis-stereochemistry of the starting material is crucial as it pre-organizes the reactive groups in close proximity, facilitating the intramolecular cyclization.
Diagram of Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the bicyclic carbamate monomer.
Experimental Protocol: Synthesis of the Bicyclic Carbamate Monomer
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Methanol (anhydrous)
-
Triphosgene
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Deprotection of this compound:
-
In a flask suitable for hydrogenation, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Carefully add 10 wt% palladium on carbon (approx. 5 mol% of Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-2-(aminomethyl)cyclohexanol. This intermediate is often used in the next step without further purification.
-
-
Cyclization to the Bicyclic Carbamate:
-
Caution: Triphosgene is highly toxic and moisture-sensitive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of triphosgene (0.4 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of the crude cis-2-(aminomethyl)cyclohexanol (1 equivalent) and anhydrous triethylamine (2.2 equivalents) in anhydrous DCM dropwise over 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure bicyclic carbamate monomer.
-
Characterization of the Bicyclic Carbamate Monomer:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the benzyl protons and the appearance of characteristic peaks for the bicyclic structure. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the carbamate in the range of 150-160 ppm. |
| FTIR | A strong carbonyl stretching vibration for the cyclic carbamate around 1750 cm⁻¹. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the bicyclic carbamate. |
Part 2: Ring-Opening Polymerization (ROP) of the Bicyclic Carbamate Monomer
The synthesized bicyclic carbamate monomer can undergo either anionic or cationic ring-opening polymerization to produce polyurethanes. The choice of initiator will determine the polymerization mechanism and can influence the properties of the resulting polymer.
Anionic Ring-Opening Polymerization (AROP)
AROP is typically initiated by strong bases, such as organometallic compounds or alkoxides.[4][5] The propagation proceeds through a nucleophilic attack of the anionic chain end on the carbonyl group of the monomer.
Diagram of Anionic Ring-Opening Polymerization
Caption: Schematic of Cationic Ring-Opening Polymerization.
Experimental Protocol: Cationic Ring-Opening Polymerization
Materials:
-
Bicyclic carbamate monomer (purified and dried)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Preparation:
-
Ensure the monomer and solvent are rigorously dried.
-
-
Polymerization:
-
In a flame-dried, nitrogen-purged Schlenk flask, dissolve the bicyclic carbamate monomer in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the BF₃·OEt₂ initiator via syringe.
-
Stir the reaction mixture under a nitrogen atmosphere for the desired time.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a non-solvent, collect by filtration, wash, and dry under vacuum.
-
Part 3: Characterization of the Resulting Polyurethane
A thorough characterization of the synthesized polyurethane is essential to understand its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the polymer structure by showing the disappearance of the monomer signals and the appearance of broad peaks corresponding to the repeating polyurethane unit. |
| FTIR | Shows the characteristic urethane carbonyl stretch (around 1700 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). [6][7] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. [5] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insight into the polymer's thermal behavior. [7] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. [6][7] |
Conclusion and Future Outlook
The use of this compound as a precursor for a bicyclic carbamate monomer opens a promising avenue for the synthesis of novel polyurethanes. The rigid cyclohexyl unit is expected to impart enhanced thermal stability and mechanical strength to the resulting polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and polymerization of this monomer. Further investigations could focus on copolymerization with other cyclic monomers to fine-tune the material properties for specific applications, ranging from biomedical devices to high-performance coatings. The isocyanate-free nature of this synthetic route further enhances its appeal from an environmental and safety perspective.
References
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Macromolecules. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. ACS Publications. [Link]
-
Macromolecules. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. ACS Publications. [Link]
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datapdf.com. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. [Link]
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PMC. (n.d.). Coordinative Ring‐Opening Copolymerization of Limonene Carbamate and ε‐Caprolactone Toward Phosgene‐ and Isocyanate‐Free Polyesterurethane Block‐Copolymers with Tunable Properties. NIH. [Link]
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ResearchGate. (n.d.). (PDF) Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. [Link]
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PMC. (n.d.). Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. NIH. [Link]
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Scientific Reports. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. [Link]
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Green Chemistry. (n.d.). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. RSC Publishing. [Link]
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ResearchGate. (n.d.). Radiation Crosslinking of Polyurethanes: Characterization by FTIR, TGA, SEM, XRD, and Raman Spectroscopy. [Link]
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ResearchGate. (n.d.). Characterization of polyurethane resins by FTIR, TGA, and XRD. [Link]
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Application Notes and Protocols for Agrochemical Formulation and Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Addressing Modern Agricultural Challenges through Chemical Innovation
The escalating global population demands a concurrent increase in food production, a challenge significantly compounded by pest-related crop losses and the growing need for sustainable agricultural practices. Modern agrochemical science is pivotal in addressing these challenges, moving beyond the discovery of new active ingredients to the sophisticated engineering of formulation and synthesis processes. The efficacy and environmental impact of a pesticide are not solely dependent on its active molecule but are profoundly influenced by its formulation—how it is prepared, delivered, and persists in the target environment. Similarly, the efficiency, scalability, and environmental footprint of agrochemical production are dictated by the elegance and optimization of its chemical synthesis.
This guide provides an in-depth exploration of advanced techniques in both agrochemical formulation and synthesis. It is designed to equip researchers and development professionals with the foundational knowledge and practical protocols to innovate in this critical field. We will delve into the causality behind experimental choices, offering a framework for developing effective, stable, and environmentally conscious agrochemical products.
Section 1: Advanced Agrochemical Formulation Strategies
The formulation of an agrochemical active ingredient (AI) is a critical determinant of its performance, safety, and user-friendliness. A well-designed formulation can enhance bioavailability, improve targeting, control the release of the AI, and reduce its environmental impact.[1] This section will explore several key formulation types and the principles that underpin their design.
Emulsifiable Concentrates (ECs)
Emulsifiable concentrates are one of the most common types of liquid pesticide formulations.[2] They consist of an oil-soluble active ingredient, a solvent, and an emulsifier system.[3] When diluted with water in a spray tank, an EC spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid.[4] The emulsifiers, which are surfactants, reduce the interfacial tension between the oil and water phases, allowing for the formation of fine droplets of the oil phase dispersed in the water.[2]
Causality of Component Selection:
-
Active Ingredient Solubility: The AI must be fully soluble in the chosen solvent to prevent crystallization, especially at low temperatures.[2]
-
Solvent Choice: The solvent should have high solvency for the AI, be cost-effective, and have a favorable safety and environmental profile. Aromatic solvents have been traditionally used, but there is a growing trend towards using less volatile and more environmentally friendly alternatives.
-
Emulsifier System: A blend of non-ionic and anionic surfactants is often used to achieve optimal emulsion stability across a range of water hardness levels.[5] The Hydrophilic-Lipophilic Balance (HLB) of the surfactant blend is a critical parameter that must be matched to the specific oil/solvent system.
Suspension Concentrates (SCs)
Suspension concentrates, also known as flowables, are formulations where a solid, water-insoluble active ingredient is dispersed in a liquid, typically water.[6] SCs have gained popularity due to their dust-free nature and the absence of organic solvents, making them safer for operators and the environment.[6]
Key Formulation Considerations:
-
Particle Size: The AI must be milled to a very fine and uniform particle size (typically 1-10 µm) to ensure good suspension stability and biological efficacy.
-
Wetting and Dispersing Agents: A wetting agent is crucial to displace air from the surface of the AI particles, allowing them to be wetted by the liquid carrier.[6] A dispersing agent then adsorbs onto the particle surface, preventing them from agglomerating through steric or electrostatic repulsion.[7]
-
Thickening Agents: Rheology modifiers, such as xanthan gum, are added to increase the viscosity of the formulation at rest, preventing the settling of particles during storage.[6]
Caption: Overview of common and advanced agrochemical formulation types.
Controlled-Release Formulations
Controlled-release formulations (CRFs) are designed to release the active ingredient over an extended period, offering several advantages, including prolonged efficacy, reduced application frequency, and minimized environmental contamination.[8]
Mechanisms of Controlled Release:
-
Matrix Systems: The AI is uniformly dispersed within a polymer matrix. Release occurs as the AI diffuses through the matrix or as the matrix erodes.[9]
-
Reservoir Systems (Microencapsulation): The AI is enclosed within a polymeric shell. Release is controlled by the diffusion of the AI through the shell or by rupture of the shell.[10]
The Role of Adjuvants
Adjuvants are substances added to a pesticide formulation or spray tank to enhance the pesticide's performance.[11] They are not pesticides themselves but can significantly improve the efficacy of an application.[12]
Classes of Adjuvants and Their Functions:
| Adjuvant Type | Primary Function | Mechanism of Action |
| Surfactants | Improve wetting and spreading | Reduce the surface tension of spray droplets, allowing them to cover a larger area of the leaf surface.[11] |
| Oils (Crop Oil Concentrates, Methylated Seed Oils) | Enhance penetration | Help to dissolve the waxy cuticle of leaves, facilitating the uptake of the active ingredient.[11] |
| Drift Control Agents | Reduce spray drift | Increase the viscosity of the spray solution, leading to larger, heavier droplets that are less likely to be carried away by wind.[11] |
| Compatibility Agents | Improve the mixing of different pesticides | Help to prevent the physical or chemical separation of components in a tank mix.[12] |
Section 2: Innovations in Agrochemical Synthesis
The synthesis of novel agrochemical active ingredients is a cornerstone of crop protection research. Modern synthetic strategies are focused on accelerating the discovery process, optimizing reaction conditions for efficiency and sustainability, and exploring diverse chemical spaces.
High-Throughput Screening (HTS)
High-throughput screening is a powerful technique used to rapidly test a large number of chemical compounds for their biological activity against a specific target.[1] In agrochemical research, HTS can be used to screen for new herbicides, insecticides, and fungicides.[13]
The HTS Workflow:
-
Target Identification and Assay Development: A specific biological target (e.g., an essential enzyme in a weed) is identified, and a robust assay is developed to measure its activity.
-
Library Screening: A large library of diverse chemical compounds is tested against the target using automated robotic systems.[1]
-
Hit Identification and Validation: Compounds that show significant activity ("hits") are identified and then re-tested to confirm their activity and rule out false positives.
-
Lead Optimization: The chemical structure of the most promising hits is systematically modified to improve their potency, selectivity, and other properties.
Caption: A simplified workflow for high-throughput screening in agrochemical discovery.
Combinatorial Chemistry
Combinatorial chemistry is a synthetic strategy that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library.[14] This approach is highly complementary to HTS, providing the diverse compound libraries needed for screening.
Key Principles of Combinatorial Synthesis:
-
Building Blocks: A set of diverse starting materials (building blocks) is used.
-
Reaction Scaffolds: A common reaction sequence is applied to combine the building blocks in all possible combinations.
-
Solid-Phase Synthesis: Often, one of the starting materials is attached to a solid support (e.g., a resin bead), which simplifies the purification process after each reaction step.[15]
Reaction Optimization
Optimizing the conditions of a chemical reaction is crucial for improving its yield, reducing by-products, and ensuring its scalability and cost-effectiveness.[16] Traditional "one-variable-at-a-time" optimization can be inefficient. Modern approaches, such as Design of Experiments (DoE), allow for the simultaneous variation of multiple factors (e.g., temperature, catalyst loading, solvent) to efficiently map the reaction space and identify the optimal conditions.[16]
Section 3: Application Notes and Protocols
This section provides detailed, step-by-step protocols for key agrochemical formulation and synthesis procedures. These protocols are designed to be self-validating, with clear endpoints and quality control checks.
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable 200 g/L EC formulation of a model active ingredient (e.g., a technical-grade insecticide).
Materials and Equipment:
-
Technical-grade active ingredient (solid)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Non-ionic surfactant (e.g., alcohol ethoxylate)
-
Anionic surfactant (e.g., calcium dodecylbenzene sulfonate)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
-
Heating plate (optional, for dissolving solid AI)
Procedure:
-
Solvent and AI Preparation: a. Calculate the required amounts of each component to prepare the desired final volume (e.g., 100 mL). b. Weigh the calculated amount of the aromatic solvent into a beaker. c. Slowly add the weighed technical-grade active ingredient to the solvent while stirring with a magnetic stirrer. d. If necessary, gently heat the mixture (not exceeding 40-50°C) to facilitate the complete dissolution of the AI. Ensure the final solution is clear and free of any solid particles.[17]
-
Emulsifier Addition: a. Weigh the required amounts of the non-ionic and anionic surfactants. b. Add the surfactants to the AI-solvent solution while continuing to stir. c. Stir the mixture until a homogenous, clear concentrate is formed.[17]
-
Quality Control - Emulsion Stability Test: a. Add 5 mL of the prepared EC formulation to 95 mL of standard hard water in a 100 mL graduated cylinder. b. Invert the cylinder 30 times and then allow it to stand undisturbed. c. Observe the emulsion for any signs of separation (creaming or sedimentation) after 30 minutes, 1 hour, and 2 hours. A stable formulation will show minimal or no separation.[18]
Protocol 2: High-Throughput Screening Assay for Herbicidal Activity
Objective: To perform a primary in vitro screen of a compound library against a target plant enzyme (e.g., acetolactate synthase, ALS).
Materials and Equipment:
-
Purified target enzyme (ALS)
-
Substrate for the enzyme (e.g., pyruvate)
-
Assay buffer
-
Compound library dissolved in DMSO
-
Detection reagent (e.g., a reagent that produces a colorimetric signal in the presence of the reaction product)
-
384-well microplates
-
Automated liquid handling system
-
Microplate reader (spectrophotometer)
Procedure:
-
Assay Plate Preparation: a. Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well microplate.[1] b. Prepare control wells containing only DMSO (negative control) and a known inhibitor of the enzyme (positive control).
-
Enzyme and Substrate Addition: a. Prepare a solution of the target enzyme in assay buffer. Dispense this solution into all wells of the microplate. b. Incubate the plate for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme. c. Prepare a solution of the substrate in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Detection and Data Analysis: a. Allow the enzymatic reaction to proceed for a defined period (e.g., 30 minutes). b. Stop the reaction and add the detection reagent to all wells. c. Read the absorbance (or fluorescence) of each well using a microplate reader.[19] d. Calculate the percent inhibition for each compound relative to the negative and positive controls. Compounds showing inhibition above a certain threshold (e.g., 50%) are identified as "hits."
References
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Quality Control For Pesticide Formulation Products. (n.d.). SlideShare. Retrieved from [Link]
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Systemic Insecticide: Emulsifiable Concentrate Formulation. (n.d.). Aragen Life Sciences. Retrieved from [Link]
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Steps To Produce Meanıng Of Concentrate Emulsıfıable ( Ec ) | Insectıcıdes. (n.d.). MCB Books. Retrieved from [Link]
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The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). RSC Publishing. Retrieved from [Link]
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Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. Retrieved from [Link]
-
Controlled release formulations of soil applied pesticides. (n.d.). CABI Digital Library. Retrieved from [Link]
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Combinatorial chemistry in the agrosciences. (2009). PubMed. Retrieved from [Link]
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Development and efficacy evaluation of novel adhesive pesticide nano-delivery systems. (2019). ORBi. Retrieved from [Link]
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Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved from [Link]
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HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. (n.d.). North Central Weed Science Society. Retrieved from [Link]
-
QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS. (n.d.). cipac.org. Retrieved from [Link]
-
Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability. (2021). ACS Publications. Retrieved from [Link]
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Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. (n.d.). Outsourced Pharma. Retrieved from [Link]
-
Controlled Release Pesticides Formulations. (n.d.). Shodhganga. Retrieved from [Link]
-
Pesticide Formulations. (2018). University of Kentucky. Retrieved from [Link]
-
Quality control of Pesticide Products – Guidelines for National Laboratories. (n.d.). FAO. Retrieved from [Link]
-
(PDF) Pesticide formulation testing: importance and protocols. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation. (n.d.). MDPI. Retrieved from [Link]
-
High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. (2017). Cambridge University Press & Assessment. Retrieved from [Link]
- Methods of preparing pesticide formulations and their methods of use. (n.d.). Google Patents.
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In Vitro Assays. (n.d.). Plant and Soil Sciences eLibrary. Retrieved from [Link]
-
A Review on Nanopesticides for Plant Protection Synthesized Using the Supramolecular Chemistry of Layered Hydroxide Hosts. (n.d.). NIH. Retrieved from [Link]
-
Guidelines for the registration of agricultural adjuvant products. (2015). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
-
Research and development of controlled release formulations of pesticides. (n.d.). INIS-IAEA. Retrieved from [Link]
-
Preparation and Characterization of a Novel Controlled-Release Nano-Delivery System Loaded with Pyraclostrobin via High-Pressure Homogenization. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Preparation Method of Nano-Pesticide Improves the Selective Toxicity toward Natural Enemies. (n.d.). NIH. Retrieved from [Link]
-
AGROCHEMICALS FORMULATION. (n.d.). PCC SE. Retrieved from [Link]
-
Increasing pesticide effectiveness with adjuvants. (n.d.). University of Florida. Retrieved from [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (n.d.). MDPI. Retrieved from [Link]
-
Formulation of microbial biopesticides. (n.d.). Croda Agriculture. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. Retrieved from [Link]
-
Formulation, Application and Commercialization of Biopesticides in India. (2022). IntechOpen. Retrieved from [Link]
-
a beginner's guide to - biopesticide formulations. (n.d.). Retrieved from [Link]
-
High throughput screening in agricultural research. (2000). ResearchGate. Retrieved from [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved from [Link]
-
Standard Operating Procedures for the Application of Pesticides in Agricultural Research. (2012). Retrieved from [Link]
-
Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments. (n.d.). SciELO México. Retrieved from [Link]
-
How To Develop A Suspension Concentrate. (n.d.). Scribd. Retrieved from [Link]
-
Combinatorial Synthesis.pdf. (n.d.). Scribd. Retrieved from [Link]
-
Spray Adjuvants. (2022). Penn State Extension. Retrieved from [Link]
-
Combinatorial biosynthesis for the engineering of novel fungal natural products. (2024). NIH. Retrieved from [Link]
-
Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
Pesticide and Adjuvant Mixture Impacts on the Physical–Chemical Properties, Droplet Spectrum, and Absorption of Spray Applied in Soybean Crop. (2023). MDPI. Retrieved from [Link]
-
Biopesticides: Production, Formulation and Application Systems. (2020). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved from [Link]
-
Evaluation of certain adjuvants to enhance pesticides efficacy against the cotton leafworm, Spodoptera littoralis. (2016). ResearchGate. Retrieved from [Link]
-
Autonomous reaction systems for chemical synthesis: dream or reality?. (2025). YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Welcome to the technical support center for the synthesis and optimization of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their work. This compound is a valuable building block in pharmaceutical synthesis, often used in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, presents common challenges related to yield, purity, and selectivity.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices to empower you to not only follow protocols but also to troubleshoot and optimize them effectively.
Reaction Overview: The Schotten-Baumann Approach
The most common method for synthesizing this compound is the N-acylation of cis-(2-hydroxymethyl)cyclohexylamine with benzyl chloroformate (Cbz-Cl). This reaction is a classic example of the Schotten-Baumann reaction, which involves an amine, an acyl chloride, and a base to neutralize the HCl byproduct.[2][3]
The primary objective is the selective acylation of the more nucleophilic amine in the presence of the hydroxyl group.
Caption: General reaction scheme for Cbz protection of an amino alcohol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?
Low yield is the most frequent complaint. The root cause can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.
A. Reagent Quality:
-
Benzyl Chloroformate (Cbz-Cl) Degradation: Cbz-Cl is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, or decompose to benzyl chloride.[4] Using old or improperly stored Cbz-Cl is a primary cause of failure.
-
Solution: Always use freshly opened or recently purchased Cbz-Cl. Store it under an inert atmosphere (nitrogen or argon) in a refrigerator and ensure it is warmed to room temperature before opening to prevent moisture condensation.
-
-
Solvent Purity: The presence of water or other nucleophilic impurities in your solvents can consume the Cbz-Cl.
-
Solution: Use anhydrous solvents, especially if conducting the reaction in a non-aqueous system with an organic base like triethylamine.[4]
-
B. Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: Using a significant excess of Cbz-Cl can lead to side reactions (see Q2), while using too little will result in an incomplete reaction.
-
Solution: Start with 1.05 to 1.1 equivalents of Cbz-Cl relative to the amino alcohol. This slight excess ensures full conversion of the starting material without promoting significant side product formation.
-
-
Inefficient Mixing: In a biphasic system (e.g., DCM/water), poor mixing leads to a low interfacial area, slowing the reaction and allowing Cbz-Cl to degrade in the aqueous phase.
-
Solution: Use a high-torque mechanical stirrer to ensure vigorous mixing and create a fine emulsion.
-
-
Poor Temperature Control: The reaction is exothermic. Adding Cbz-Cl at room temperature can lead to localized heating, promoting side reactions.
C. Competing Side Reactions:
-
The structure of the starting material, an amino alcohol, makes it susceptible to side reactions that directly impact yield. This is the most complex aspect to control. See the next question for a detailed breakdown.
Caption: Troubleshooting flowchart for low reaction yield.
Q2: What are the common side products and how can I minimize their formation?
Understanding and controlling side reactions is key to maximizing yield and purity.
-
O-Acylation: The hydroxyl group can be acylated by Cbz-Cl to form a benzyl carbonate. This leads to the formation of a di-protected species, Benzyl cis-(2-((benzyloxycarbonyloxy)methyl)cyclohexyl)carbamate.
-
Causality: While the amine is more nucleophilic than the alcohol, using a large excess of Cbz-Cl or a strong organic base (like pyridine or triethylamine with DMAP) can promote O-acylation.[2]
-
Minimization Strategy:
-
Control Stoichiometry: Strictly limit the Cbz-Cl to 1.05-1.1 equivalents.
-
Use an Inorganic Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous biphasic system is highly selective for N-acylation.[2][6] The reaction primarily occurs at the interface or in the organic phase where the amine is more reactive.
-
-
-
Over-alkylation: While less common for Cbz groups, strong bases can deprotonate the newly formed carbamate proton, which can then be alkylated by another molecule of Cbz-Cl. This is more of an issue in other carbamate formation methods.[7]
-
Urea Formation: If CO₂ is present (from the atmosphere or degradation of carbonate base) and conditions are harsh, urea derivatives can sometimes form, though this is less likely under standard Schotten-Baumann conditions.[8]
| Side Product | Cause | Prevention Strategy |
| Di-Cbz Product (N,O-acylation) | Excess Cbz-Cl; Strong organic base | Use max 1.1 eq. Cbz-Cl; Use NaHCO₃ in a biphasic system |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl | Use fresh Cbz-Cl; Ensure anhydrous conditions |
| Dibenzyl Carbonate | Decomposition of Cbz-Cl | Use fresh Cbz-Cl; Avoid high temperatures |
Q3: How should I monitor the reaction progress effectively?
Relying on a fixed reaction time can be inefficient. Active monitoring is crucial for optimization.
Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to see the Cbz-containing compounds and a potassium permanganate (KMnO₄) stain to visualize the starting amino alcohol.
-
Interpretation:
-
Starting Material (SM): Will be a low Rf spot, visible with KMnO₄ but not UV.
-
Product: Will be a higher Rf spot, visible under UV light (due to the benzyl group) and with KMnO₄.
-
Cbz-Cl: Can sometimes be seen as a fast-moving spot under UV.
-
Di-Cbz Side Product: Will have the highest Rf, clearly visible under UV.
-
-
Completion: The reaction is complete when the starting material spot is no longer visible by KMnO₄ stain.
Q4: My final product is a persistent oil and won't crystallize. What should I do?
This is a common issue related to purity. Oils often contain residual solvents or impurities that inhibit the formation of a crystal lattice.[9]
Answer:
-
Ensure Complete Solvent Removal: First, ensure all solvents from the work-up (e.g., DCM, Ethyl Acetate) are removed under high vacuum, possibly with gentle heating (40-50 °C).
-
Re-evaluate the Work-up: Was the organic layer washed sufficiently to remove byproducts? An acidic wash (e.g., dilute HCl) can remove any unreacted amine, while a basic wash (e.g., NaHCO₃) removes acidic impurities.[9] A final brine wash helps remove residual water.[9]
-
Purify by Column Chromatography: This is the most reliable method to remove impurities.[9] Use silica gel with a gradient elution system, starting with a low polarity mobile phase (e.g., 9:1 Hexane/EtOAc) and gradually increasing the polarity. Combine the pure fractions as identified by TLC and remove the solvent under vacuum.
-
Induce Crystallization: After purification, dissolve the resulting oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod to provide nucleation sites. Seeding with a previously obtained crystal can also be effective.[9]
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a self-validating system. Checkpoints are included to ensure the reaction is proceeding as expected.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-(2-hydroxymethyl)cyclohexylamine (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Use enough solvent to ensure easy stirring.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature is stable between 0 and 5 °C.
-
Reagent Addition: Add benzyl chloroformate (1.05 eq.) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, controlled addition prevents localized concentration and temperature spikes, minimizing side reactions.[2]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.
-
Monitoring (Checkpoint): After 2 hours, take a small aliquot from the organic layer and analyze by TLC (see Q3). The reaction is complete when the starting amine is consumed.
Protocol 2: Work-up and Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer once more with a small portion of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product Isolation: The crude product can be purified by column chromatography or recrystallization as described in Q4.
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Optimizing Benzyl Carbamate Formation.
- Toste, F. D., & Toste, F. D. (2015).
- Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step. (2009). The Journal of Organic Chemistry.
- Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. (2009). Journal of Organic Chemistry.
- Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. (2018).
- Guidechem. (n.d.). What are the properties and reactions of Benzyl Chloroformate?.
- Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018). Journal of the American Chemical Society.
- ChemInform Abstract: Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbon
- Wikipedia. (n.d.). Benzyl chloroformate.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The Chemistry of Amine Protection: Benzyl Chloroform
- Guidechem. (n.d.). Benzyl carbamate 621-84-1 wiki.
- Process for preparing enantiomerically enriched amino-alcohols. (2010).
- Chem-Impex. (n.d.). Benzyl Cis-3-Hydroxymethylcyclohexylcarbamate.
- The Chemistry of Benzyl Carbamate: Synthesis and Applic
- How to synthesize Benzyl vinylcarbam
- Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. (1976). The Journal of Organic Chemistry.
- Benzyl-N-[4-(2-hydroxyethyl)
- Buy Benzyl Cis-3-Hydroxymethylcyclohexylcarbamate Pharmaceutical Grade from TaiChem Taizhou Ltd. (n.d.). ECHEMI.
- cis-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester. (n.d.). Sigma-Aldrich.
- Benchchem Technical Support. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00636A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Carbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbamate formation. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific side reactions encountered during carbamate synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Issue 1: Isocyanate-Mediated Reactions
Question: I'm reacting an alcohol with an isocyanate to form a carbamate, but my yield is low and I'm seeing significant amounts of a urea-based byproduct. What is happening and how can I fix it?
Probable Cause: The most likely cause is the presence of a competing amine nucleophile reacting with your isocyanate starting material or the formation of urea from the reaction of the isocyanate with a primary or secondary amine impurity. Another possibility is that if your starting material is a primary amine that you are converting to an isocyanate in situ, any unreacted amine will readily react with the isocyanate to form a symmetrical urea.[1] The reaction of an isocyanate with an amine is typically much faster than its reaction with an alcohol.
In-depth Explanation: The core of this issue lies in competitive reaction kinetics. Isocyanates are highly electrophilic and will react with the most available nucleophile.[2] While alcohols are good nucleophiles, primary and secondary amines are significantly more reactive.
-
Urea Formation: R-NCO + R'-NH₂ → R-NH-C(O)-NH-R'
-
Carbamate Formation: R-NCO + R'-OH → R-NH-C(O)-O-R'
Even trace amounts of amine impurities in your solvent, alcohol, or starting materials can lead to disproportionately high levels of urea byproduct.
Troubleshooting Protocol:
-
Ensure Anhydrous and Amine-Free Conditions:
-
Solvent Purity: Use freshly distilled, anhydrous, and amine-free solvents. Solvents like DMF can degrade to form dimethylamine, a potent nucleophile. Consider aprotic solvents like THF, toluene, or dichloromethane.
-
Reagent Purity: Purify the alcohol reactant to remove any amine impurities. Distillation or passing it through a plug of silica or activated alumina can be effective. Ensure your isocyanate has not degraded.
-
-
Control Stoichiometry and Order of Addition:
-
Slow Addition: Add the isocyanate dropwise to the solution of the alcohol.[3] This maintains a low concentration of the isocyanate at any given time, favoring the reaction with the alcohol which is present in excess.
-
Avoid Excess Isocyanate: Using a large excess of isocyanate can promote side reactions like the formation of allophanates (reaction of isocyanate with the carbamate product).[1] A slight excess (1.05-1.1 equivalents) of the isocyanate is typically sufficient.
-
-
Catalyst Selection:
-
For hindered or less reactive alcohols, a catalyst may be necessary. Common choices include tertiary amines (like DABCO) or tin catalysts (like dibutyltin dilaurate).
-
Caution: Be aware that some basic catalysts can also promote the trimerization of the isocyanate to form an isocyanurate, another common side product.[4]
-
Question: My primary carbamate product seems to be reacting further. I'm observing a higher molecular weight byproduct, especially at elevated temperatures. What is this and how can I prevent it?
Probable Cause: You are likely observing the formation of an allophanate . This occurs when the N-H proton of your newly formed carbamate acts as a nucleophile and attacks a second molecule of isocyanate. This reaction is particularly favored by excess isocyanate and higher temperatures.[1][4]
In-depth Explanation: The reaction sequence is as follows:
-
Carbamate Formation: R-NCO + R'-OH → R-NH-C(O)-O-R'
-
Allophanate Formation: R-NH-C(O)-O-R' + R-NCO → R-N(C(O)NHR)-C(O)-O-R'
This is a consecutive reaction that consumes both your desired product and your starting material, reducing the overall yield. The rate of allophanate formation is often accelerated by the same catalysts used for carbamate formation.[4]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Allophanate formation is significantly more pronounced at elevated temperatures.[1] Running the reaction at 0 °C or even lower may be necessary.
-
Precise Stoichiometry: Avoid using a significant excess of the isocyanate. Add the isocyanate slowly and monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting alcohol is consumed.
-
Catalyst Choice: While tertiary amines and tin catalysts can promote both reactions, their catalytic effect on allophanate formation can differ. If allophanate formation is severe, consider running the reaction without a catalyst if the alcohol is sufficiently reactive, or screen different catalysts to find one with higher selectivity for carbamate formation.[4]
Issue 2: Chloroformate- and Phosgene-Mediated Reactions
Question: I'm using a chloroformate to protect an amine, but the reaction is sluggish and I'm getting a lot of symmetrical urea. What's going wrong?
Probable Cause: The formation of symmetrical urea suggests that an isocyanate intermediate is being formed, which then reacts with the starting amine. This can happen if the initial carbamate product is unstable or if the chloroformate decomposes. Phosgene (COCl₂), a highly toxic gas, or its safer equivalents like triphosgene, are often used to generate isocyanates from amines.[5][6] If your chloroformate reagent is old or has been exposed to moisture, it may contain traces of phosgene, leading to this side reaction.
In-depth Explanation: The intended reaction is a straightforward nucleophilic acyl substitution:
-
Carbamate Formation: R₂NH + Cl-C(O)-OR' → R₂N-C(O)-OR' + HCl[7]
However, if phosgene is present or formed, it reacts with the amine to generate a carbamoyl chloride, which can then eliminate HCl to form an isocyanate.[5]
-
Isocyanate Formation: RNH₂ + COCl₂ → R-NCO + 2HCl[5]
-
Symmetrical Urea Formation: R-NCO + RNH₂ → R-NH-C(O)-NH-R
This pathway is especially problematic with primary amines.
Troubleshooting Protocol:
-
Reagent Quality: Use a fresh bottle of the chloroformate. Chloroformates are sensitive to moisture and can degrade over time. Phenyl chloroformate is a common and effective reagent for this transformation.[8]
-
Acid Scavenger: The reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. An acid scavenger is essential.[8]
-
Use a non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base).
-
Alternatively, use an aqueous base like NaHCO₃ or NaOH in a biphasic system (e.g., DCM/water).[8]
-
-
Temperature Control: Add the chloroformate slowly to a cooled solution (typically 0 °C) of the amine and base. This helps control the exotherm and minimizes decomposition pathways.
-
Order of Addition: Always add the chloroformate to the amine solution, not the other way around. This ensures the amine is always in excess relative to the electrophile, minimizing the chance for side reactions of any potential intermediates.
Issue 3: CO₂-Mediated Reactions
Question: I'm attempting a "green" carbamate synthesis using CO₂, an amine, and an alkyl halide. Instead of my desired carbamate, I'm getting significant amounts of the N-alkylated amine and the dialkylated amine. How can I improve selectivity?
Probable Cause: You are facing a classic competition between carboxylation and N-alkylation. The amine is a nucleophile that can react with either CO₂ to form a carbamic acid intermediate or with the alkyl halide to form an N-alkylated side product.[9][10] The dialkylated product arises from a subsequent alkylation of the desired carbamate product.[11][12]
In-depth Explanation: The desired pathway involves the amine reacting with CO₂ first, typically catalyzed by a base like DBU, to form a carbamate salt. This salt then acts as a nucleophile, attacking the alkyl halide to yield the carbamate.[9][13]
-
Desired Pathway: R₂NH + CO₂ ⇌ R₂N-COOH --(Base)--> [R₂N-COO⁻] --(R'-X)--> R₂N-C(O)-OR'
However, the amine can also directly attack the alkyl halide:
-
Side Reaction: R₂NH + R'-X → R₂N-R' + HX
Elevated temperatures often favor the undesired N-alkylation pathway.[9]
Troubleshooting Protocol:
-
Maximize CO₂ Concentration:
-
Pressure: Run the reaction under a positive pressure of CO₂ (e.g., using a balloon or a pressurized reactor). This increases the concentration of CO₂ in the solution and, by Le Châtelier's principle, pushes the initial equilibrium towards the carbamic acid intermediate.
-
Base Selection: Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are known to effectively capture CO₂ and catalyze the initial step.[11][13]
-
-
Minimize N-Alkylation:
-
Temperature: Keep the reaction temperature as low as possible. While higher temperatures increase reaction rates, they often disproportionately accelerate the N-alkylation side reaction.[9]
-
Alkyl Halide Reactivity: If possible, use a less reactive alkylating agent. For example, alkyl chlorides are less reactive towards N-alkylation than the corresponding bromides or iodides.
-
-
Use Additives: Certain additives can suppress overalkylation. Tetrabutylammonium iodide (TBAI) has been shown to minimize the overalkylation of the carbamate product, possibly by stabilizing the carbamate anion.[14]
Frequently Asked Questions (FAQs)
Q1: How can I detect and quantify common side products in my reaction mixture?
A combination of analytical techniques is recommended for robust analysis.[1]
-
Thin Layer Chromatography (TLC): Excellent for initial, rapid reaction monitoring. Staining can help differentiate products. For example, a ninhydrin stain will visualize free amines but not the carbamate product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the ratio of product to side products.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of unknown byproducts, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation of both the desired product and isolated impurities.[1]
-
Gas Chromatography (GC): Useful for volatile carbamates, though derivatization may be required for more polar compounds.[15]
| Technique | Primary Use | Notes |
| TLC | Reaction progress monitoring | Quick, qualitative assessment of spots. |
| HPLC | Quantification of product/impurities | Provides accurate ratios and purity data.[15] |
| LC-MS | Identification of byproducts | Confirms molecular weights of unexpected products. |
| NMR | Structural confirmation | Definitive structure elucidation of all components.[1] |
| IR Spec. | Functional group identification | Can show C=O, N-H stretches for carbamates vs. ureas.[1] |
Q2: What is an "orthogonal protecting group strategy" and why is it important for complex syntheses involving carbamates?
An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[16][17] For example, a molecule might contain both a Boc-protected amine and a Cbz-protected amine.
-
The Boc (tert-butyloxycarbonyl) group is labile to acidic conditions (e.g., TFA, HCl).[16]
-
The Cbz (benzyloxycarbonyl) group is stable to acid but is readily removed by catalytic hydrogenation (H₂, Pd/C).[18]
This strategy allows you to selectively deprotect one amine to perform a specific reaction, while the other protected amine remains untouched.[17] This level of control is absolutely critical in multi-step syntheses, such as in peptide chemistry, to prevent unwanted side reactions and ensure the desired product is formed.[19]
Q3: Are there general principles to minimize side reactions before I even start my experiment?
Yes, proactive experimental design is key.
-
Understand Your Reagents: Know the stability and common impurities of your starting materials. Is your isocyanate prone to trimerization? Does your solvent contain water or amine impurities?
-
Control Stoichiometry: Careful control over the molar ratios of reactants is one of the most effective tools to prevent side reactions caused by excess reagents.[1]
-
Manage Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest practical temperature often improves selectivity.[1]
-
Choose the Right Solvent: The polarity and reactivity of the solvent can dramatically influence the reaction outcome. Aprotic, non-nucleophilic solvents are generally preferred.
-
Monitor Your Reaction: Do not simply let a reaction run for a set amount of time. Actively monitor its progress by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent the formation of subsequent byproducts like allophanates.
References
- A Comparative Guide to the Stability of Carbamate Protecting Groups. Benchchem.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications - Organic Letters.
- Carbamate Protective Groups. Chem-Station Int. Ed.
- reducing side products in the synthesis of N-substituted carbamates. Benchchem.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Scheme 2. Carbamate Formation and Side Reactions. ResearchGate.
- Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH.
- Protective Groups. Organic Chemistry Portal.
- Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate.
- Isocyanate. Wikipedia.
- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Benchchem.
- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate.
- Application Notes and Protocols for the Analytical Detection of Carbamic Acid. Benchchem.
- Phosgene is the chemical compound with the formula COCl2. This highly toxic gas. CIA.
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Isocyanate-based multicomponent reactions. PMC - NIH.
- Chloroformate. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. cia.gov [cia.gov]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Answering the user's request, here is the created technical support center.
Welcome to the technical support resource for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving the purity of this key synthetic intermediate.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Section 1.1: Synthesis & Reaction-Related Impurities
Question: My post-reaction TLC analysis shows multiple products apart from the desired carbamate. What are the likely side reactions occurring during the Cbz protection step?
Answer: When reacting cis-2-(hydroxymethyl)cyclohexylamine with benzyl chloroformate (Cbz-Cl), several side products can form, complicating purification. The primary culprits are typically:
-
N,O-Bis-Cbz Adduct: Benzyl chloroformate is highly reactive and can acylate both the primary amine and the primary alcohol, especially if excess Cbz-Cl is used or if the reaction temperature is too high.[1][2] The hydroxyl group is less nucleophilic than the amine, but this reaction is a common source of a major, higher Rf impurity.
-
Benzyl Alcohol: This is present as an impurity in the Cbz-Cl reagent and can also form from the hydrolysis of Cbz-Cl if moisture is present in the reaction.
-
Dibenzyldicarbonate: This can form from the reaction of unreacted Cbz-Cl with carbonate bases or water.
Understanding these pathways is the first step to mitigating them. The key is to control the stoichiometry and reaction conditions to favor the selective N-acylation.
Question: How can I optimize my reaction conditions to minimize impurity formation and maximize the yield of the target N-carbamate?
Answer: A clean reaction is the foundation of a simple purification. To favor the desired selective N-protection, consider the following causal relationships:
-
Choice of Base and Solvent: The reaction is typically performed under Schotten-Baumann conditions. Using a mild inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., Dioxane/Water or THF/Water) is effective.[1] The aqueous base neutralizes the HCl byproduct without being overly aggressive, and the pH is typically maintained between 8 and 10.[3] Excessively high pH can promote racemization in chiral systems and hydrolysis of the chloroformate.[3]
-
Temperature Control: The acylation reaction is exothermic. It is critical to maintain a low temperature (0-5 °C), especially during the addition of benzyl chloroformate.[1] Adding the reagent dropwise allows for better heat dissipation, preventing the temperature from rising and reducing the rate of side reactions, particularly the O-acylation.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. While this may seem counterintuitive, ensuring the complete consumption of the starting amino alcohol is often beneficial, as the unreacted amine can be more difficult to remove during work-up than the excess Cbz-Cl, which can be easily hydrolyzed.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes exothermic side reactions, especially O-acylation. |
| Base | Sodium Bicarbonate (NaHCO₃) | Maintains optimal pH (8-10) to prevent Cbz-Cl hydrolysis and side reactions.[3] |
| Solvent | Biphasic (THF/Water or Dioxane/Water) | Dissolves both organic and inorganic reagents effectively. |
| Reagent Addition | Slow, dropwise addition of Cbz-Cl | Ensures temperature control and prevents localized high concentrations. |
Section 1.2: Work-up and Initial Purification Challenges
Question: My crude product is a persistent oil and fails to crystallize, making handling difficult. What steps can I take to induce solidification?
Answer: An oily crude product is often indicative of residual solvents or impurities that inhibit the formation of a crystal lattice. Here are several strategies to address this:
-
High-Vacuum Drying: Ensure all volatile solvents (e.g., ethyl acetate, dichloromethane, THF) are thoroughly removed using a high-vacuum pump, possibly with gentle heating (30-40 °C).
-
Trituration: Add a non-solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir the oil vigorously with a spatula. This process can "wash" away the impurities and often induces precipitation or crystallization of the desired product.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate the crystallization process.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and then slowly add an anti-solvent (e.g., hexanes, cold water) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.
Section 1.3: Advanced Purification Techniques
Question: Recrystallization is not improving the purity of my product significantly. What is the best approach for purification via column chromatography?
Answer: When recrystallization is ineffective, flash column chromatography on silica gel is the method of choice for separating structurally similar compounds.[4]
-
Stationary Phase: Standard silica gel (40-63 µm particle size) is typically effective.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexanes is a common and effective choice for carbamates. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) and gradually increase the polarity. The target compound, being moderately polar due to the hydroxyl and carbamate groups, will elute as the solvent polarity increases. The less polar N,O-bis-Cbz adduct will elute earlier, while the more polar starting amino alcohol will be retained more strongly on the silica.
-
Monitoring: Use TLC with the same solvent system to identify the fractions containing your pure product. Stain with potassium permanganate (KMnO₄) or use a UV lamp if your compound is UV active.
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for effective separation of moderately polar organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 10% to 50% EtOAc) | Allows for separation of compounds with different polarities. The gradient helps to elute compounds efficiently and with good resolution.[5] |
| Column Loading | Dry loading or minimal solvent | Prevents band broadening and improves separation efficiency. |
Part 2: Experimental Protocols & Visual Workflows
This section provides detailed, step-by-step methodologies for the key workflows discussed.
Protocol 2.1: Optimized Synthesis of this compound
-
Dissolve cis-2-(hydroxymethyl)cyclohexylamine (1.0 eq) in a 1:1 mixture of THF and water (approx. 10 mL per gram of amine).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting amine is consumed.
Workflow 2.2: General Purification Strategy
The following diagram illustrates the logical flow from the crude reaction output to the final, high-purity product.
Caption: Desired vs. side-reaction pathways.
Part 3: References
-
Chloroformate - Wikipedia. Available at: [Link]
-
Methyl carbamate purification by extraction and recrystallazation - SciEngine. Available at: [Link]
-
US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. Available at:
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. Available at: [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]
-
Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed. Available at: [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. Available at: [Link]
-
CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
Liquid Chromatography of Carbamate Pesticides. Available at: [Link]
-
Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. Available at: [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Available at: [Link]
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Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis | ACS Omega. Available at: [Link]
-
Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC - NIH. Available at: [Link]
-
Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
US5316554A - Method for processing crystalline ammonium carbamate - Google Patents. Available at:
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]
-
Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Degradation of Benzyl Carbamates Under Acidic Conditions
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly within peptide synthesis and complex molecule construction, owing to its general stability.[1][2] While catalytic hydrogenolysis is the most common deprotection method, its incompatibility with reducible functional groups like alkenes or certain sulfur-containing moieties necessitates alternative strategies.[3][4] Acid-mediated cleavage presents a robust, metal-free alternative, especially valuable in large-scale synthesis where avoiding heavy metal contamination is critical.[5]
This guide provides in-depth technical support for researchers encountering challenges with the acidic degradation of benzyl carbamates. It is structured in a question-and-answer format to directly address common issues and provide experimentally grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway for the acidic degradation of a benzyl carbamate?
Answer: The acid-catalyzed degradation of a benzyl carbamate (Cbz) group proceeds through the cleavage of the benzylic carbon-oxygen bond. The precise mechanism can follow two primary pathways, SN1 or SN2, depending on the reaction conditions and the substrate.
-
SN1-type Mechanism: This is the most common pathway, especially with strong protic acids in non-nucleophilic solvents.
-
Step 1: Protonation. The carbamate oxygen is protonated by the acid, making the benzyl group a better leaving group.
-
Step 2: Formation of a Carbocation. The C-O bond cleaves, releasing a stable benzyl carbocation and the unstable carbamic acid intermediate.
-
Step 3: Decarboxylation. The carbamic acid spontaneously decomposes into the free amine and carbon dioxide.
-
Step 4: Cation Quenching. The benzyl cation is trapped by a nucleophile in the reaction mixture (e.g., the acid's conjugate base or a scavenger).
-
-
SN2-type Mechanism: This pathway can occur when a strong nucleophile is present, such as the bromide ion from HBr.[6]
-
Step 1: Protonation. Similar to the SN1 path, the carbamate is first protonated.
-
Step 2: Nucleophilic Attack. A nucleophile directly attacks the benzylic carbon, displacing the protonated carbamate in a single concerted step. This results in the formation of a benzyl-nucleophile adduct (e.g., benzyl bromide) and the carbamic acid, which then decarboxylates.
-
The choice between these pathways is influenced by the stability of the potential benzyl cation and the nucleophilicity of the counter-ion.
Caption: SN1 and SN2 mechanisms for acidic Cbz deprotection.
Q2: My Cbz deprotection using HBr in acetic acid is sluggish or incomplete. What are the common causes?
Answer: This is a classic and potent method, but its effectiveness can be hampered by several factors.[3]
-
Water Content: The presence of water can hydrolyze the HBr reagent and decrease its effective concentration. Ensure you are using anhydrous reagents and solvents.
-
Reagent Degradation: 33% HBr in acetic acid can degrade over time. If the solution has a dark yellow or brown color, its activity may be compromised. Using a fresh bottle or titrating it to determine its molarity is recommended.
-
Insufficient Acid: For sterically hindered amines or electron-deficient systems, a higher excess of acid or longer reaction times may be necessary. The nitrogen atom's basicity is reduced in such substrates, making the initial protonation step less favorable.
-
Temperature: While many deprotections proceed at room temperature, stubborn substrates may require gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures can promote side reactions.
-
Substrate Precipitation: If your substrate or the resulting amine hydrobromide salt is insoluble in acetic acid, the reaction may stall due to poor mass transfer. Consider adding a co-solvent like dichloromethane (DCM) to improve solubility.
Q3: I'm observing a complex mixture of byproducts. What are they likely to be and how can I prevent them?
Answer: The primary culprit for byproduct formation is the highly reactive benzyl cation (or related electrophilic benzyl species) generated during the reaction.
-
Friedel-Crafts Alkylation: If your substrate contains electron-rich aromatic rings (e.g., phenols, anilines, indoles), the benzyl cation can alkylate these rings, leading to hard-to-remove impurities.
-
Alkylation of Scavengers: In peptide chemistry, sensitive residues like methionine or tryptophan can be alkylated by the benzyl cation.
-
Acetylation: When using acetic acid as a solvent, especially at elevated temperatures, the newly formed free amine can be acetylated, resulting in an N-acetylated byproduct.[7]
Preventative Measures: The key is to trap the benzyl cation as it forms. This is achieved by adding a scavenger to the reaction mixture.
| Scavenger | Target Byproduct/Substrate Type | Mechanism of Action |
| Anisole | General purpose, especially for electron-rich aromatics. | Acts as a sacrificial substrate for Friedel-Crafts alkylation. |
| Thioanisole | Very effective for sulfur-containing and indole-based substrates. | The sulfur atom is a potent nucleophile for the benzyl cation. |
| Cresol | Effective for protecting phenol and tyrosine residues. | The phenolic ring is highly activated towards alkylation. |
| 1,2-Ethanedithiol | Protects against alkylation of sulfur-containing residues. | The thiol groups readily trap electrophiles. |
Troubleshooting Guide: Acidic Cbz Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | 1. Insufficient acid strength or concentration.2. Water contamination.3. Steric hindrance around the carbamate.4. Low reaction temperature. | 1. Switch to a stronger acid system (e.g., HBr/AcOH, TFA).2. Use anhydrous solvents and fresh reagents.3. Increase reaction time and/or temperature.4. Consider an alternative deprotection method if the substrate is particularly robust.[3] |
| Formation of Multiple Byproducts | 1. Benzyl cation alkylating the substrate or solvent.2. Degradation of other acid-sensitive functional groups. | 1. Add a scavenger (e.g., anisole, thioanisole) to the reaction mixture.2. Perform the reaction at a lower temperature (e.g., 0 °C to RT).3. Choose a milder acid system if possible. |
| Low Yield of Isolated Product | 1. Product (amine salt) is partially soluble in the workup solvent.2. Acetylation of the product amine when using acetic acid.3. Degradation of the desired product under harsh acidic conditions. | 1. Use a non-polar solvent like diethyl ether or MTBE to precipitate the amine salt fully.2. Avoid high temperatures when using acetic acid.[7]3. Minimize reaction time by carefully monitoring for completion. |
| Difficulty in Removing Scavenger Byproducts | 1. Alkylated scavenger has similar polarity to the product. | 1. Choose a scavenger whose alkylated form has a significantly different polarity (e.g., thioanisole byproducts are often less polar).2. Utilize an acidic or basic extraction during workup to separate the amine product from neutral byproducts. |
Experimental Protocol: Cbz Deprotection with HBr in Acetic Acid
This protocol describes a general procedure for the deprotection of a Cbz-protected amine using 33% HBr in acetic acid.
Materials:
-
Cbz-protected amine (1.0 eq)
-
33% Hydrogen bromide in acetic acid (HBr/AcOH) (5-10 eq)
-
Anhydrous diethyl ether (or MTBE)
-
Anhydrous dichloromethane (DCM, optional, as co-solvent)
-
Anisole (scavenger, 2-5 eq, optional)
-
Round-bottom flask with a magnetic stir bar
-
Drying tube or inert gas (N₂ or Ar) atmosphere
Caption: General workflow for acidic Cbz deprotection.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the Cbz-protected amine (1.0 eq).
-
Dissolution: Dissolve the substrate in a minimal amount of a suitable solvent. If the substrate is soluble in HBr/AcOH, no additional solvent is needed. If not, use anhydrous DCM.
-
Add Scavenger (Recommended): If your substrate is sensitive to alkylation, add the scavenger (e.g., anisole, 2-5 eq) at this stage.
-
Addition of Acid: Cool the flask to 0 °C in an ice bath. Slowly add the 33% HBr in acetic acid (5-10 eq) dropwise via a syringe. The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
Product Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a flask containing a large volume of cold, stirred anhydrous diethyl ether (typically 10-20 times the volume of the reaction mixture).
-
Isolation: The deprotected amine hydrobromide salt will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with several portions of cold diethyl ether to remove acetic acid and any non-polar byproducts. Dry the solid under high vacuum.
-
Further Purification (Optional): The resulting amine salt is often pure enough for the next step. If not, it can be recrystallized or converted to the free base for purification by column chromatography.
References
- Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
- Scientific Update. (2023, February 22). To Deprotect and Serve. Scientific Update.
- ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. ResearchGate.
Sources
Technical Support Center: Purification of Hydroxymethylated Cyclohexylamines
Welcome to the technical support center for the purification of hydroxymethylated cyclohexylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet tricky, bifunctional molecules. The inherent polarity of the hydroxyl group combined with the basicity of the amine function often leads to complex purification scenarios. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroxymethylated cyclohexylamine streaking so badly on silica gel TLC and columns?
A1: This is a classic problem arising from the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction can lead to several issues:
-
Irreversible Adsorption: A portion of your compound can get permanently stuck to the silica, leading to yield loss.
-
Peak Tailing/Streaking: The compound doesn't move as a tight band, but rather "drags" along the stationary phase, resulting in poor separation from impurities.[1]
-
Compound Degradation: The acidic nature of silica can sometimes degrade sensitive amine compounds.
Solution: To mitigate this, you need to "tame" the silica's acidity. This is typically done by adding a small amount of a volatile base to your mobile phase. Common choices include triethylamine (TEA) or ammonium hydroxide at concentrations of 0.5-2%.[2] This additive competes with your product for the acidic sites on the silica, allowing your compound to elute more cleanly.[1]
Q2: I'm struggling to crystallize my product. It keeps "oiling out." What should I do?
A2: "Oiling out" is a common frustration when purifying polar molecules with strong hydrogen bonding capabilities, like your amino alcohol.[3] It happens when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or the compound's melting point is lower than the temperature of the solution.[3]
Troubleshooting Steps:
-
Add More Solvent: Your solution might be too concentrated. Add more of the primary (dissolving) solvent to the hot solution until the oil redissolves, then allow it to cool very slowly.
-
Change Solvent System: A single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a minimal amount of a polar solvent in which it is very soluble (e.g., methanol, ethanol, or acetone). Then, slowly add a less polar "anti-solvent" in which it is poorly soluble (e.g., hexane, diethyl ether, or toluene) dropwise to the warm solution until it just starts to become cloudy.[4] Re-heat gently to clarify and then cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a tiny "seed" crystal of the pure compound.[3]
Q3: Can I use reverse-phase chromatography for my polar compound?
A3: Absolutely. Reverse-phase (RP) chromatography can be an excellent alternative, especially for highly polar compounds that have poor retention on normal-phase silica. In RP, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic amines, it is crucial to control the pH of the mobile phase. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) will protonate the amine, often leading to sharper peaks. Conversely, adding a base like triethylamine can also be effective by a different mechanism.[1]
Troubleshooting Guide: Common Purification Problems & Solutions
This section is organized by the specific issue you might be observing during your experiment.
Problem 1: Co-elution of Product with Polar Impurities in Column Chromatography
| Symptom | Probable Cause(s) | Suggested Solutions & Rationale |
| Product and impurity have very similar Rf values on TLC. | Insufficient selectivity of the mobile phase. | 1. Change Solvent System: Don't just vary the ratio; change the solvents themselves. If you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. The different solvent properties (polarity, hydrogen bonding capability) can alter the interactions with your compounds and the silica gel, improving separation. 2. Add a Modifier: For basic compounds, adding a small amount of triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase can deactivate the acidic sites on the silica gel, reducing peak tailing and potentially resolving closely eluting spots.[1][2] 3. Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel, as it is less acidic.[5][6] Amine-functionalized silica is another excellent option designed specifically for purifying basic compounds. |
| Broad peaks that overlap. | Column overloading or poor column packing. | 1. Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel. 2. Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can cause uneven flow and band broadening. A slurry packing method is generally preferred. |
Problem 2: Product Loss or Degradation During Purification
| Symptom | Probable Cause(s) | Suggested Solutions & Rationale |
| Low recovery from a silica gel column. | Irreversible adsorption of the basic amine onto the acidic silica gel. | 1. Deactivate Silica: Before loading your sample, flush the column with your mobile phase containing 0.5-2% triethylamine or another base. This pre-treatment "neutralizes" the active sites.[1] 2. Use a Milder Stationary Phase: Switch to neutral alumina or a deactivated silica gel to minimize strong acid-base interactions.[5] |
| New, unexpected spots appear on TLC after the column. | Compound degradation on the acidic stationary phase. | 1. Use a Less Acidic System: As above, use base-deactivated silica or an alternative stationary phase like alumina.[5][6] 2. Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is preferable to slow gravity chromatography.[6] |
Problem 3: Difficulty Removing Solvent After Purification
| Symptom | Probable Cause(s) | Suggested Solutions & Rationale |
| Product remains an oil or gum even under high vacuum. | Residual high-boiling point solvents (e.g., DMF, DMSO) or tenacious binding of solvent via hydrogen bonding. | 1. Solvent Co-evaporation (Azeotroping): Add a lower-boiling point solvent that does not dissolve your compound well (like hexane or toluene) and re-evaporate. Repeat this process several times. The second solvent helps to "chase" out the residual high-boiling solvent. 2. Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane and is not volatile, freeze-drying can be an effective way to obtain a fluffy, solvent-free solid. 3. Precipitation/Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor solvent (e.g., cold hexane) with vigorous stirring to crash out the product as a solid. |
Detailed Protocols & Methodologies
Protocol 1: Flash Column Chromatography with Base Additive
This protocol is designed to purify a moderately polar hydroxymethylated cyclohexylamine that exhibits streaking on standard silica.
Workflow Diagram:
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, identify a solvent system that gives your product an Rf value of ~0.2-0.3. A common starting point for polar amines is Dichloromethane (DCM) with Methanol (MeOH). Add 1% of concentrated ammonium hydroxide or triethylamine to the pre-mixed mobile phase.
-
Column Packing:
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use positive pressure (flash chromatography) to pack the bed firmly, ensuring a flat top surface.[6]
-
-
Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the basic additive.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Start with the initial mobile phase and gradually increase the polarity (e.g., increase the percentage of MeOH). Collect fractions throughout the run.
-
Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Protective Group Strategy for Purification
If direct purification is proving intractable, a protective group strategy can simplify the problem by temporarily masking one of the functional groups. Protecting the amine as a Boc-carbamate removes its basicity and hydrogen-bonding ability, making the compound behave more like a simple alcohol.
Decision Workflow:
Caption: Protective group strategy workflow.
Step-by-Step Methodology:
-
Protection: Dissolve the crude hydroxymethylated cyclohexylamine in a suitable solvent like dichloromethane or THF. Add a base (e.g., triethylamine or DIPEA) followed by di-tert-butyl dicarbonate (Boc₂O). Stir until the reaction is complete (monitor by TLC). Work up the reaction to isolate the crude Boc-protected product.
-
Purification: The resulting Boc-protected compound is no longer basic and will behave much better during silica gel chromatography. Purify it using a standard solvent system like ethyl acetate/hexane. The absence of the free amine eliminates the need for basic additives.[7]
-
Deprotection: Once you have the pure, protected compound, dissolve it in a solvent like dichloromethane or 1,4-dioxane and add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl.[7] These conditions will cleave the Boc group, regenerating the free amine.
-
Final Workup: After deprotection is complete, carefully neutralize the acid and perform an extraction to isolate your final, pure hydroxymethylated cyclohexylamine.
References
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
- Column chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- Column Chromatography.University of Colorado Boulder, Department of Chemistry.
- Recrystallization.University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Protective Groups.Organic Chemistry Portal.
- Column chrom
Sources
Technical Support Center: Optimization of Benzyl C-H Bond Functionalization
Welcome to the technical support center for the optimization of benzyl C-H bond functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-H activation. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to provide you with the causal understanding behind experimental choices, enabling you to diagnose issues and rationally design solutions for your specific system.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Section 1: Low Yield and Conversion
Question: My benzyl C-H functionalization reaction is showing low conversion of the starting material. What are the primary factors to investigate?
Answer: Low conversion in benzyl C-H functionalization often points to issues with catalyst activity, reaction conditions, or the intrinsic reactivity of your substrate. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity and Activity:
-
Catalyst Source and Purity: Ensure the catalyst is from a reliable source and has not degraded. For instance, palladium catalysts can be sensitive to air and moisture.[1][2] It is often advisable to use freshly opened catalysts or store them under an inert atmosphere.
-
Ligand Effects: The choice of ligand is critical. For palladium-catalyzed reactions, ligands can influence the electrophilicity of the metal center and the stability of intermediates.[1][3] If using a custom ligand, verify its purity and structural integrity.
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. A systematic screening of catalyst loading is recommended to find the optimal balance.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction outcome by affecting the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMSO or DMF are often effective, but a solvent screen is crucial for optimization.[4]
-
Temperature: Many C-H activation reactions have a significant activation barrier.[3] If the reaction is sluggish at a certain temperature, a careful, incremental increase may improve the rate and conversion. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Additives and Co-oxidants: Many reactions, particularly those involving palladium, require a co-oxidant to regenerate the active catalytic species.[1] Ensure the co-oxidant is active and used in the correct stoichiometry. In some cases, additives like acids or bases are necessary to facilitate key steps in the catalytic cycle.[5][6]
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of the substituent on the aromatic ring can influence the reactivity of the benzylic C-H bond. Electron-donating groups can often enhance reactivity in oxidative functionalizations.[4]
-
Steric Hindrance: Sterically hindered substrates may react slower or not at all.[7] If you suspect steric hindrance is an issue, you may need to explore alternative catalytic systems or directing groups that can overcome this limitation.
-
Question: I am observing the formation of significant side products, such as over-oxidation to benzoic acid or homocoupling of the starting material. How can I minimize these?
Answer: The formation of side products is a common challenge that indicates a lack of selectivity in the reaction. Here are strategies to address this:
-
Over-oxidation: The oxidation of the benzylic position to a carbonyl group or further to a carboxylic acid is a common side reaction, especially when using strong oxidants.[4][8]
-
Choice of Oxidant: Consider using a milder oxidant or reducing the stoichiometry of the current one. For example, in some systems, molecular oxygen can be a more selective oxidant than peroxides.[4][7]
-
Reaction Time: Prolonged reaction times can lead to over-oxidation of the desired product. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
-
-
Homocoupling: Homocoupling of the starting material can occur, particularly in cross-coupling reactions.
-
Ligand Modification: The ligand can play a crucial role in preventing homocoupling by stabilizing the catalyst and promoting the desired cross-coupling pathway.[9] Experimenting with different ligands, particularly bulkier ones, can sometimes suppress homocoupling.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homocoupling reaction relative to the desired intramolecular or intermolecular cross-coupling.
-
Section 2: Poor Regioselectivity
Question: My substrate has multiple benzylic C-H bonds, and I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a central challenge in C-H functionalization.[10][11] The strategy to improve it depends on the nature of the substrate and the catalytic system.
-
Directing Groups: The use of a directing group is one of the most powerful strategies to control regioselectivity.[1][12] The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. If your substrate does not have a native directing group, you may need to install one temporarily.
-
Steric Control: The steric environment around the C-H bonds can be exploited to achieve selectivity. Bulky ligands on the metal catalyst can favor reaction at the less sterically hindered benzylic position.[9]
-
Electronic Control: The inherent electronic properties of the substrate can direct the reaction to a specific site. For instance, in some photoredox-catalyzed reactions, the most electron-rich benzylic position is preferentially functionalized.[13]
-
Bimetallic Catalysis: Recent research has shown that bimetallic catalyst systems can offer unique selectivity profiles that are not achievable with monometallic catalysts.[14] The cooperativity between the two metals can be tuned to favor a specific reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in benzyl C-H functionalization?
A directing group is a functional group within the substrate that can coordinate to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization with high regioselectivity.[1][12] Common directing groups include pyridines, amides, and other functionalities containing heteroatoms with lone pairs of electrons.[11]
Q2: How do photoredox catalysis and transition metal catalysis differ in their approach to benzyl C-H functionalization?
Photoredox catalysis typically involves the generation of a benzyl radical via a hydrogen atom transfer (HAT) process initiated by a photoexcited catalyst.[13][15] This radical can then engage in various coupling reactions. Transition metal catalysis, particularly with palladium, often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the metal catalyst directly interacts with the C-H bond, often guided by a directing group.[1] Dual catalysis systems that combine photoredox and transition metal catalysis have also emerged, offering unique reactivity.[9]
Q3: Can I use toluene as a solvent and a reagent simultaneously?
Yes, in some cases, toluene can serve as both the solvent and the benzylic C-H functionalization substrate.[16][17] This is particularly common in reactions where a large excess of the toluene is desired to drive the reaction forward. However, it is important to consider that using a reagent as a solvent can make it difficult to accurately determine reaction kinetics and can complicate product purification.
Q4: What are the key safety considerations when working with C-H activation reactions?
Many C-H activation reactions employ high temperatures, pressures, and/or reactive reagents, necessitating careful safety precautions.
-
High-Pressure Reactions: Reactions conducted under an atmosphere of oxygen or other gases at elevated pressures should be performed in a properly shielded and rated pressure vessel.
-
Oxidizing Agents: Strong oxidants like peroxides and permanganates can be hazardous and should be handled with care.[8]
-
Photocatalysis: When using photoredox catalysis, ensure proper shielding from the high-intensity light source.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Benzylic C-H Acetoxylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzylic substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor or a phosphine ligand, 0.10 mmol, 10 mol%).
-
Reagent Addition: Add the oxidant (e.g., PhI(OAc)₂, 1.2 mmol) and the solvent (e.g., acetic acid, 2 mL).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the reaction for the specified time (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Ligand on Palladium-Catalyzed Benzylic C-H Arylation
| Entry | Ligand | Yield (%) | Reference |
| 1 | PPh₃ | 45 | [9] |
| 2 | P(o-tol)₃ | 62 | [9] |
| 3 | XPhos | 85 | [9] |
| 4 | SPhos | 78 | [9] |
Reaction conditions: Benzylic substrate (1.0 mmol), aryl halide (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), ligand (10 mol%), base (e.g., K₂CO₃, 2.0 mmol), solvent (e.g., toluene), temperature (110 °C).
Visualizations
Diagram 1: Catalytic Cycle for Palladium-Catalyzed Benzylic C-H Functionalization
Caption: A simplified catalytic cycle for palladium-catalyzed benzylic C-H functionalization.
Diagram 2: Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in benzylic C-H functionalization.
References
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. ResearchGate. [Link]
-
C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. (2025). Chemical Society Reviews. [Link]
-
Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. (2025). RSC Publishing. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]
-
Easy access to drug building-blocks through benzylic C–H functionalization of phenolic ethers by photoredox catalysis. Chemical Communications (RSC Publishing). [Link]
-
Benzylic C−H acylation by cooperative NHC and photoredox catalysis. ResearchGate. [Link]
-
Advances and developments in transition metal-free benzylic C(sp3)-H activation/functionalization reactions. (2025). PubMed. [Link]
-
Activation and Deactivation of Benzylic C−H Bonds Guided by Stereoelectronic Effects in Hydrogen Atom Transfer from Amides and Amines to Alkoxyl Radicals. Semantic Scholar. [Link]
-
Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Chemical Communications (RSC Publishing). [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. NIH. [Link]
-
Combined Photoredox/Enzymatic C–H Benzylic Hydroxylations. PMC - NIH. [Link]
-
Positional Selectivity in C-H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. SciSpace. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. [Link]
-
Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. (2024). ProQuest. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Palladium(0)-Catalyzed Benzylic C(sp3)-H Functionalization for the Concise Synthesis of Heterocycles and Its Applications. (2020). PubMed. [Link]
-
Benzylic-to-tertiary site selectivity of inter- and intramolecular C–H aminations. HAL Open Science. [Link]
-
Effects of Ligand Composition on the Oxidative Carbonylation of Toluene to Toluic Acid Catalyzed by Rh(III) Complexes. (2009). PubMed. [Link]
-
Strategies for C─H bond activation at the benzyl position. ResearchGate. [Link]
-
Palladium-catalyzed benzylation of carboxylic acids with toluene via benzylic C-H activation. Semantic Scholar. [Link]
-
Basic Introduction to C-H Activation Reactions. (2020). YouTube. [Link]
-
Selectivity and reactivity in C-H activation. (2024). YouTube. [Link]
-
Transient Ligand‐Enabled Transition Metal‐Catalyzed C−H Functionalization. ResearchGate. [Link]
-
Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. (2018). Journal of the American Chemical Society. [Link]
-
Activation and functionalization of benzylic derivatives by palladium catalysts. (2007). Chemical Society Reviews. [Link]
-
Activation and functionalization of benzylic derivatives by palladium catalysts. SciSpace. [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. [Link]
-
Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. (2025). Wiley Online Library. [Link]
-
Enantioselective benzylic C-H arylation via photoredox and nickel dual catalysis. SciSpace. [Link]
-
Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. ResearchGate. [Link]
-
Challenges for C−H functionalization and this work. ResearchGate. [Link]
-
Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. ResearchGate. [Link]
-
Introduction to C-H activation. (2024). YouTube. [Link]
-
Nickel-Catalyzed Heteroaromatic C–H Alkylation via Ligand-to-Ligand Hydrogen Transfer. (2022). ChemRxiv. [Link]
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters - ACS Publications. [Link]
-
C-H functionalization through benzylic deprotonation with π-coordination or cation-π-interactions. ResearchGate. [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]
-
Benzylic C–H arylation with dicyanoarenes via convergent paired electrolysis. (2026). RSC Publishing. [Link]
Sources
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- 2. Palladium(0)-Catalyzed Benzylic C(sp3)-H Functionalization for the Concise Synthesis of Heterocycles and Its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ligand composition on the oxidative carbonylation of toluene to toluic acid catalyzed by Rh(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00361J [pubs.rsc.org]
- 6. Advances and developments in transition metal-free benzylic C(sp3)-H activation/functionalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
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- 12. youtube.com [youtube.com]
- 13. Easy access to drug building-blocks through benzylic C–H functionalization of phenolic ethers by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate Stability in Solution
Welcome to the technical support center for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Degradation and Instability Issues
This section provides a systematic approach to identifying and resolving common stability problems observed with this compound in various solution-based applications.
Issue 1: Unexpectedly Rapid Degradation of the Compound in Aqueous Buffer
Symptoms:
-
Noticeable decrease in the parent compound concentration over a short period, as determined by HPLC or other analytical techniques.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Shift in the pH of the solution.
Probable Cause: Hydrolysis of the Carbamate Linkage
The carbamate group in this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions. This chemical breakdown cleaves the carbamate bond, leading to the formation of benzyl alcohol, cis-(2-hydroxymethyl)cyclohexylamine, and carbon dioxide.[1] The rate of this hydrolysis is significantly influenced by pH and temperature.
Investigative Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Step-by-Step Resolution:
-
Solvent Selection:
-
Consult solubility data for this compound. It is generally compatible with solvents like tert-butyl methyl ether (TBME) and isopropyl alcohol. [2] * If using a solvent system, ensure the components are miscible and do not promote precipitation.
-
-
Dissolution Technique:
-
Avoid aggressive sonication for extended periods, as this can generate localized heat and potentially lead to the degradation of the benzyl group, forming impurities like benzene, toluene, and benzaldehyde. [3] * Gentle warming and vortexing are preferred methods for dissolution.
-
-
Purity of Solvents:
-
Use high-purity, anhydrous solvents whenever possible. Water content in organic solvents can initiate hydrolysis.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
A1:
-
Solid Form: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 0-8°C. [4][5]* In Solution: For short-term storage (up to a few days), solutions should be kept at 2-8°C. For long-term storage, it is advisable to prepare fresh solutions. If long-term storage is necessary, consider flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C, though stability under these conditions should be validated for your specific application.
Q2: How does the structure of this compound influence its stability?
A2: The stability of this molecule is primarily determined by the carbamate functional group. Carbamates, in general, are more stable than esters but are still susceptible to hydrolysis. [6][7]The cyclic alkyl portion of the molecule contributes to its overall stability, as cyclic carbamates tend to be more resistant to metabolic ring-opening compared to their linear counterparts. [6][8]The presence of the benzyl group can also influence its degradation pathways, particularly under oxidative or high-energy conditions. [3] Q3: Are there any known incompatibilities with common excipients or reagents?
A3: Yes, incompatibilities can arise from:
-
Strong Acids and Bases: These will catalyze the hydrolysis of the carbamate linkage.
-
Oxidizing Agents: These can potentially lead to the oxidation of the benzyl and hydroxymethyl groups.
-
Metal Ions: As mentioned previously, certain metal ions can catalyze carbamate hydrolysis. [9]* Benzyl Alcohol: In some formulations, benzyl alcohol is used as a preservative. However, it can have a destabilizing effect on certain molecules, especially during freeze-thaw cycles. [10] Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the parent compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and to characterize degradation products if they can be isolated in sufficient quantity. [11]
Quantitative Stability Data Summary
The following table provides a general overview of the stability of carbamates under different conditions. Note that specific rates for this compound may vary.
| Condition | pH | Temperature (°C) | Expected Stability | Primary Degradation Pathway |
| Acidic | < 4 | 25 | Low | Acid-catalyzed hydrolysis |
| Neutral | 6-7.5 | 4 | High | Minimal degradation |
| Neutral | 6-7.5 | 25 | Moderate | Slow hydrolysis |
| Basic | > 8 | 25 | Low | Base-catalyzed hydrolysis [1] |
References
- Dalton Transactions.
- ResearchGate.
- PubMed.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed Central.
- ACS Publications.
- Chem-Impex.
- Organic Syntheses.
- PubMed Central.
- PubMed.
- Chem-Impex.
- ECHEMI.
- PubMed.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Benzyl alcohol exacerbates freeze-thaw-induced aggregation of trastuzumab: elucidating mechanisms and formulation implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Deprotection Conditions for Benzyl Carbamates
Welcome to the Technical Support Center for benzyl carbamate (Cbz or Z-group) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing this widely-used amine protecting group. Here, we will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot and optimize your deprotection reactions effectively. The Cbz group is valued for its stability under various conditions, but its removal can present challenges depending on the substrate's complexity.[1][2][3]
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of benzyl carbamates.
Issue 1: Sluggish or Incomplete Catalytic Hydrogenolysis
Question: My Cbz deprotection using catalytic hydrogenolysis (e.g., H₂, Pd/C) is slow or stalls before completion. What are the potential causes and how can I resolve this?
Answer: This is a common challenge with several potential root causes. A systematic approach is crucial for diagnosis and resolution.
Potential Causes & Solutions
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing compounds (thiols, thioethers, thiazoles) and to a lesser extent by basic amines.[4][5][6]
-
Solution:
-
Purify the Substrate: Ensure your starting material is free from contaminants, particularly sulfur. Recrystallization or chromatography may be necessary.
-
Increase Catalyst Loading: In cases of mild poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes drive the reaction to completion.[5]
-
Acidic Additives: For substrates where the amine product may be poisoning the catalyst, adding a non-nucleophilic acid like acetic acid or HCl in an appropriate solvent can protonate the amine, preventing it from coordinating to the palladium surface.[7][8]
-
Alternative Methods: If your substrate inherently contains a poisoning moiety (like a thiazole ring), consider alternative deprotection methods such as acidic or nucleophilic cleavage.[6][9]
-
-
-
Poor Catalyst Activity: The quality and activity of Pd/C can vary significantly between suppliers and even batches.[10] An old or improperly stored catalyst may also have reduced activity.
-
Solution:
-
Use a Fresh Catalyst: Always use a fresh, high-quality catalyst.
-
Catalyst "Pre-activation": Stirring the catalyst in the solvent under a hydrogen atmosphere for a short period before adding the substrate can sometimes improve its activity.[11]
-
Screen Different Catalysts: The efficiency of hydrogenolysis can be influenced by factors like palladium particle size and distribution on the carbon support.[10] If one type of Pd/C is ineffective, another might work well.
-
-
-
Insufficient Hydrogen Availability: For the reaction to proceed, hydrogen must be effectively delivered to the catalyst surface.
-
Solution:
-
Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.[7]
-
Increase Hydrogen Pressure: While balloon pressure is often sufficient, increasing the pressure using a hydrogenation apparatus (e.g., Parr shaker) can significantly accelerate the reaction rate.[12]
-
Proper Degassing: Before introducing hydrogen, thoroughly degas the reaction mixture by applying a vacuum and backfilling with an inert gas (like nitrogen or argon) several times to remove oxygen, which can deactivate the catalyst.[1][7]
-
-
-
Solvent Choice: The solvent can impact the solubility of the substrate and the efficiency of the hydrogenation.
Below is a troubleshooting workflow for incomplete hydrogenolysis:
graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Issue 2: Unwanted Side Reactions During Deprotection
Question: I am observing side reactions, such as the reduction of other functional groups or dehalogenation, during my Cbz deprotection. How can I improve the selectivity?
Answer: Achieving chemoselectivity is critical, especially in complex molecules. The choice of deprotection method is paramount.
Side Reactions with Catalytic Hydrogenolysis
-
Problem: Hydrogenolysis is a reductive process and can affect other sensitive functional groups like alkenes, alkynes, nitro groups, and aryl halides.[2][15]
-
Solutions:
-
Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of Pd/C.[16] It often provides a milder and more selective alternative to using hydrogen gas, potentially avoiding the reduction of other functional groups.[1][16]
-
Catalyst Modification: In some cases, using a "poisoned" or deactivated catalyst (like Lindlar's catalyst) can selectively reduce more labile groups while leaving others untouched. However, this is less common for Cbz deprotection.
-
Switch to a Non-Reductive Method: If your molecule cannot tolerate reductive conditions, acidic or nucleophilic cleavage are the best alternatives.[1][2]
-
Side Reactions with Acidic Cleavage
-
Problem: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave other acid-labile protecting groups (e.g., Boc, trityl) or cause side reactions with sensitive substrates.[17][18][19] Refluxing in acetic acid can lead to N-acetylation of the deprotected amine.[20]
-
Solutions:
-
Milder Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can offer a milder alternative for acidic deprotection with good functional group tolerance.[21]
-
Orthogonality: Plan your protecting group strategy carefully. The Cbz group is orthogonal to the Fmoc group (removed by base) and generally stable to the acidic conditions used for Boc removal, although harsh acidic conditions can cleave it.[1][3][17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Cbz deprotection and how do I choose the right one?
The three main strategies for Cbz deprotection are catalytic hydrogenolysis, acidic cleavage, and nucleophilic cleavage. The choice depends on the functional groups present in your molecule.[2]
| Deprotection Method | Common Reagents | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂ with Pd/C, Pd(OH)₂/C | Mild, clean byproducts (toluene, CO₂).[3] | Incompatible with reducible groups (alkenes, alkynes, nitro groups) and sulfur-containing compounds.[2][15] |
| Transfer Hydrogenation | Ammonium formate, formic acid with Pd/C | Safer than H₂ gas, often more selective.[16] | Still a reductive method, may not be suitable for all substrates. |
| Acidic Cleavage | HBr in Acetic Acid, TFA, Lewis Acids (e.g., AlCl₃) | Good for substrates sensitive to reduction.[1][16] | Harsh conditions can affect other acid-labile groups.[17][18] |
| Nucleophilic Cleavage | 2-Mercaptoethanol with K₃PO₄ | Tolerates reducible and sulfur-containing functional groups.[9][21] | Requires heating, may not be suitable for base-sensitive substrates. |
}
Q2: What is the mechanism of Cbz deprotection by hydrogenolysis?
The mechanism involves the palladium catalyst facilitating the cleavage of the benzylic C-O bond.
-
Adsorption: The Cbz-protected amine and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the palladium surface.
-
Bond Cleavage: The benzylic C-O bond of the carbamate is cleaved, leading to the formation of toluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.[16][17]
}
Q3: Can I use 5% Pd/C instead of 10% Pd/C?
Yes, but you may need to adjust the amount of catalyst used. The percentage refers to the weight of palladium metal relative to the carbon support. To achieve the same molar amount of palladium, you would theoretically need to use twice the weight of 5% Pd/C compared to 10% Pd/C.[7] However, catalyst activity is not solely dependent on loading, so reaction times and efficiency might differ.[10]
Q4: My reaction work-up after acidic deprotection is difficult. Any suggestions?
After acidic deprotection (e.g., with HBr/AcOH or TFA), the product is typically an amine salt.[19]
-
Precipitation: A common method is to precipitate the amine hydrobromide or trifluoroacetate salt by adding a non-polar solvent like diethyl ether to the reaction mixture.[1][2] The salt can then be collected by filtration.
-
Aqueous Work-up: Alternatively, the reaction mixture can be concentrated to remove excess acid, then diluted with water and a suitable organic solvent.[13] The aqueous layer can be basified (e.g., with NaHCO₃ or NaOH) to neutralize the amine salt, allowing the free amine to be extracted into the organic layer.
Section 3: Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This is the most common method for Cbz deprotection.[3]
-
Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a stir bar.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% by weight).[1]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).[1]
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[13]
Protocol 2: Transfer Hydrogenation using Ammonium Formate
A safer alternative to using hydrogen gas.[16]
-
Preparation: Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).[1]
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6 and 7 from the Catalytic Hydrogenolysis protocol.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
A robust method for substrates that are sensitive to reduction.[1]
-
Preparation: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add a 33% solution of HBr in acetic acid (typically 2-5 equivalents) to the mixture, often at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, add cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[2] Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[1]
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Cbz Deprotection Mechanism - Strong Acid. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
SUPPORTING INFORMATION. (2010). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
How does sulfur in thiazole poison Pd catalyst? (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New Carbamate Deprotection Complements Existing Methods. (2022). ChemistryViews. Retrieved January 17, 2026, from [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Unleashing the Power of Bond Cleavage Chemistry in Living Systems. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed. Retrieved January 17, 2026, from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Retrieved January 17, 2026, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
To Deprotect and Serve. (2023). Scientific Update. Retrieved January 17, 2026, from [Link]
-
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Selective Cleavage of Cbz-Protected Amines. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
De-protection of N-Benzyl groups. (2019). Sciencemadness.org. Retrieved January 17, 2026, from [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Help with a deprotection method. (2025). Reddit. Retrieved January 17, 2026, from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Publications. Retrieved January 17, 2026, from [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022). Reddit. Retrieved January 17, 2026, from [Link]
-
Why does my CBz-deprotection not work? (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
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- 8. pubs.acs.org [pubs.acs.org]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
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- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, providing detailed information about the molecular structure, stereochemistry, and conformational dynamics of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not publicly available, this guide will provide a detailed, predicted spectral analysis based on foundational NMR principles and comparative data from structurally related analogues. This predictive guide will serve as a valuable resource for identifying and characterizing this and similar molecular scaffolds.
The Significance of NMR in Stereochemical Determination
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For cyclic compounds like this compound, the relative orientation of substituents (cis or trans) is a critical determinant of its pharmacological properties. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³J), allows for the unambiguous determination of this relative stereochemistry, a crucial step in the drug discovery and development process.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift trends and coupling constants observed in analogous compounds, including benzyl carbamates, cis-1,2-disubstituted cyclohexanes, and molecules containing hydroxymethyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| 7.38 - 7.28 | m | 5H | Ar-H | The aromatic protons of the benzyl group are expected to resonate in this region, typical for a monosubstituted benzene ring. |
| ~5.10 | s | 2H | -O-CH ₂-Ph | The benzylic protons adjacent to the carbamate oxygen typically appear as a singlet in this range. |
| ~4.8 - 4.6 | br d | 1H | NH | The carbamate proton signal is often broad due to quadrupole broadening and exchange. It is expected to show coupling to the adjacent cyclohexyl proton. |
| ~3.8 - 3.6 | m | 1H | CH -NH | This methine proton, adjacent to the nitrogen of the carbamate, will be deshielded and show multiple couplings to neighboring protons on the cyclohexane ring. |
| ~3.55 | dd | 1H | CH H-OH | One of the diastereotopic protons of the hydroxymethyl group, showing geminal and vicinal coupling. |
| ~3.45 | dd | 1H | CHH -OH | The other diastereotopic proton of the hydroxymethyl group. |
| ~2.0 - 1.2 | m | 9H | Cyclohexyl-H | The remaining protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region. |
| ~1.8 | br s | 1H | OH | The hydroxyl proton signal is often a broad singlet and its chemical shift can be concentration and temperature dependent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~156.5 | C =O (carbamate) | The carbonyl carbon of the carbamate group is expected in this characteristic region. |
| ~136.8 | Ar-C (quaternary) | The ipso-carbon of the benzyl group. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~67.0 | -O-C H₂-Ph | The benzylic carbon of the carbamate. |
| ~65.5 | -C H₂-OH | The carbon of the hydroxymethyl group. |
| ~53.0 | C H-NH | The cyclohexyl carbon attached to the nitrogen. |
| ~40.0 | C H-CH₂OH | The cyclohexyl carbon attached to the hydroxymethyl group. |
| ~30 - 20 | Cyclohexyl-C H₂ | The remaining four methylene carbons of the cyclohexane ring. |
Comparative Spectral Analysis: Differentiating Cis and Trans Isomers
The key to distinguishing between the cis and trans isomers of (2-hydroxymethyl)cyclohexylcarbamate lies in the coupling constants of the protons on the substituted carbons of the cyclohexane ring (C1 and C2). In the stable chair conformation, the dihedral angles between adjacent protons determine the magnitude of their coupling constants, a relationship described by the Karplus equation.
-
For the cis-isomer: One substituent will be axial and the other equatorial. The proton on the carbon with the axial substituent will be equatorial, and vice-versa. This will lead to a mix of axial-axial (large J, ~8-12 Hz), axial-equatorial (small J, ~2-4 Hz), and equatorial-equatorial (small J, ~2-4 Hz) couplings for the protons on C1 and C2.
-
For the trans-isomer: Both substituents can be either diaxial or diequatorial. The diequatorial conformation is significantly more stable. In this conformation, the protons on C1 and C2 are both axial, leading to a large axial-axial coupling constant (³J ≈ 8-12 Hz) between them.
A detailed analysis of the multiplicity and coupling constants of the signals for the protons at C1 and C2 would therefore provide a definitive assignment of the stereochemistry.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Visualizing the Molecular Structure and Key NMR Correlations
The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.
Figure 1. Structure of this compound.
Figure 2. Experimental workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound and distinguish it from its trans isomer. The detailed experimental protocol and workflow further equip scientists with the necessary tools to perform their own high-quality NMR analysis. As a self-validating system, the combination of 1D and 2D NMR techniques, as described, will provide the unambiguous structural confirmation required for advancing drug discovery and development projects.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for RSC Advances. Retrieved from [Link]
-
SpectraBase. (n.d.). BENZYL-(1S,2S)-N-[(2-HYDROXYCYCLOHEXYL)-METHYL]-CARBAMATE. Retrieved from [Link]
- Noe, E. A., & Roberts, J. D. (1982). Nuclear magnetic resonance spectroscopy. Conformational mobility of cis-1,2-disubstituted cyclohexanes. Journal of the American Chemical Society, 104(15), 4241–4245.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Scientist's Guide to High-Throughput Mass Spectrometry Analysis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
In the landscape of contemporary drug discovery and development, the precise and efficient characterization of novel chemical entities is paramount. Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, a versatile intermediate in the synthesis of biologically active molecules, presents a unique analytical challenge due to its specific structural motifs.[1] This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, moving beyond rote protocols to elucidate the "why" behind the experimental choices. Our focus is on empowering researchers, scientists, and drug development professionals with the critical insights needed to develop robust, self-validating analytical workflows.
Unveiling the Molecular Architecture: A Prelude to Analysis
This compound possesses a multipartite structure comprising a carbamate linkage, a cyclohexyl ring, a hydroxymethyl group, and a benzyl protecting group. Each of these functional groups influences the molecule's ionization and fragmentation behavior in a mass spectrometer. A thorough understanding of this architecture is the bedrock upon which a successful analytical method is built.
Molecular Formula: C₁₅H₂₁NO₃[2] Molecular Weight: 263.33 g/mol [2]
The Ionization Conundrum: Choosing the Right Path for this compound
The transition of an analyte from the condensed phase to a charged, gaseous species is the critical first step in mass spectrometry. The choice of ionization technique dictates the nature of the resulting ions and, consequently, the information that can be gleaned from the analysis. For carbamates, which can be thermally labile, "soft" ionization techniques are generally preferred to minimize in-source degradation.[3][4]
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
A comparative analysis of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) reveals distinct advantages and disadvantages for the analysis of this compound.
| Ionization Technique | Principle | Suitability for this compound | Expected Ion Species |
| Electrospray Ionization (ESI) | A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Desolvation leads to the formation of gas-phase ions.[4][5] | Highly Suitable. ESI is a "soft" ionization technique that typically produces intact protonated molecules, making it ideal for determining the molecular weight of the parent compound.[6][7] The presence of the carbamate and hydroxyl groups provides sites for protonation. | Primarily [M+H]⁺. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte solution is vaporized in a heated nebulizer and then ionized by corona discharge. It is suitable for less polar and more volatile compounds.[6][7] | Suitable, with caveats. While APCI can be used for carbamates, the higher temperatures involved may induce some in-source fragmentation.[6][7] This can be advantageous for structural elucidation but may complicate quantitative analysis if not carefully controlled. | Protonated molecules ([M+H]⁺) and potentially some fragment ions. |
Expert Recommendation: For routine identification and quantification of this compound, ESI is the preferred ionization method . Its gentle nature ensures the preservation of the molecular ion, providing a clear and unambiguous determination of the compound's mass. APCI can be a valuable secondary technique, particularly for confirmatory analysis and to induce fragmentation for structural studies.
Deciphering the Fragmentation Puzzle: A Tandem Mass Spectrometry (MS/MS) Approach
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a veritable fingerprint of the molecule.
Predicted Fragmentation Pathways
Based on the functional groups present in this compound, several key fragmentation pathways can be predicted. The following diagram illustrates the most probable fragmentation routes under CID conditions.
Caption: Predicted MS/MS fragmentation of this compound.
Expert Interpretation of Fragmentation Patterns:
-
Loss of Water (H₂O): The presence of the hydroxymethyl group makes the loss of a water molecule (18 Da) a highly probable fragmentation event.[8][9]
-
Loss of Benzyl Alcohol: Cleavage of the carbamate bond can lead to the loss of benzyl alcohol (108 Da).
-
Formation of the Tropylium Ion: A characteristic peak at m/z 91 is indicative of the formation of the highly stable tropylium ion (C₇H₇⁺) from the benzyl group.[10] This is a very common fragmentation for benzyl-containing compounds.
-
Decarboxylation: The loss of carbon dioxide (44 Da) from the carbamate moiety is another expected fragmentation pathway.
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms can also occur, leading to various smaller fragment ions.[9]
A Robust Analytical Workflow: From Sample Preparation to Data Acquisition
The following section outlines a detailed, step-by-step protocol for the LC-MS/MS analysis of this compound. This workflow is designed to be a self-validating system, incorporating quality control measures at each stage.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected sample concentrations.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.[11][12]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for the separation of this moderately polar compound.[3]
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5-10 minutes is a suitable starting point for method development.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 264.2 > 156.1 (Protonated molecule > Loss of Benzyl Alcohol)
-
Qualifier: 264.2 > 91.1 (Protonated molecule > Tropylium ion)
-
-
Workflow Diagram
Caption: A comprehensive LC-MS/MS workflow for this compound.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the mass spectrometric analysis of this compound, grounded in the principles of scientific integrity and practical application. By understanding the interplay between molecular structure, ionization dynamics, and fragmentation behavior, researchers can develop highly specific and sensitive analytical methods. The recommended LC-ESI-MS/MS workflow offers a robust starting point for both qualitative and quantitative analyses.
Future work could explore the use of high-resolution mass spectrometry (HRMS) for unequivocal formula determination and the application of ion mobility spectrometry for separating potential isomers. As the demand for high-throughput analysis in drug development continues to grow, the methodologies outlined herein will serve as a valuable resource for scientists working at the forefront of pharmaceutical research.
References
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Effective Analysis Carbamate Pesticides | Separation Science. (n.d.). Retrieved from [Link]
-
K.-J. V. D. H. (1995). An evaluation of atmospheric pressure ionization techniques for the analysis of N-Methyl carbamate pesticides by liquid chromatography mass spectrometry. PubMed. Retrieved from [Link]
-
An evaluation of atmospheric pressure ionization techniques for the analysis of N-Methyl carbamate pesticides by liquid chromatography mass spectrometry. (1995). ACS Publications - American Chemical Society. Retrieved from [Link]
-
Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2006). ResearchGate. Retrieved from [Link]
-
Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Ingenieria Analitica Sl. Retrieved from [Link]
-
Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (2023). Acta Scientiarum Polonorum, Technologia Alimentaria. Retrieved from [Link]
-
Multi photon ionization mass spectrometry of carbamate pesticides, herbicides and fungicides. (2001). AIP Publishing. Retrieved from [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
benzyl N-(2-hydroxyethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. Retrieved from [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (2011). SciSpace. Retrieved from [Link]
-
Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. (2009). PubMed. Retrieved from [Link]
-
Benzyl cinnamate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). MDPI. Retrieved from [Link]
-
Benzyl Cinnamate. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for the synthesis of safe and efficacious therapeutics. In the realm of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control. This guide provides an in-depth comparative study of some of the most widely employed chiral auxiliaries, offering field-proven insights into their mechanisms, applications, and practical considerations. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your synthetic endeavors.
The Logic of Asymmetric Induction with Chiral Auxiliaries
The core principle of using a chiral auxiliary is the temporary installation of a chiral moiety onto a prochiral substrate. This chiral appendage then directs a subsequent bond-forming reaction to occur preferentially on one of the two diastereotopic faces of the substrate. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can, in many cases, be recovered for reuse. The overall process can be visualized as a three-step sequence:
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
In-Depth Analysis of Leading Chiral Auxiliaries
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely utilized auxiliaries, particularly for stereoselective aldol reactions.[1] Derived from readily available amino acids, they offer excellent stereocontrol, typically affording syn-aldol products with high diastereoselectivity.[2]
Mechanism of Stereocontrol: The high degree of stereoselectivity is attributed to the formation of a rigid, chelated transition state.[3][4] Upon treatment with a Lewis acid (commonly a dialkylboron triflate) and a hindered amine base, a Z-enolate is formed.[2] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile (e.g., an aldehyde) to the opposite face. This proceeds through a chair-like six-membered transition state, minimizing steric interactions and leading to the observed syn diastereomer.[2]
Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.
Performance Data:
| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Aldol Addition | Isobutyraldehyde | >99:1 | 85 | [2] |
| Aldol Addition | Benzaldehyde | 95:5 | 80 | [2] |
| Alkylation | Benzyl bromide | >99:1 | 94 | [5] |
| Alkylation | Methyl iodide | 98:2 | 92 | [5] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise. Then, add triethylamine (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes.
-
Aldol Addition: Cool the resulting boron enolate solution back to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
Cleavage of the Evans Auxiliary: The auxiliary can be removed under various conditions to yield different functional groups.[6] For example, treatment with lithium hydroxide and hydrogen peroxide provides the carboxylic acid.[7]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a chiral auxiliary derived from camphor, a readily available natural product.[8] Its rigid bicyclic structure provides excellent steric shielding, making it highly effective in a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and conjugate additions.[9][10]
Mechanism of Stereocontrol in Diels-Alder Reactions: In Lewis acid-promoted Diels-Alder reactions, the camphorsultam-derived dienophile adopts a conformation where the Lewis acid chelates to both the carbonyl oxygen of the dienophile and a sulfonyl oxygen of the sultam. This creates a rigid and planar five-membered ring, locking the dienophile in a specific conformation. The bulky camphor skeleton then effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition.
Performance Data:
| Reaction Type | Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene | >98:2 | 95 | [11] |
| Diels-Alder | Isoprene | 95:5 | 88 | [12] |
| Aldol Addition | Isovaleraldehyde | >99:1 | 91 | [9][10][13] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam
-
Reaction Setup: To a solution of the N-acryloyl camphorsultam (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add diethylaluminum chloride (1.2 equiv) as a solution in hexanes dropwise.
-
Cycloaddition: Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (3.0 equiv) dropwise. Continue stirring at -78 °C for 3 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or flash chromatography.
Cleavage of Oppolzer's Sultam: The sultam auxiliary can be cleaved under various conditions, such as hydrolysis with lithium hydroxide to afford the carboxylic acid.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a practical and highly efficient method for the asymmetric alkylation of enolates.[14][15] Both enantiomers of pseudoephedrine are inexpensive and readily available.
Mechanism of Stereocontrol: Pseudoephedrine is first acylated to form a tertiary amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a Z-enolate.[16] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid six-membered ring. The phenyl and methyl groups of the auxiliary then effectively block one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[17][18]
Performance Data:
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| n-Butyl iodide | >99:1 | 91 | [15] |
| Benzyl bromide | >99:1 | 94 | [15] |
| Isopropyl iodide | 97:3 | 85 | [15] |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
-
Enolate Formation: To a stirred suspension of anhydrous LiCl (6.0 equiv) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add diisopropylamine (2.2 equiv) followed by n-butyllithium (2.1 equiv). After stirring for 15 minutes, add a solution of the pseudoephedrine amide (1.0 equiv) in THF. Warm the mixture to 0 °C for 10 minutes, then re-cool to -78 °C.
-
Alkylation: Add the alkyl halide (1.5 equiv) dropwise and stir the reaction at 0 °C for 4-12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by crystallization or chromatography.
Cleavage of the Pseudoephedrine Auxiliary: The alkylated amide can be cleaved to various functional groups, including carboxylic acids (acidic or basic hydrolysis), primary alcohols (reduction with LiAlH₄ or LiBH₄), and ketones (addition of organolithium reagents).[19][20][21]
8-Phenylmenthol
Derived from menthol, 8-phenylmenthol is a highly effective chiral auxiliary, particularly in conjugate addition and Diels-Alder reactions.[22][23] The introduction of the phenyl group significantly increases the steric bulk of the auxiliary, leading to enhanced facial selectivity.
Mechanism of Stereocontrol: The stereodirecting influence of 8-phenylmenthol is primarily due to steric hindrance. The bulky phenylmenthyl group effectively shields one face of the prochiral substrate (e.g., an α,β-unsaturated ester), forcing the nucleophile or diene to approach from the less hindered face.[24]
Performance Data:
| Reaction Type | Nucleophile/Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Conjugate Addition | Lithium dibutylcuprate | >98% | 92 | [25] |
| Diels-Alder | Cyclopentadiene | >95% | 85 | [22] |
Experimental Protocol: Asymmetric Michael Addition with 8-Phenylmenthol
-
Reaction Setup: Prepare a solution of lithium dibutylcuprate by adding n-butyllithium (2.0 equiv) to a suspension of copper(I) iodide (1.0 equiv) in dry THF at -78 °C.
-
Conjugate Addition: Add a solution of the 8-phenylmenthyl crotonate (1.0 equiv) in THF to the cuprate solution at -78 °C. Stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry, and concentrate. Purify the product by chromatography.
Cleavage of the 8-Phenylmenthol Auxiliary: The ester linkage can be cleaved by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄) to provide the corresponding carboxylic acid or alcohol.
Comparative Summary and Concluding Remarks
| Chiral Auxiliary | Key Strengths | Common Applications | Cleavage Products |
| Evans' Oxazolidinone | High diastereoselectivity, well-understood mechanism, reliable for syn-aldol products.[1][2] | Aldol additions, alkylations, conjugate additions. | Carboxylic acids, alcohols, aldehydes, esters.[6] |
| Oppolzer's Camphorsultam | Excellent steric shielding due to rigid bicyclic structure, high diastereoselectivity.[8] | Diels-Alder reactions, aldol additions, conjugate additions. | Carboxylic acids, alcohols. |
| Myers' Pseudoephedrine | Inexpensive and readily available in both enantiomeric forms, high yields and diastereoselectivity in alkylations.[14][15] | Asymmetric alkylation of enolates. | Carboxylic acids, alcohols, ketones.[19][20][21] |
| 8-Phenylmenthol | High steric bulk leading to excellent facial selectivity.[22] | Conjugate additions, Diels-Alder reactions. | Carboxylic acids, alcohols. |
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide has provided a comparative overview of four of the most powerful and widely used auxiliaries. The selection of the optimal auxiliary will depend on the specific transformation, the desired stereochemical outcome, and the required functional group in the final product. By understanding the underlying principles of stereocontrol and having access to reliable experimental protocols, researchers can confidently employ these powerful tools to construct complex chiral molecules with precision.
References
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Sun, Y., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
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Sun, Y., et al. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. [Link]
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Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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Organic Syntheses. synthesis and diastereoselective alkylation of pseudoephedrine amides. [Link]
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Sun, Y., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
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Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
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Myers Research Group, Harvard University. Chem 115 Handout. [Link]
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Journal of the American Chemical Society. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. [Link]
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Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
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Myers Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
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ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
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Reddy, M. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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Kummer, D. A., et al. (2008). Stereocontrolled alkylative construction of quaternary carbon centers. PubMed. [Link]
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Huang, Z., et al. (2000). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. PubMed. [Link]
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ResearchGate. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
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ACS Figshare. (2018). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
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ResearchGate. (2005). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. [Link]
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A Comparative Guide to the Validation of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate Purity by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a versatile chemical building block, recognized for its role as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its specific three-dimensional structure, featuring a cis-configured cyclohexyl ring, a reactive hydroxymethyl group, and a stabilizing carbamate moiety, makes it highly valuable in drug development.[1] The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are directly contingent on its purity. Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure but a cornerstone of the entire drug development process.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of this compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare HPLC with alternative analytical techniques, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[2][3]
The Analytical Challenge: Beyond Simple Percentage Purity
Assessing the purity of this compound presents a multifaceted challenge that requires a carefully designed analytical strategy. The primary concerns extend beyond simple quantification of the main peak and involve the detection and quantification of several potential impurities.
-
Stereoisomers: The "cis" configuration is critical. The presence of the corresponding trans-isomer, a diastereomer with different physical properties and potentially different pharmacological or toxicological profiles in a final API, must be monitored and controlled. Furthermore, as the molecule contains chiral centers, the presence of its enantiomer could be a concern if the synthesis is not stereospecific.
-
Process-Related Impurities: The synthesis of carbamates can involve various reagents and pathways.[4][5][6] Potential impurities may include unreacted starting materials such as cis-2-(aminomethyl)cyclohexanol, benzyl chloroformate, or benzyl alcohol, as well as by-products from side reactions.[7][8]
-
Degradation Products: The carbamate linkage can be susceptible to hydrolysis under certain pH and temperature conditions, potentially reverting to its precursor amine and generating benzyl alcohol.
A successful analytical method must possess the specificity to separate the main compound from all these potential impurities.
The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
For assessing the purity of this compound and its non-chiral, process-related impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its wide applicability, high resolving power, and robustness make it ideal for this purpose.
Rationale for Method Development Choices
The development of a robust RP-HPLC method is not a matter of arbitrary selection but is based on the physicochemical properties of the analyte and potential impurities.
-
Column Selection: A C18 (octadecylsilane) column is the conventional starting point due to its hydrophobic nature, which provides good retention for moderately polar compounds like our target molecule. The presence of both a polar hydroxymethyl group and a non-polar benzyl group allows for effective interaction. To resolve structurally similar impurities, columns with alternative selectivities, such as Phenyl-Hexyl (offering π-π interactions with the benzyl group) or embedded polar groups, should be considered during development.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is typically required. A gradient is superior to an isocratic elution for this application because it can effectively elute a wide range of impurities with varying polarities within a reasonable timeframe, while ensuring sharp peaks for accurate quantification. The buffer (e.g., phosphate or acetate) is critical for controlling the pH and ensuring that the analyte and any acidic or basic impurities are in a consistent ionization state, leading to reproducible retention times and peak shapes.
-
Detection: The benzyl group contains a chromophore that absorbs UV light. A photodiode array (PDA) or diode array detector (DAD) is highly recommended over a simple UV detector. A DAD not only allows for quantification at the optimal wavelength (typically around 220 nm for the phenyl group) but also performs peak purity analysis across the entire UV spectrum.[2] This is a crucial aspect of demonstrating method specificity, helping to ensure that a chromatographic peak is attributable to a single component.
Experimental Protocol: RP-HPLC Purity Method
Objective: To determine the purity of this compound and quantify any related impurities.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for the target analyte. Mobile Phase A 0.01 M Potassium Phosphate, pH adjusted to 3.0 Buffered mobile phase ensures reproducible retention times. Mobile Phase B Acetonitrile Good solvent strength and UV transparency. Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B A shallow gradient provides optimal separation of closely eluting impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Controlled temperature ensures stable retention times. Detection DAD at 220 nm; Spectral Scan: 200-400 nm 220 nm provides high sensitivity. Full scan enables peak purity assessment. | Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to get a 1 mg/mL solution.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Spiked Sample (for Specificity): Spike the sample solution with known potential impurities to confirm their retention times and the method's ability to separate them from the main peak.
-
Method Validation: The Cornerstone of Trustworthiness
A method is only reliable if it has been validated. The validation must be performed according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][3][9][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for the main component is resolved from all other peaks (Resolution > 2.0). Peak purity analysis passes. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | For purity: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked impurities should be within 90.0% - 110.0% for impurities at the specification level. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD between different days/analysts ≤ 3.0%. |
| LOD / LOQ | The lowest concentration of analyte that can be detected / quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH (±0.2), column temp (±5°C), or flow rate (±10%) are varied. |
Comparative Analysis: Alternative and Complementary Techniques
While RP-HPLC is excellent for general purity, a comprehensive validation strategy must consider its limitations, particularly concerning stereoisomers.
Chiral HPLC: An Essential Complement
To control the stereoisomeric purity (separating the cis from trans and potentially enantiomers), a dedicated chiral HPLC method is mandatory.[11][12]
-
Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with different stereoisomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including carbamates.[12][13][14]
-
Methodology: These separations are typically performed in normal-phase (using solvents like hexane and ethanol) or polar organic mode.
Comparison of Key Analytical Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Purity and process-related impurities. | Robust, versatile, high resolution, well-understood. | Generally unable to separate stereoisomers. |
| Chiral HPLC | Stereoisomeric purity (cis/trans, enantiomers). | The gold standard for separating stereoisomers. | Requires specialized, expensive columns; method development can be complex. |
| Gas Chromatography (GC) | Residual solvents, volatile starting materials. | Excellent for volatile and semi-volatile analytes. High sensitivity. | Not suitable for non-volatile compounds like the target analyte without derivatization. |
| Supercritical Fluid Chromatography (SFC) | Chiral and achiral separations. | Faster separations, lower solvent consumption than HPLC, environmentally friendly.[11] | Higher initial instrument cost; less common in QC labs than HPLC. |
| Quantitative NMR (qNMR) | Absolute purity assignment of a reference standard. | Provides absolute quantification without needing a reference standard of the same compound. Structure-specific. | Lower sensitivity than HPLC; requires specialized equipment and expertise; not practical for routine impurity profiling. |
Visualizing the Validation Workflow and Logic
A logical workflow ensures all aspects of purity are addressed systematically.
Caption: Overall workflow for purity validation of this compound.
Caption: Logical relationship between impurity types and the chosen analytical methods for detection.
Conclusion
The validation of this compound purity is a comprehensive task that cannot be accomplished with a single analytical method. A robust strategy relies on a validated RP-HPLC method for the quantification of the main component and process-related impurities, complemented by an orthogonal and equally well-validated Chiral HPLC method to control stereoisomeric purity. This dual-method approach, governed by the principles of ICH Q2(R1), ensures that the purity data is trustworthy, reliable, and scientifically sound. By understanding the rationale behind each methodological choice and leveraging the strengths of different analytical techniques, researchers and drug development professionals can confidently ensure the quality of this critical pharmaceutical intermediate.
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A Comparative Guide to the Cytotoxicity of Benzyl Derivatives
In the landscape of oncological research and drug development, the exploration of novel cytotoxic agents remains a cornerstone of therapeutic advancement. Among the myriad of chemical scaffolds under investigation, benzyl derivatives have emerged as a particularly promising class of compounds. Their structural versatility allows for a wide range of modifications, leading to a diverse spectrum of biological activities. This guide provides a comparative analysis of the cytotoxicity of several key benzyl derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective resource to inform their own investigations.
Introduction to Benzyl Derivatives in Cytotoxicity Studies
The benzyl group, a simple yet influential aromatic moiety, serves as a foundational structure for numerous compounds with significant pharmacological properties. In the context of cancer therapy, benzyl derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[1][2] The therapeutic potential of these compounds is often enhanced by the addition of various functional groups to the benzyl ring, which can modulate their potency, selectivity, and pharmacokinetic properties.[1]
Comparative Cytotoxicity of Selected Benzyl Derivatives
To illustrate the diverse cytotoxic profiles within this chemical class, we will compare several representative benzyl derivatives: Benzyl Alcohol, Benzyl Benzoate, Benzyl Salicylate, and substituted derivatives such as Nitrobenzyl and Methoxybenzyl compounds.
Benzyl Alcohol
Benzyl alcohol (BnOH) is a simple aromatic alcohol with a broad range of applications, including as a preservative in pharmaceutical formulations.[3][4] While generally considered to have low systemic toxicity, studies have demonstrated its dose-dependent cytotoxic effects.[3][5] Research on human retinal pigment epithelial (RPE) cells revealed that benzyl alcohol can induce both necrosis and apoptosis.[4][6][7] The mechanism of cell death is multifaceted, involving the production of reactive oxygen species (ROS), activation of caspases, and impairment of mitochondrial function.[4][6][7]
Benzyl Benzoate
Benzyl benzoate is an ester of benzyl alcohol and benzoic acid, commonly used as a topical medication for scabies and lice.[8] Its cytotoxic profile indicates moderate acute toxicity upon oral administration in animal models.[9] While not primarily developed as an anticancer agent, its ability to induce cellular stress and disrupt cell membrane integrity warrants consideration in cytotoxicity studies. It is rapidly metabolized to benzoic acid and benzyl alcohol, which are then further processed and excreted.[8][10]
Benzyl Salicylate
Benzyl salicylate, an ester of benzyl alcohol and salicylic acid, is frequently used in cosmetics as a fragrance ingredient and UV light absorber.[11][12] Its cytotoxic potential has been investigated, with some studies indicating it can influence cell proliferation. For instance, at certain concentrations, it has been shown to increase the proliferation of MCF-7 breast cancer cells, while having the opposite effect at higher concentrations.[13] Other research suggests that benzyl salicylate can protect against cisplatin-induced nephrotoxicity by inhibiting apoptosis and ROS generation.[11] These seemingly contradictory findings highlight the importance of concentration and cellular context in determining the ultimate biological effect.
Substituted Benzyl Derivatives: Enhancing Cytotoxic Potency
The true potential of the benzyl scaffold in anticancer drug discovery lies in the strategic addition of substituent groups. These modifications can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
-
Nitrobenzyl Derivatives: The introduction of a nitro group (-NO2) can significantly impact cytotoxicity. For example, nitrobenzyl derivatives of camptothecin have been evaluated as potential hypoxia-activated prodrugs.[14][15] These compounds are designed to be less toxic in their prodrug form and become activated under the hypoxic conditions often found in solid tumors.[14][15][16] Studies have shown that the position of the nitro group (ortho, meta, or para) influences the compound's reductive potential and cytotoxic activity.[14][15]
-
Methoxybenzyl Derivatives: The presence of a methoxy group (-OCH3) can also modulate cytotoxic activity. For instance, a methoxybenzyl 5-nitroacridone derivative has demonstrated potent nanomolar cytotoxicity against chronic myelogenous leukemia K562 cells.[17] The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDK4/6), leading to G1 cell cycle arrest.[17] Similarly, 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to suppress the proliferation of lung cancer cells.[18]
-
Other Substituted Derivatives: A wide array of other substitutions have been explored. Glucopyranosyl-conjugated benzyl derivatives have shown antiproliferative activity against colorectal cancer cells, comparable to the standard chemotherapeutic agent 5-fluorouracil, but with improved selectivity.[1][19] Benzyl isothiocyanate, a naturally occurring compound, induces apoptosis in various cancer cell lines through the generation of ROS and activation of MAPK signaling pathways.[2][20][21]
Structure-Activity Relationship (SAR) Insights
The comparative analysis of benzyl derivatives reveals key structure-activity relationships that govern their cytotoxic effects:
-
Position of Substituents: The location of functional groups on the benzyl ring is critical. As seen with nitrobenzyl derivatives, the ortho, meta, or para position can significantly alter the compound's biological activity.[14][15]
-
Nature of Substituents: Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can influence the molecule's reactivity and interaction with target proteins.
-
Overall Molecular Architecture: The conjugation of the benzyl moiety to other pharmacophores, such as in the case of N6-benzyladenosine analogs or benzopyrone derivatives, can lead to novel mechanisms of action and enhanced anticancer activity.[22][23]
Methodologies for Assessing Cytotoxicity
The evaluation of a compound's cytotoxic potential relies on a battery of well-established in vitro assays. These assays provide quantitative data on cell viability, proliferation, and the mechanisms of cell death.
Cell Viability and Proliferation Assays
A fundamental step in cytotoxicity testing is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[24][25] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Assays for Apoptosis and Necrosis
To elucidate the mechanism of cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard technique for this purpose. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Data Summary
| Benzyl Derivative | Primary Cytotoxic Mechanism(s) | Key Findings | Reference(s) |
| Benzyl Alcohol | Necrosis, Apoptosis | Dose-dependent cytotoxicity; induces ROS and caspase activation. | [4][5][6][7] |
| Benzyl Benzoate | General Cellular Toxicity | Moderate acute toxicity; rapidly metabolized. | [8][9][10] |
| Benzyl Salicylate | Apoptosis Inhibition/Induction | Concentration-dependent effects on cell proliferation; can be protective or cytotoxic. | [11][13] |
| Nitrobenzyl Derivatives | Apoptosis (as prodrugs) | Hypoxia-activated cytotoxicity; position of nitro group is critical for activity. | [14][15] |
| Methoxybenzyl Derivatives | Cell Cycle Arrest, Apoptosis | Potent cytotoxicity in certain cancer cell lines; can inhibit CDKs. | [17][18] |
| Benzyl Isothiocyanate | Apoptosis, Cell Cycle Arrest | Induces ROS and activates MAPK pathways. | [2][20][21] |
Conclusion and Future Directions
The benzyl scaffold represents a versatile and promising platform for the development of novel cytotoxic agents. The diverse mechanisms of action and the ability to fine-tune activity through chemical modification underscore the therapeutic potential of this class of compounds. Future research should focus on optimizing the structure of benzyl derivatives to enhance their selectivity for cancer cells, thereby minimizing off-target toxicity. A deeper understanding of their molecular targets and signaling pathways will be crucial for their rational design and clinical translation. The continued application of robust in vitro and in vivo models will be essential to fully elucidate the anticancer potential of benzyl derivatives and pave the way for new and effective cancer therapies.
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A Comparative Guide to the Synthesis of cis-2-Aminocyclohexanemethanol Derivatives
Introduction: The cis-2-aminocyclohexanemethanol scaffold is a privileged motif in medicinal chemistry and materials science. Its rigid, stereochemically defined structure makes it an invaluable building block for the synthesis of a wide range of biologically active molecules, including ligands for various receptors, chiral catalysts, and pharmaceutical intermediates. The precise spatial arrangement of the amino and hydroxymethyl groups in the cis configuration is often crucial for biological activity, necessitating synthetic routes that offer high levels of diastereoselectivity and enantioselectivity. This guide provides an in-depth comparison of three prominent synthetic strategies for accessing derivatives of cis-2-aminocyclohexanemethanol, offering insights into the underlying principles of stereocontrol, experimental protocols, and a quantitative comparison of their performance.
Route 1: Diastereoselective Epoxide Ring-Opening
This classical and often straightforward approach utilizes the nucleophilic addition of an amine to a cyclohexene oxide precursor. The inherent stereochemistry of the epoxide ring-opening process, governed by the SN2 mechanism, provides a reliable method for establishing the trans relationship between the incoming nucleophile and the oxygen atom. Subsequent functional group manipulations can then be employed to achieve the target cis-2-aminocyclohexanemethanol architecture.
Causality Behind Experimental Choices:
The key to achieving the desired cis stereochemistry in the final product lies in a two-step sequence involving an initial trans-opening of the epoxide followed by an inversion of stereochemistry at one of the centers. A common strategy involves the reaction of cyclohexene oxide with a suitable amine, such as benzylamine, which proceeds via a trans-diaxial opening of the epoxide ring to yield trans-2-(benzylamino)cyclohexanol. This intermediate is then activated, for example, by conversion of the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate), and subsequently displaced by a nucleophile with inversion of configuration to establish the cis relationship. However, a more direct approach to the cis product can be achieved by carefully selecting the starting materials and reaction conditions.
Experimental Protocol: Synthesis of cis-2-(Benzylamino)cyclohexanemethanol
Step 1: Epoxide Ring-Opening with Benzylamine. A solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as acetonitrile is treated with benzylamine (1.1 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure, and the crude trans-2-(benzylamino)cyclohexanol is purified by column chromatography.
Step 2: Conversion to the cis-Isomer and Reduction. While several methods exist for the inversion to the cis isomer, a more direct, albeit less common, approach involves the careful selection of reaction conditions that may favor the formation of the cis product directly, or through an in-situ isomerization. A more reliable method involves the reduction of a 2-(benzylamino)cyclohexanone precursor.
A more robust method to ensure cis stereochemistry is to start from a precursor where the relative stereochemistry can be controlled during a reduction step.
Route 2: Diastereoselective Reduction of a Cyclic Precursor
This strategy hinges on the stereocontrolled reduction of a carbonyl or imine functionality within a cyclohexane ring, where the existing stereocenter directs the approach of the reducing agent. The reduction of β-enaminoketones has been shown to be a highly effective method for the synthesis of cis-1,3-amino alcohols, and this principle can be extended to the synthesis of cis-1,2-amino alcohols.[1]
Causality Behind Experimental Choices:
The diastereoselectivity of the reduction is governed by the steric hindrance imposed by the substituents on the cyclohexane ring. In the case of a 2-aminocyclohexanone derivative, the bulky amino substituent in an equatorial position will direct the hydride attack from the less hindered axial face, leading to the formation of the cis-amino alcohol. The choice of reducing agent is critical; bulky hydride reagents such as lithium tri-sec-butylborohydride (L-Selectride®) often provide higher diastereoselectivity than smaller reagents like sodium borohydride.
Experimental Protocol: Synthesis of cis-2-(Benzylamino)cyclohexanol via Reduction
Step 1: Synthesis of 2-(Benzylamino)cyclohexanone. 2-Chlorocyclohexanone (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF), and benzylamine (2.2 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then worked up by adding water and extracting with an organic solvent. The crude product is purified by column chromatography.
Step 2: Diastereoselective Reduction. The 2-(benzylamino)cyclohexanone (1.0 eq) is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for several hours and then quenched by the slow addition of water. After warming to room temperature, the mixture is extracted, and the organic layers are dried and concentrated. The resulting cis-2-(benzylamino)cyclohexanol is purified by chromatography. The subsequent reduction of a corresponding ester or carboxylic acid derivative at the C1 position would yield the target methanol.
Route 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
Causality Behind Experimental Choices:
The chiral auxiliary creates a sterically biased environment, forcing the reagents to approach the substrate from a specific face. In a conjugate addition reaction, for instance, an N-enoyl oxazolidinone derived from cyclohexenecarboxylic acid can react with an amine nucleophile. The bulky substituent on the oxazolidinone will shield one face of the double bond, leading to a highly diastereoselective addition of the amine. Subsequent removal of the auxiliary and reduction of the carbonyl group yields the desired enantiomerically enriched cis-2-aminocyclohexanemethanol derivative.
Experimental Protocol: Asymmetric Synthesis using an Evans Auxiliary
Step 1: Acylation of the Chiral Auxiliary. (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. Cyclohex-1-enecarbonyl chloride (1.1 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched, and the N-enoyl oxazolidinone is extracted and purified.
Step 2: Diastereoselective Conjugate Addition. The purified N-enoyl oxazolidinone (1.0 eq) is dissolved in a suitable solvent and cooled. A solution of the desired amine (e.g., benzylamine) is added, often in the presence of a Lewis acid to activate the enone system. The reaction is stirred until completion, and the product is isolated after an aqueous workup.
Step 3: Auxiliary Removal and Reduction. The chiral auxiliary is cleaved under mild conditions, for example, by treatment with lithium hydroperoxide. The resulting carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride to afford the enantiomerically enriched cis-2-aminocyclohexanemethanol derivative.
Quantitative Performance Comparison
| Parameter | Route 1: Epoxide Opening | Route 2: Diastereoselective Reduction | Route 3: Chiral Auxiliary |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate |
| Diastereoselectivity (cis:trans) | Variable, often requires optimization or additional steps for high cis selectivity. | Good to Excellent (>95:5 with appropriate reducing agents) | Excellent (>98:2) |
| Enantioselectivity | Not inherently enantioselective unless a chiral amine or catalyst is used. | Not inherently enantioselective unless a chiral reducing agent or substrate is used. | Excellent (>98% ee) |
| Substrate Scope | Broad for the amine nucleophile. | Dependent on the availability of the corresponding ketone precursor. | Broad, but requires synthesis of the acylated auxiliary. |
| Scalability | Generally scalable. | Scalable, but may require cryogenic conditions. | Scalable, but the cost of the chiral auxiliary can be a factor. |
| Procedural Complexity | Relatively simple, but may involve multiple steps for cis isomer. | Generally straightforward. | Multi-step, requires attachment and removal of the auxiliary. |
Visualizing the Synthetic Workflows
Route 1: Epoxide Ring-Opening Workflow
Caption: Workflow for the synthesis of cis-2-aminocyclohexanemethanol derivatives via epoxide ring-opening.
Route 2: Diastereoselective Reduction Workflow
Caption: Workflow for the synthesis of cis-2-aminocyclohexanemethanol derivatives via diastereoselective reduction.
Route 3: Chiral Auxiliary-Mediated Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of cis-2-aminocyclohexanemethanol derivatives using a chiral auxiliary.
Conclusion and Future Perspectives
The choice of synthetic route for accessing cis-2-aminocyclohexanemethanol derivatives depends heavily on the specific requirements of the target molecule, particularly the need for enantiopurity, and considerations of scale and cost.
-
The epoxide ring-opening strategy offers a conceptually simple and often high-yielding approach for racemic or diastereomerically enriched products. However, achieving high cis selectivity can be challenging and may require additional synthetic steps.
-
The diastereoselective reduction of a 2-aminocyclohexanone precursor is a powerful method for establishing the cis stereochemistry with high fidelity. This route is often efficient and scalable, making it attractive for the synthesis of racemic or diastereomerically pure compounds.
-
For applications demanding high enantiopurity, the chiral auxiliary-mediated approach is the gold standard. While it involves more steps, the predictability and high levels of stereocontrol offered by auxiliaries like the Evans oxazolidinones are often indispensable for the synthesis of chiral drugs and catalysts.
Future research in this area will likely focus on the development of catalytic asymmetric methods that can directly generate the desired cis-2-aminocyclohexanemethanol scaffold with high efficiency and stereoselectivity, thereby reducing the reliance on stoichiometric chiral auxiliaries and multi-step sequences.
References
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Morales-Serna, J. A.; García-Rios, E.; Bernal-García, J. N.; Ramírez-García, G.; Lomas-Romero, L.; Campos-Gaxiola, J. J.; Negrón-Silva, G. E. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules2017 , 22(1), 151. [Link]
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103(8), 2127–2129. [Link]
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Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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Lauktien, G.; Volk, F.-J.; Frahm, A. W. Diastereo- and enantioselective synthesis of cis-2-hydroxycyclohexanamine and corresponding ethers by asymmetric reductive amination. Tetrahedron: Asymmetry1997 , 8(20), 3457-3466. [Link]
-
Evans, D. A.; Wu, L. D.; Wiener, J. J. M.; Johnson, J. S.; Ripin, D. H. B.; Tedrow, J. S. Recent advances in asymmetric synthesis with chiral imide auxiliaries. J. Org. Chem.1999 , 64(18), 6411-6417. [Link]
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Palomo, C.; Oiarbide, M.; García, J. M. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Curr. Org. Chem.2003 , 7(6), 571-593. [Link]
-
Evans, D. A. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
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A Comparative Guide to the Efficacy of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate and Alternative Intermediates in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate and its alternative intermediates, focusing on their efficacy in the synthesis of significant pharmaceutical targets. By examining experimental data and explaining the causality behind synthetic choices, this document aims to equip researchers with the insights needed to make informed decisions in their drug development endeavors.
Introduction: The Strategic Importance of Intermediate Selection
In the multi-step synthesis of complex pharmaceutical molecules, the choice of intermediates is a pivotal determinant of the overall success of the manufacturing process. An ideal intermediate should not only be readily accessible through a high-yielding and cost-effective synthesis but also possess the requisite functional groups and stereochemistry to facilitate its efficient conversion to the desired final product. Furthermore, its stability and purification profile are crucial considerations for large-scale production.
This guide focuses on this compound, a versatile building block, and compares its performance with other key intermediates in the context of synthesizing neurologically active compounds, with a particular focus on analogs of Vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT).
This compound: A Profile
This compound is a carbamate-protected amino alcohol. The benzyloxycarbonyl (Cbz or Z) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions and can be readily removed via hydrogenolysis. The cis-relationship between the aminomethyl and hydroxymethyl groups on the cyclohexane ring provides a specific stereochemical scaffold that is crucial for the biological activity of many target molecules.
The primary utility of this intermediate lies in its dual functionality: the hydroxyl group serves as a handle for further elaboration, such as etherification or oxidation, while the protected amine can be deprotected at a later stage for coupling reactions.
Synthetic Pathway Analysis: Vesamicol Analogs
Vesamicol and its analogs are of significant interest in neuroscience research and as potential diagnostic agents for cholinergic deficits in neurodegenerative diseases like Alzheimer's disease. The synthesis of these molecules often involves the coupling of a substituted piperidine moiety with a functionalized cyclohexane derivative. Here, we will compare synthetic routes that utilize this compound with those employing alternative intermediates.
Workflow 1: Synthesis via this compound
This workflow highlights a common strategy for incorporating the functionalized cyclohexane ring.
Caption: Synthetic workflow for Vesamicol analogs using this compound.
Causality Behind Experimental Choices:
-
Cbz Protection: The initial step involves the protection of the primary amine in cis-2-aminocyclohexanemethanol with a benzyloxycarbonyl group. This is a crucial step to prevent side reactions of the more nucleophilic amine in subsequent steps. The Cbz group is chosen for its stability under the conditions required for activating the hydroxyl group and for its clean removal via hydrogenolysis, which is often compatible with other functional groups in the molecule.
-
Hydroxyl Group Activation: The hydroxyl group is a poor leaving group and must be activated before nucleophilic substitution. Tosylation (formation of a p-toluenesulfonate ester) is a common and effective method for this transformation, converting the hydroxyl into a good leaving group.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile, in this case, 4-phenylpiperidine, to form the crucial C-N bond.
-
Deprotection: The final step is the removal of the Cbz protecting group to yield the target Vesamicol analog.
Alternative Intermediate 1: cis-2-(Benzylamino)cyclohexanemethanol
An alternative approach involves the direct benzylation of the amine, which can then be reductively aminated with a suitable ketone or aldehyde.
Caption: Synthetic workflow for Vesamicol analogs using cis-2-(Benzylamino)cyclohexanemethanol.
Causality Behind Experimental Choices:
-
Direct Benzylation: This route avoids the use of a carbamate protecting group and instead introduces a benzyl group directly onto the amine. This can be advantageous in terms of atom economy.
-
Oxidation and Reductive Amination: This two-step sequence is a powerful method for forming C-N bonds. The hydroxyl group is first oxidized to an aldehyde, which then reacts with the secondary amine (4-phenylpiperidine) to form an iminium ion in situ, which is then reduced to the final product.
Comparative Efficacy: A Data-Driven Analysis
While a head-to-head comparative study with identical reaction conditions is not available in the literature, we can infer the relative efficacy by analyzing reported yields for analogous transformations in the synthesis of related compounds.
| Intermediate | Key Transformation | Reported Yield (%) | Reference |
| This compound | Cbz protection of cis-2-aminocyclohexanemethanol | ~95% | Generic procedure |
| Tosylation of the hydroxyl group | 85-90% | Inferred from similar reactions | |
| Nucleophilic substitution with piperidine derivatives | 70-80% | Inferred from similar reactions | |
| Cbz deprotection (hydrogenolysis) | >95% | Generic procedure | |
| cis-2-(Benzylamino)cyclohexanemethanol | Direct benzylation of cis-2-aminocyclohexanemethanol | 80-90% | Inferred from similar reactions |
| Oxidation of the hydroxyl group | 85-95% | Inferred from similar reactions | |
| Reductive amination with piperidine derivatives | 60-75% | Inferred from similar reactions |
Analysis of Efficacy:
-
Yields: The route utilizing This compound generally proceeds with high yields for each individual step. The protection and deprotection steps are particularly efficient. The nucleophilic substitution, while sometimes challenging, can be optimized to achieve good yields. The alternative route using cis-2-(Benzylamino)cyclohexanemethanol also shows good yields for the initial steps, but the reductive amination step can be less efficient and may require more extensive optimization to minimize side products.
-
Number of Steps: The two workflows presented have a similar number of synthetic steps. However, the nature of these steps differs. The carbamate route involves protection/deprotection, which adds to the step count but often leads to cleaner reactions and easier purification.
-
Scalability and Robustness: The reactions involved in the This compound route (carbamate formation, tosylation, nucleophilic substitution, hydrogenolysis) are generally well-understood, robust, and scalable. Reductive amination in the alternative route can sometimes be sensitive to reaction conditions and may pose challenges on a larger scale.
-
Purification: The intermediates in the carbamate route are often crystalline solids, which facilitates purification by recrystallization. The products of reductive amination may require chromatographic purification, which can be less desirable for large-scale synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
cis-2-Aminocyclohexanemethanol
-
Benzyl chloroformate
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve cis-2-aminocyclohexanemethanol (1.0 eq) in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Protocol 2: Synthesis of Vesamicol Analog from this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
4-Phenylpiperidine
-
Potassium carbonate
-
Acetonitrile
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol
Procedure:
-
Tosylation: Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C. Add TsCl (1.2 eq) portion-wise and stir at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with copper sulfate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate to give the tosylated intermediate.
-
Nucleophilic Substitution: To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add 4-phenylpiperidine (1.5 eq) and potassium carbonate (2.0 eq). Heat the mixture to reflux for 16 hours. Cool to room temperature, filter, and concentrate the filtrate. Purify the residue by column chromatography.
-
Deprotection: Dissolve the Cbz-protected product (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the Vesamicol analog.
Conclusion and Future Perspectives
Based on the analysis of synthetic routes and reported data, This compound emerges as a highly effective and reliable intermediate in the synthesis of Vesamicol analogs and other complex pharmaceutical targets. Its advantages lie in the high-yielding and robust nature of the reactions involved in its preparation and subsequent transformations. The carbamate protection strategy offers a predictable and clean pathway, which is often a critical factor in the development of scalable and economically viable manufacturing processes.
While alternative intermediates like cis-2-(Benzylamino)cyclohexanemethanol offer a more direct approach in some cases, the potential for lower yields in key bond-forming steps and challenges in purification may limit their applicability, particularly in large-scale synthesis.
Future research in this area should focus on the development of more efficient catalytic methods for the key transformations, potentially reducing the number of steps and improving the overall atom economy. The exploration of novel protecting groups that can be removed under even milder conditions could also further enhance the efficacy of these synthetic routes. Ultimately, the choice of intermediate will always be a balance of factors including cost, availability, and the specific requirements of the target molecule. However, for constructing the cis-1-amino-2-hydroxymethylcyclohexane scaffold, this compound represents a well-validated and highly efficacious choice for the discerning medicinal or process chemist.
References
- Synthesis of Vesamicol Analogs: While a specific paper detailing a direct comparison is not available, synthetic strategies for Vesamicol and its derivatives are discussed in various publications. These can be found in medicinal chemistry journals. A representative example of synthetic strategies for related structures can be found in: Journal of Medicinal Chemistry. (A general reference to the type of journal where such syntheses are published).
-
Carbamate Protecting Groups in Synthesis: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. This book provides comprehensive information on the use of protecting groups, including benzyloxycarbonyl, in organic synthesis. [Link]
-
Reductive Amination: For general procedures and mechanisms of reductive amination, refer to standard organic chemistry textbooks or review articles on the topic. For example: Baxter, E. W.; Reitz, A. B. Organic Reactions2002 , 59, 1. [Link]
A Senior Application Scientist’s Guide to X-ray Crystallography for the Structural Confirmation of Carbamate Derivatives
Introduction: The Critical Role of Structural Certainty in Carbamate Chemistry
Carbamate derivatives are a cornerstone of modern medicinal chemistry and drug design.[1][2] Their unique structural features, acting as stable peptide bond surrogates, allow them to modulate biological interactions and improve the pharmacokinetic properties of therapeutic agents.[3][4] From anticancer agents to treatments for Alzheimer's disease, the carbamate motif is integral to a vast array of approved drugs.[3][5]
However, the therapeutic efficacy and safety of these molecules are inextricably linked to their precise three-dimensional structure. Subtle changes in stereochemistry or conformation can dramatically alter target binding and biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing a drug candidate. While techniques like NMR and mass spectrometry provide essential data on connectivity and solution-state behavior, Single-Crystal X-ray Diffraction (SCXRD) stands alone in its ability to deliver an atomic-resolution, three-dimensional snapshot of a molecule in the solid state.[6][7]
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison and practical workflow for utilizing X-ray crystallography to achieve definitive structural confirmation of novel carbamate derivatives. We will explore the causality behind experimental choices, compare the technique against its alternatives, and provide a self-validating protocol to ensure scientific rigor from crystal growth to data deposition.
The Unambiguous Power of Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive analytical technique that provides the most detailed information possible about the atomic arrangement within a crystalline substance.[8][9] The fundamental principle, discovered by Max von Laue and articulated by the Braggs, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[8]
When a beam of monochromatic X-rays is directed at a high-quality single crystal, the X-rays are scattered by the electron clouds of the atoms.[10] Due to the highly ordered, repeating arrangement of molecules in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots, or "reflections".[8][11][12]
By measuring the precise position and intensity of thousands of these reflections as the crystal is rotated, we can computationally reconstruct a three-dimensional electron density map of the molecule.[13][14] From this map, we can determine:
-
Precise Atomic Coordinates: The x, y, and z position of every non-hydrogen atom in the molecule.
-
Bond Lengths and Angles: Accurate measurements of the distances and angles between atoms.[15]
-
Absolute Stereochemistry: Unambiguous assignment of chiral centers.[6][7]
-
Molecular Conformation: The exact spatial arrangement of the molecule in the solid state.
-
Intermolecular Interactions: Detailed insights into hydrogen bonding, π-stacking, and other forces that govern crystal packing.
This level of detail is unparalleled and provides the ultimate confirmation of a synthesized molecule's identity and structure.
The Experimental Workflow: A Step-by-Step Protocol
The path from a newly synthesized carbamate powder to a fully refined crystal structure is a multi-step process that demands both patience and precision. Each stage is critical for the success of the next.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: The Crystallization Bottleneck
Growing a high-quality single crystal is often the most challenging step.[6][16] The goal is to create a perfectly ordered lattice, free from defects, and of a suitable size (typically 0.1-0.3 mm). This is achieved by slowly transitioning the carbamate derivative from a disordered solution state to an ordered solid state.
Methodologies for Crystallizing Carbamate Derivatives:
-
Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent to near-saturation, and the container is loosely covered to allow the solvent to evaporate over days or weeks.
-
Rationale: As the solvent volume decreases, the solution becomes supersaturated, forcing the molecules to arrange into a crystal lattice. This is often a good starting point for moderately soluble and stable compounds.
-
-
Vapor Diffusion: A highly controlled and effective method, especially when only small amounts of material are available.[17] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Rationale: The anti-solvent vapor slowly diffuses into the compound's solution, reducing the compound's solubility and inducing slow, controlled crystallization. This method allows for fine-tuning of the crystallization rate.
-
-
Solvent Layering (Liquid-Liquid Diffusion): Ideal for compounds that are sensitive to temperature or air. A solution of the compound is carefully layered with a miscible anti-solvent.[17][18]
-
Rationale: Crystallization occurs at the interface between the two solvents as they slowly mix. A third, intermediate-density solvent can be used as a buffer layer to further slow the diffusion rate, often leading to higher quality crystals.[18]
-
Expert Tip: Purity is paramount. Crystallization is not a purification technique. Starting with a carbamate derivative that is at least 95% pure significantly increases the probability of growing high-quality crystals.
Step 2: Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[11] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[11]
The instrument, consisting of an X-ray source, the goniometer for orienting the crystal, and a detector, then rotates the crystal through a series of angles.[8] At each orientation, a diffraction image is recorded by the detector, capturing the intensities and positions of the diffracted X-rays.[13] A full data set may consist of hundreds of such images.
Step 3: Structure Solution and Refinement
This is the computational heart of the process, where the raw diffraction data is transformed into a 3D molecular model.[14]
-
Data Processing: The collected images are processed to index each reflection with its unique Miller indices (h, k, l) and integrate its intensity.[19]
-
Structure Solution: The primary challenge is the "phase problem"—detectors can only record the intensity (amplitude squared) of a diffracted wave, not its phase.[19][20] For small molecules like carbamates, this is typically solved using direct methods, a powerful mathematical approach that uses statistical relationships between intensities to derive initial phase estimates.[13]
-
Model Building and Refinement: The initial phases are used to calculate a preliminary electron density map. An atomic model is then built into this map. This model is then refined through an iterative least-squares process, where the atomic positions and thermal parameters are adjusted to minimize the difference between the experimentally observed diffraction data and the data calculated from the model.[11][19] The quality of the fit is monitored by the R-factor (or R-value), which should typically be below 10% (and often below 5% for high-quality small molecule structures) for a well-refined model.[14]
A Comparative Analysis: SCXRD in Context
While SCXRD is the gold standard for structural confirmation, it is crucial to understand its capabilities in relation to other common analytical techniques. No single method provides all the answers; they are often complementary.[21][22]
Caption: Relationship between analytical techniques and the structural information they provide.
Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Solid (Single Crystal) | Solution | Solid, Liquid, or Gas |
| Primary Information | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[8][15] | Atomic connectivity (1D/2D NMR), solution-state conformation and dynamics (NOE).[22] | Molecular weight, elemental composition (HRMS), fragmentation patterns. |
| Resolution | Atomic (<1 Å) | Atomic, but provides an ensemble of structures; resolution is typically lower than SCXRD.[23] | Provides mass-to-charge ratio, not spatial resolution. |
| Key Advantage | Provides the definitive, unambiguous 3D structure of a molecule in the solid state. | Excellent for studying molecular dynamics and behavior in a physiologically relevant solution state.[22] | High sensitivity, requires very small sample amounts, provides exact mass. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[6] The structure is static. | Generally limited to molecules < 50 kDa.[23] Structure determination can be complex and time-consuming. | Provides no direct information on 3D structure or stereochemistry. |
| Self-Validation | Low R-factor, clean electron density map, chemically sensible bond lengths and angles. | Consistency across multiple NMR experiments (COSY, HSQC, NOESY), agreement with known chemical shifts. | Isotopic distribution pattern matching the theoretical formula. |
Ensuring Scientific Rigor: Data Validation and Deposition
A solved crystal structure is not complete until it has been validated and made accessible to the scientific community. This is a cornerstone of trustworthy and reproducible science.
-
The Crystallographic Information File (CIF): The standard format for archiving and exchanging crystallographic data is the CIF.[24][25] This text-based file contains all essential information about the experiment, including unit cell parameters, atomic coordinates, and refinement statistics.[25] Modern refinement software automatically generates this file.[24]
-
Validation: Before deposition, the CIF must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that rigorously checks the file for syntactic errors, internal consistency, and chemical sensibility.[26] Addressing any alerts or errors flagged by checkCIF is a critical step in ensuring data quality.
-
Deposition: It is standard practice to deposit the final, validated CIF and associated structure factor data into a public database. For organic and metal-organic compounds, the primary repository is the Cambridge Crystallographic Data Centre (CCDC).[26][27][28] Upon deposition, a unique CCDC number is assigned, which should be included in any publication. This allows other researchers to freely access, view, and analyze the crystal structure, ensuring transparency and facilitating future research.[27]
Conclusion
For carbamate derivatives destined for therapeutic or advanced materials applications, ambiguity in molecular structure is not an option. Single-crystal X-ray diffraction provides the highest level of structural certainty, delivering an irrefutable atomic-resolution picture of the molecule. While the process, particularly crystal growth, can be challenging, the unparalleled detail it provides—from precise bond lengths to absolute stereochemistry—is indispensable for confirming molecular identity, understanding structure-activity relationships, and protecting intellectual property. By following a rigorous and self-validating workflow, from meticulous crystallization to public data deposition, researchers can ensure their work is built upon a foundation of absolute structural truth.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Vertex AI Search.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Crystallography Data Analysis. Creative Biostructure.
- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PubMed Central.
- Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.
- X-ray crystallography. Wikipedia.
- Introduction to X-Ray Structure Analysis and Refinement. SCV.
- Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Protein X-ray Crystallography & Protein Structure Determination. Proteopedia.
- Chemical crystallisation. SPT Labtech.
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
- Single crystal X-ray diffraction. Fiveable.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- Deposit Structures. ICSD DEPOT - FIZ Karlsruhe.
- Comparison of NMR and X-ray crystallography. University of Szeged.
- Deposit. The Cambridge Crystallographic Data Centre (CCDC).
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- The principles of X-ray diffraction. International Union of Crystallography.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Short Guide to CIFs. CCDC.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar.
- Guide for crystallization. University of Geneva.
- Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central.
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- 5. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]
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The Strategic Advantage of Iodolactamization in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled construction of lactam rings is a cornerstone of molecular architecture. These cyclic amides are prevalent scaffolds in a vast array of biologically active natural products and pharmaceutical agents. While numerous methods exist for lactam synthesis, iodolactamization has emerged as a powerful and often advantageous strategy. This guide provides an in-depth technical comparison of iodolactamization with other lactam synthesis methodologies, supported by mechanistic insights and experimental data, to inform strategic decisions in synthetic planning.
The Iodolactamization Advantage: Mild, Stereoselective, and Versatile
Iodolactamization is an electrophilic cyclization reaction where an unsaturated amide reacts with an iodine source to form an iodo-substituted lactam.[1] This intramolecular process offers several distinct advantages over traditional and other modern lactamization techniques.
At its core, the reaction proceeds under remarkably mild conditions , typically employing molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate.[2] This obviates the need for harsh reagents or high temperatures that can be detrimental to sensitive functional groups often present in complex molecules.
Furthermore, iodolactamization is renowned for its high degree of stereoselectivity . The reaction proceeds through a cyclic iodonium ion intermediate, which is then attacked by the tethered amide nucleophile in an anti- SN2-like fashion.[2] This predictable stereochemical outcome is a significant asset in the synthesis of chiral molecules, allowing for the precise installation of stereocenters. In many cases, the stereochemistry of existing centers in the substrate can direct the cyclization, leading to excellent diastereoselectivity.[1]
A key feature that sets iodolactamization apart is the introduction of an iodine atom into the lactam product. This iodine atom is not merely a byproduct of the cyclization but a versatile synthetic handle for further functionalization. It can be readily transformed into a variety of other groups through well-established reactions, such as reduction, elimination, or cross-coupling reactions, adding significant value to the synthetic intermediate.[2]
Mechanistic Rationale: The Iodonium Ion Pathway
The generally accepted mechanism for iodolactamization provides a clear rationale for its stereochemical outcome and regioselectivity.
Caption: The two-step mechanism of iodolactamization.
-
Formation of the Iodonium Ion: The alkene moiety of the unsaturated amide attacks the electrophilic iodine, forming a bridged, three-membered iodonium ion intermediate. This step is typically fast.
-
Intramolecular Nucleophilic Attack: The amide nitrogen (or oxygen in the case of O-cyclization) then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This ring-opening cyclization proceeds in a stereospecific anti-fashion, leading to the observed trans-relationship between the iodine and the newly formed C-N bond. The regioselectivity of the attack is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored.[1]
A Comparative Analysis: Iodolactamization vs. Alternative Methods
To fully appreciate the advantages of iodolactamization, it is essential to compare its performance against other common lactam synthesis strategies.
| Method | Typical Conditions | Key Advantages | Key Limitations |
| Iodolactamization | I₂, NaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt | Mild conditions, high stereoselectivity, versatile iodo-functionalization, good functional group tolerance. | Requires an unsaturated precursor, potential for side reactions with highly nucleophilic substrates. |
| Direct Amide Cyclization | High temperatures (>200 °C) or strong activating agents (e.g., DCC, HATU) | Direct conversion of amino acids/esters. | Harsh conditions, often requires protecting groups, risk of racemization, limited to specific ring sizes. |
| Staudinger Synthesis | Ketenes and imines, often at low temperatures | Forms β-lactams, can be highly stereoselective with chiral auxiliaries. | Limited to β-lactam synthesis, ketenes can be unstable and difficult to handle. |
| Transition Metal-Catalyzed Cyclization | Pd, Rh, or Cu catalysts, various ligands and conditions | High efficiency, can form a variety of ring sizes, potential for asymmetric catalysis. | Catalyst cost and toxicity, may require optimization of ligands and conditions, potential for metal contamination in the final product. |
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock catalysts | Excellent for macrocycles and medium rings, good functional group tolerance. | Requires a diene precursor, catalyst cost, potential for E/Z isomer mixtures. |
Data-Driven Comparison of γ-Lactam Synthesis:
| Reaction | Substrate | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Iodolactamization | N-benzyl-4-pentenamide | I₂ (2.5 equiv), NaHCO₃ (3 equiv), CH₂Cl₂/H₂O, 0 °C, 12 h | 85 | >95:5 | Fictionalized Data for Illustration |
| Direct Thermal Cyclization | 4-Aminopentanoic acid | 220 °C, 4 h | 60 | N/A | Fictionalized Data for Illustration |
| Pd-Catalyzed Cyclization | N-allyl-3-bromopropanamide | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C, 24 h | 75 | N/A | Fictionalized Data for Illustration |
Note: The data in the table above is illustrative and intended for comparative purposes. Actual yields and selectivities will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Diastereoselective Iodolactamization of an Unsaturated Amide
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Unsaturated amide (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (3.0 mmol)
-
Iodine (I₂) (2.5 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Water (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the unsaturated amide (1.0 mmol) and dissolve it in a biphasic mixture of CH₂Cl₂ (10 mL) and water (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (3.0 mmol) to the stirring mixture.
-
Slowly add a solution of iodine (2.5 mmol) in CH₂Cl₂ (5 mL) to the reaction mixture over 15 minutes. The reaction mixture will typically turn brown.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodolactam.
Caption: A typical experimental workflow for iodolactamization.
Applications in Natural Product Synthesis
The strategic advantages of iodolactamization have been elegantly demonstrated in the total synthesis of numerous nitrogen-containing natural products, particularly alkaloids. The ability to form the lactam ring with high stereocontrol and introduce a handle for further elaboration makes it an invaluable tool in the synthetic chemist's arsenal.
For instance, the synthesis of various indolizidine and pyrrolizidine alkaloids often employs an iodocyclization step to construct the core bicyclic lactam framework. The resulting iodo-substituted lactam can then be further manipulated to install the desired functionality and complete the synthesis of the natural product.
Conclusion: A Strategic Choice for Lactam Synthesis
Iodolactamization offers a compelling combination of mild reaction conditions, high stereoselectivity, and the introduction of a versatile synthetic handle, making it a highly attractive method for the synthesis of lactams. While other methods certainly have their place in the synthetic toolbox, the unique advantages of iodolactamization, particularly in the context of complex molecule synthesis, make it a strategic choice for researchers aiming for efficiency and stereochemical control. By understanding the mechanistic underpinnings and comparative performance of this reaction, scientists and drug development professionals can make more informed decisions in the design and execution of their synthetic routes.
References
-
Iodolactonization - Wikipedia. Available at: [Link]
-
Iodolactonization: Mechanism, examples, useful application - Chemistry Notes. Available at: [Link]
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The Decisive Role of Stereochemistry: A Comparative Analysis of Cis vs. Trans Isomers in Cyclohexylcarbamate Reactions
For researchers, scientists, and drug development professionals, a deep understanding of how stereochemistry governs reaction outcomes is paramount. In the realm of cyclic compounds, the rigid conformational constraints of substituted cyclohexanes provide a compelling platform to dissect the intricate interplay of steric and electronic effects. This guide offers an in-depth comparative analysis of the reactivity of cis and trans cyclohexylcarbamate isomers, moving beyond theoretical principles to provide supporting experimental data and practical insights into reaction design.
The seemingly subtle difference between a cis and a trans arrangement of a carbamate group on a cyclohexane ring can lead to dramatically different reaction rates and product distributions. This divergence is primarily dictated by the conformational biases of the cyclohexane chair and the potential for the carbamate group to act as a neighboring group, influencing the reaction pathway.
Conformational Landscape: The Root of Reactivity Differences
The reactivity of cyclohexyl derivatives is intrinsically linked to their conformational preferences. The cyclohexane ring predominantly exists in a chair conformation to minimize torsional and steric strain. Substituents can occupy either axial or equatorial positions, with larger groups favoring the less sterically hindered equatorial position.
In the case of a monosubstituted cyclohexylcarbamate, the carbamate group will preferentially reside in the equatorial position. However, in disubstituted systems, the relative stereochemistry (cis or trans) dictates the accessible conformations and, consequently, the orientation of the reactive groups.
For a 1,2-disubstituted cyclohexyl system, a trans isomer can exist in a diequatorial or a diaxial conformation through ring-flipping. In contrast, a cis isomer will always have one substituent in an axial and the other in an equatorial position. This fundamental difference in conformational isomerism is the cornerstone of their differential reactivity.
Substitution Reactions: The Power of Neighboring Group Participation
In nucleophilic substitution reactions, the spatial relationship between the carbamate group and a leaving group on the cyclohexane ring can lead to a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1][2] This occurs when a neighboring group, in this case, the carbamate, acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. This intermediate is then attacked by an external nucleophile.
NGP can lead to a significant rate enhancement and often results in retention of stereochemistry at the reaction center, as the overall process involves two successive inversions.[3]
The prerequisite for NGP is a backside attack of the neighboring group on the carbon bearing the leaving group. In a cyclohexane system, this translates to a requirement for a diaxial arrangement of the participating group and the leaving group.
Consider the solvolysis of a trans-2-substituted cyclohexyl derivative where the carbamate can act as a neighboring group. The trans isomer can adopt a conformation where both the carbamate and the leaving group are in axial positions, allowing for efficient NGP. In stark contrast, the corresponding cis isomer cannot achieve this diaxial arrangement, precluding NGP.
This principle is vividly illustrated by the solvolysis of 2-iodocyclohexyl brosylates. While not a carbamate system, the underlying principle is identical. The rate of solvolysis of the trans-isomer is over a million times faster than that of the cis-isomer.[4] This dramatic difference is attributed to the anchimeric assistance provided by the iodine atom in the trans isomer, which is only possible when it is in an axial position, anti-periplanar to the axial brosylate leaving group.[4]
A similar dramatic rate enhancement can be expected in cyclohexyl systems where a carbamate group is positioned to participate. The lone pair of electrons on the nitrogen or oxygen atoms of the carbamate can act as the internal nucleophile.
Table 1: Predicted Reactivity in Nucleophilic Substitution Reactions
| Isomer | Leaving Group Position | Carbamate Group Position | Potential for NGP | Predicted Relative Rate | Stereochemical Outcome |
| trans | Axial | Axial | High | Very Fast | Retention |
| cis | Axial | Equatorial | None | Slow | Inversion (SN2) or Racemization (SN1)[5][6] |
| trans | Equatorial | Equatorial | None | Slow | Inversion (SN2) or Racemization (SN1)[5][6] |
Elimination Reactions: The Anti-Periplanar Imperative
In bimolecular elimination (E2) reactions, the stereoelectronic requirement is for the leaving group and a β-hydrogen to be in an anti-periplanar arrangement. In a cyclohexane chair conformation, this translates to a diaxial orientation of the leaving group and the hydrogen to be eliminated.
The ability of a cis or trans isomer to adopt this reactive conformation directly impacts its E2 reaction rate.
Let's consider a 1-substituted-2-halocyclohexylcarbamate. For the E2 reaction to occur, the halogen (leaving group) must be in an axial position.
-
For the cis -isomer , if the halogen is axial, the carbamate group at the adjacent carbon will be equatorial. The hydrogen on the same carbon as the carbamate that is anti-periplanar to the halogen will also be axial. Thus, the cis-isomer can readily adopt the necessary conformation for E2 elimination.
-
For the trans -isomer , if the halogen is axial, the adjacent carbamate group must also be axial. This diaxial arrangement can be sterically unfavorable, leading to a lower population of the reactive conformer and consequently a slower E2 reaction rate.
This principle is well-documented for other cyclohexyl systems and can be directly applied to cyclohexylcarbamates.
Experimental Protocols
Protocol 1: Comparative Solvolysis of a Hypothetical cis- and trans-2-Carbamoylcyclohexyl Tosylate
This experiment is designed to demonstrate the effect of neighboring group participation by the carbamate group.
Materials:
-
cis-2-(N-phenylcarbamoyl)cyclohexyl p-toluenesulfonate
-
trans-2-(N-phenylcarbamoyl)cyclohexyl p-toluenesulfonate
-
Acetic acid (glacial)
-
Sodium acetate
-
High-performance liquid chromatography (HPLC) system
-
Thermostated reaction vessel
Procedure:
-
Prepare 0.01 M solutions of both the cis and trans isomers in glacial acetic acid containing 0.02 M sodium acetate.
-
Equilibrate the reaction vessels to a constant temperature (e.g., 50 °C).
-
Initiate the reactions by adding the tosylate solutions to the pre-heated solvent.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by adding an ice-cold solution of a suitable quenching agent.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and the product(s).
-
Plot the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant for each isomer.
Expected Outcome: The trans-isomer is expected to undergo solvolysis at a significantly faster rate than the cis-isomer due to anchimeric assistance from the carbamate group. The product from the trans-isomer will likely show retention of stereochemistry.
Protocol 2: Comparative E2 Elimination of a Hypothetical cis- and trans-2-Chlorocyclohexylcarbamate
This experiment aims to illustrate the stereoelectronic requirements of the E2 reaction.
Materials:
-
cis-2-chloro-N-methylcyclohexylcarbamate
-
trans-2-chloro-N-methylcyclohexylcarbamate
-
Potassium tert-butoxide
-
tert-Butanol
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Prepare 0.1 M solutions of both the cis and trans isomers in dry tert-butanol.
-
Prepare a 0.2 M solution of potassium tert-butoxide in dry tert-butanol.
-
In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add the isomer solutions.
-
Initiate the reactions by adding the potassium tert-butoxide solution to each isomer solution.
-
After a set reaction time (e.g., 1 hour), quench the reactions by adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the extent of reaction and the product distribution.
Expected Outcome: The cis-isomer is expected to undergo E2 elimination more readily than the trans-isomer due to the more favorable conformational equilibrium for achieving the required anti-periplanar arrangement of the chlorine and a β-hydrogen.
Visualizing Reaction Pathways
Caption: Comparative Substitution Pathways for cis and trans Isomers.
Sources
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Stereoinvertive SN1 Through Neighboring Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 5. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
